Product packaging for Altizide(Cat. No.:CAS No. 5588-16-9)

Altizide

货号: B1665742
CAS 编号: 5588-16-9
分子量: 383.9 g/mol
InChI 键: VGLGVJVUHYTIIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

6-chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide is a benzothiadiazine.
Althiazide is an agent, also known as altizide, belonging to the class of thiazide diuretics with antihypertensive activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN3O4S3 B1665742 Altizide CAS No. 5588-16-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGVJVUHYTIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045857
Record name Althiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-16-9, 133562-97-7, 133585-76-9
Record name Althiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Althiazide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altizide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altizide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name althiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Althiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALTIZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALTIZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Altizide's Mechanism of Action on the Distal Tubule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide, a thiazide diuretic, exerts its primary pharmacological effect on the distal convoluted tubule (DCT) of the nephron. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's action, focusing on its interaction with the Na-Cl cotransporter (NCC), the subsequent physiological consequences, and the intricate signaling pathways that regulate this process. This document synthesizes available data to offer a detailed resource for researchers and professionals in pharmacology and drug development, including experimental methodologies for investigating thiazide diuretics and visual representations of the key pathways.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

This compound, like other thiazide and thiazide-like diuretics, selectively targets and inhibits the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive cotransporter or SLC12A3.[1][2][3] The NCC is a key protein located on the apical membrane of epithelial cells in the distal convoluted tubule.[1][2] Under normal physiological conditions, the NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) from the tubular fluid back into the bloodstream.[2]

This compound binds to the chloride-binding site on the NCC, competitively inhibiting the binding of chloride ions.[1] This action prevents the conformational change required for the cotransport of both sodium (Na+) and chloride (Cl-) ions into the cell.[1] The inhibition of the NCC by thiazide diuretics effectively blocks the reabsorption of NaCl in this segment of the nephron.[3]

The primary consequence of NCC inhibition is an increase in the urinary excretion of sodium and chloride, leading to diuresis (increased urine production) and natriuresis (increased sodium excretion).[4][5] This reduction in extracellular fluid volume is a key factor in the antihypertensive effect of this compound.

Quantitative Data: Comparative Potency of Thiazide Diuretics

Table 1: Comparative Antihypertensive Potency of Thiazide and Thiazide-Like Diuretics

DiureticEstimated Daily Dose for 10 mmHg Systolic BP Reduction (mg)Relative Potency Compared to Hydrochlorothiazide
Bendroflumethiazide1.4~19x
Chlorthalidone8.6~3x
Hydrochlorothiazide26.41x

Data adapted from a meta-analysis by Peterzan et al., 2012.[6] This data provides a framework for understanding the relative efficacy of different thiazide diuretics.

Table 2: Comparative Effects of Thiazide-like vs. Thiazide-type Diuretics on Blood Pressure

Diuretic ClassMean Reduction in Systolic BP (mmHg)Mean Reduction in Diastolic BP (mmHg)
Thiazide-like (Indapamide or Chlorthalidone)-5.59 (statistically significant)-1.98 (statistically significant)
Thiazide-type (Hydrochlorothiazide)ReferenceReference

Data from a meta-analysis comparing thiazide-like and thiazide-type diuretics.[7][8] Thiazide-like diuretics demonstrated a greater reduction in both systolic and diastolic blood pressure.

Signaling Pathways Modulating NCC Activity

The activity of the Na-Cl cotransporter is not static; it is dynamically regulated by a complex signaling cascade known as the WNK-SPAK/OSR1 pathway. This pathway plays a crucial role in modulating sodium reabsorption in the distal tubule and is a key determinant of the overall effect of thiazide diuretics.

The core components of this pathway are:

  • With-No-Lysine (WNK) Kinases: A family of serine/threonine kinases (WNK1, WNK3, WNK4) that act as upstream regulators of NCC.[2]

  • STE20/SPS1-related Proline/Alanine-rich Kinase (SPAK) and Oxidative Stress-Responsive Kinase 1 (OSR1): These are downstream kinases that are activated by WNKs.[2]

Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK and OSR1. Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC. This phosphorylation event increases the trafficking of NCC to the apical membrane and enhances its transport activity, leading to increased sodium reabsorption.

This compound's inhibition of NCC leads to an increase in the luminal chloride concentration, which in turn can influence the activity of the WNK-SPAK/OSR1 pathway, creating a complex feedback loop.

WNK_SPAK_OSR1_Pathway cluster_cell Distal Tubule Cell Lumen_Na Na+ NCC NCC (Na-Cl Cotransporter) Lumen_Na->NCC Enters Cell Lumen_Cl Cl- Lumen_Cl->NCC Enters Cell Phosphorylation Phosphorylation WNKs WNK Kinases (WNK1, WNK3, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NCC Phosphorylates Increased_Activity Increased NCC Activity & Trafficking to Membrane Phosphorylation->Increased_Activity Leads to This compound This compound This compound->NCC Inhibits

Diagram 1: WNK-SPAK/OSR1 signaling pathway regulating NCC activity and the inhibitory action of this compound.

Experimental Protocols

Investigating the mechanism of action of this compound and other thiazide diuretics involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Microperfusion of the Distal Tubule

This technique allows for the direct assessment of ion transport across the distal tubule epithelium in a controlled environment.

  • Objective: To measure the effect of this compound on sodium and chloride reabsorption in isolated distal tubules.

  • Methodology:

    • Tubule Dissection: Isolate individual distal convoluted tubules from the kidney of a suitable animal model (e.g., rabbit, mouse).

    • Perfusion Setup: Mount the isolated tubule on a perfusion pipette system. The luminal side is perfused with an artificial tubular fluid, while the basolateral side is bathed in a separate solution mimicking the interstitial fluid.

    • Experimental Conditions: Perfuse the tubule with the artificial tubular fluid containing a vehicle control. Collect the perfusate at the distal end of the tubule.

    • This compound Application: Switch the luminal perfusion fluid to one containing a known concentration of this compound.

    • Sample Analysis: Analyze the collected perfusate and the initial perfusion fluid for sodium and chloride concentrations using methods like ion-selective electrodes or flame photometry.

    • Data Calculation: Calculate the rate of net sodium and chloride reabsorption by comparing the concentrations and flow rates of the initial and collected fluids. A decrease in reabsorption in the presence of this compound indicates its inhibitory effect.[9][10][11]

Microperfusion_Workflow start Start dissect Isolate Distal Convoluted Tubule start->dissect mount Mount Tubule on Perfusion Pipettes dissect->mount perfuse_control Perfuse Lumen with Control Solution mount->perfuse_control collect_control Collect Perfusate (Control) perfuse_control->collect_control perfuse_this compound Perfuse Lumen with This compound Solution collect_control->perfuse_this compound collect_this compound Collect Perfusate (this compound) perfuse_this compound->collect_this compound analyze Analyze Na+ and Cl- Concentrations collect_this compound->analyze calculate Calculate Reabsorption Rates analyze->calculate end End calculate->end

Diagram 2: Experimental workflow for in vitro microperfusion of the distal tubule.
Radioligand Binding Assay for NCC

This assay is used to determine the binding affinity of a compound (like this compound) to its target receptor (NCC).

  • Objective: To quantify the binding affinity (Ki) of this compound for the Na-Cl cotransporter.

  • Methodology:

    • Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the NCC (e.g., kidney cortex homogenates or cells stably expressing NCC).

    • Radioligand: Use a radiolabeled thiazide diuretic with high affinity for the NCC, such as [³H]metolazone, as the tracer.

    • Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor).

    • Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Ion Flux Assays

These assays measure the transport activity of the NCC by monitoring the influx of ions into cells expressing the transporter.

  • Objective: To determine the functional inhibition of NCC by this compound.

  • Methodology (using a non-radioactive method with a fluorescent indicator):

    • Cell Culture: Use a cell line that stably expresses the human NCC and a chloride-sensitive fluorescent protein (e.g., YFP).

    • Assay Conditions: Incubate the cells in a low-chloride buffer to stimulate NCC activity.

    • This compound Incubation: Pre-incubate a set of cells with varying concentrations of this compound.

    • Chloride Influx: Initiate chloride influx by adding a high-chloride solution.

    • Fluorescence Measurement: Monitor the quenching of the YFP fluorescence over time, which is proportional to the rate of chloride influx.

    • Data Analysis: The rate of fluorescence quenching is indicative of NCC activity. A decrease in the rate in the presence of this compound demonstrates its inhibitory effect. The IC50 for functional inhibition can be determined from the dose-response curve.[12]

Physiological Consequences Beyond Diuresis

The inhibition of the NCC by this compound leads to a cascade of downstream effects on electrolyte handling in the nephron:

  • Potassium Excretion (Kaliuresis): By blocking sodium reabsorption in the distal convoluted tubule, this compound increases the delivery of sodium to the downstream collecting duct. This increased sodium load stimulates the epithelial sodium channel (ENaC), which in turn enhances the secretion of potassium into the tubular fluid, potentially leading to hypokalemia.

  • Calcium Reabsorption: Thiazide diuretics have a hypocalciuric effect, meaning they decrease the urinary excretion of calcium. The exact mechanism is complex but is thought to involve enhanced passive calcium reabsorption in the proximal tubule due to volume contraction and direct effects on calcium transport in the distal tubule.

  • Uric Acid Retention: this compound can compete with uric acid for secretion in the proximal tubule, leading to decreased uric acid excretion and potentially causing hyperuricemia.

Physiological_Consequences This compound This compound Inhibit_NCC Inhibits NCC in Distal Convoluted Tubule This compound->Inhibit_NCC Decrease_UricAcid_Excretion Decreased Uric Acid Excretion (Hyperuricemia) This compound->Decrease_UricAcid_Excretion Competes for Secretion in Proximal Tubule Increase_NaCl_Excretion Increased Na+ and Cl- Excretion (Diuresis) Inhibit_NCC->Increase_NaCl_Excretion Increase_Na_CollectingDuct Increased Na+ Delivery to Collecting Duct Inhibit_NCC->Increase_Na_CollectingDuct Decrease_Ca_Excretion Decreased Ca2+ Excretion (Hypocalciuria) Inhibit_NCC->Decrease_Ca_Excretion Decrease_ECF Decreased Extracellular Fluid Volume Increase_NaCl_Excretion->Decrease_ECF Increase_K_Excretion Increased K+ Excretion (Hypokalemia) Increase_Na_CollectingDuct->Increase_K_Excretion

Diagram 3: Downstream physiological consequences of NCC inhibition by this compound.

Conclusion

This compound's mechanism of action is centered on the specific and potent inhibition of the Na-Cl cotransporter in the distal convoluted tubule. This targeted action initiates a cascade of physiological responses, leading to its diuretic and antihypertensive effects. A thorough understanding of its interaction with the NCC, the regulatory pathways that govern NCC activity, and the downstream effects on electrolyte balance is critical for the rational design of novel diuretic therapies and for optimizing the clinical use of this important class of drugs. Further research to elucidate the precise binding kinetics and quantitative inhibitory profile of this compound on the NCC will provide a more complete picture of its pharmacological profile.

References

Pharmacological Profile of Altizide as a Diuretic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide is a thiazide-related diuretic that exerts its pharmacological effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium, chloride, and water, thereby producing a diuretic and antihypertensive effect. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, particularly in its common combination with the potassium-sparing diuretic, spironolactone (B1682167). The information is presented to support research and development activities in the field of diuretic and antihypertensive therapies.

Mechanism of Action

This compound is classified as a thiazide-like diuretic.[1] Its primary site of action is the distal convoluted tubule (DCT) in the kidney.[2][3] this compound selectively blocks the Na+/Cl- cotransporter on the apical membrane of the DCT epithelial cells.[2][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4][5]

The increased luminal concentration of these ions creates an osmotic gradient that draws water into the tubule, leading to diuresis.[2] Consequently, there is an increased urinary excretion of sodium and chloride.[6] To a lesser degree, this compound also increases the excretion of potassium and magnesium.[6] The antihypertensive effect of this compound is initially due to a reduction in blood volume and cardiac output.[7] With long-term use, it is believed to also involve a reduction in peripheral vascular resistance, possibly through mechanisms involving vasodilation.[2][5]

Signaling Pathway of this compound in the Distal Convoluted Tubule

cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Na+ Na+ NCC Na+/Cl- Cotransporter Na+->NCC Cl- Cl- Cl-->NCC Na+_cell Na+ NCC->Na+_cell Cl-_cell Cl- NCC->Cl-_cell This compound This compound This compound->NCC Inhibition NaK_ATPase Na+/K+ ATPase K+_cell K+ NaK_ATPase->K+_cell Na+_inter Na+ NaK_ATPase->Na+_inter K+_channel K+ Channel Tubular Lumen Tubular Lumen K+_channel->Tubular Lumen Excretion Na+_cell->NaK_ATPase Interstitial Fluid Interstitial Fluid Cl-_cell->Interstitial Fluid Reabsorption K+_cell->K+_channel K+_inter K+ K+_inter->NaK_ATPase

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Pharmacokinetics

Pharmacokinetic data for this compound is primarily available from studies where it was administered in a fixed-dose combination with spironolactone.

ParameterValue (1 tablet: 15 mg this compound)Value (2 tablets: 30 mg this compound)Reference
Tmax (hours) Not explicitly stated for this compound aloneNot explicitly stated for this compound alone[8]
Mean Residence Time (MRT) (hours) 4.94 ± 1.145.31 ± 1.06[8]

Tmax: Time to reach maximum plasma concentration. MRT: Mean Residence Time.

Spironolactone is rapidly absorbed and metabolized, with its metabolites having a longer half-life than the parent drug.[8] The rapid elimination of this compound is indicated by its mean residence time.[8]

Clinical Efficacy

This compound, predominantly in combination with spironolactone, has demonstrated significant efficacy in the management of hypertension.

StudyTreatment GroupKey Efficacy EndpointsResultsReference
Multicenter Study (946 patients)Spironolactone 25 mg + this compound 15 mg (1 tablet/day)Blood pressure normalization (Diastolic BP ≤ 90 mm Hg)72% of patients normalized by day 45; 83% controlled by end of study.[9]
Multicenter Study (482 patients)Spironolactone + this compound (2 tablets/day)Mean decrease in systolic and diastolic blood pressure15% decrease in systolic BP and 14% decrease in diastolic BP after 45 days.[10]
Double-blind, parallel-group study (10 patients)Spironolactone 25 mg + this compound 15 mgReduction in diastolic blood pressure12% reduction at 4 months.[11]
Double-blind, parallel-group study (186 patients)Spironolactone + this compoundBlood pressure reduction in patients > 50 yearsMore effective in decreasing supine diastolic BP compared to enalapril (B1671234).[12]
Double-blind, crossover study (22 patients)Spironolactone 100 mg + this compound 60 mg/dayComparison of blood pressure reduction vs. placeboSignificantly greater falls in blood pressure compared to placebo.[13]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the conducting research bodies, the general methodologies can be summarized from the available clinical trial descriptions.

Protocol Summary: Double-Blind, Randomized, Parallel-Group Study for Antihypertensive Efficacy

This protocol is a composite representation based on the methodologies described in the cited studies.[11][12]

  • Patient Population: Adult patients (e.g., mean age 54 years) with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 90 and 120 mm Hg).[9][11]

  • Washout Phase: A medication-free period (e.g., 15 days to 4 weeks) where patients receive a placebo to establish a stable baseline blood pressure.[11][12]

  • Randomization: Patients are randomly assigned to one of the treatment groups (e.g., this compound/spironolactone combination or a comparator drug like enalapril).[11][12]

  • Treatment Phase:

    • Dosage: A fixed dose of the study medication is administered daily (e.g., one tablet of 15 mg this compound and 25 mg spironolactone).[11]

    • Duration: The treatment period can range from several weeks to months (e.g., 8 weeks to 4 months).[11][12]

  • Blinding: Both the investigators and the patients are unaware of the treatment allocation (double-blind).[11][12]

  • Outcome Measures:

    • Primary: Change in systolic and diastolic blood pressure from baseline.

    • Secondary: Heart rate, serum electrolytes (potassium, creatinine (B1669602), uric acid), and incidence of adverse effects.[9]

  • Data Collection: Blood pressure is measured at regular intervals (e.g., before treatment and monthly during treatment) using standardized methods (e.g., automatic apparatus).[11]

  • Statistical Analysis: Appropriate statistical tests are used to compare the efficacy and safety of the treatment groups.

Experimental Workflow for a Clinical Trial of an Antihypertensive Agent

cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Placebo Washout Informed_Consent->Washout Baseline_BP Baseline BP Measurement Washout->Baseline_BP Randomization Randomization Baseline_BP->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Placebo/Comparator) Randomization->Group_B Follow_up Regular Follow-up Visits (BP, Adverse Events) Group_A->Follow_up Group_B->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

Caption: A generalized workflow for a clinical trial evaluating an antihypertensive drug.

Safety and Tolerability

The safety profile of this compound is consistent with that of other thiazide diuretics. Potential adverse effects include:

  • Electrolyte Imbalances:

    • Hypokalemia (low potassium): This is a common side effect of thiazide diuretics due to increased potassium excretion.[1][14] The combination with a potassium-sparing diuretic like spironolactone helps to mitigate this risk.[6][15]

    • Hyponatremia (low sodium): Can occur, particularly in the elderly.[15]

    • Hypomagnesemia (low magnesium): Another potential electrolyte disturbance.[16]

  • Metabolic Effects:

    • Hyperuricemia (high uric acid): Thiazides can increase serum uric acid levels.[9]

    • Hyperglycemia (high blood sugar): Thiazide diuretics may increase the risk of developing diabetes.[17]

  • Other Adverse Effects:

    • Gastrointestinal disturbances.[10]

    • Orthostatic hypotension.[10]

    • Dehydration, especially in the elderly.[15]

In clinical trials, the combination of this compound and spironolactone was generally well-tolerated, with a low rate of adverse effects reported by patients (around 5%).[9] Treatment discontinuation due to adverse events such as hypokalemia or elevated serum creatinine has been reported but is infrequent.[9]

Conclusion

This compound is an effective thiazide-like diuretic that is a valuable therapeutic option for the management of hypertension and edema, particularly when used in combination with a potassium-sparing agent like spironolactone. Its mechanism of action via inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule is well-established. Clinical data robustly supports its antihypertensive efficacy. As with other diuretics in its class, careful monitoring of electrolytes and metabolic parameters is essential to ensure patient safety. Further research into the long-term effects of this compound monotherapy and its impact on cardiovascular outcomes would be beneficial.

References

Altizide: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic agent used in the management of hypertension and edema.[1][2][3] As a member of the benzothiadiazine class of compounds, its pharmacological activity is primarily derived from its ability to inhibit sodium and chloride reabsorption in the distal convoluted tubules of the kidneys.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound, chemically known as (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a sulfonamide derivative with a complex heterocyclic structure.[6][7]

IdentifierValue
IUPAC Name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[6]
SMILES String C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl[2]
Molecular Formula C₁₁H₁₄ClN₃O₄S₃[6]
Molecular Weight 383.89 g/mol [6]
CAS Number 5588-16-9[6]
PubChem CID 2122[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, and distribution.

PropertyValue
Melting Point Not available in search results
Boiling Point 625.8 °C[6]
Density 1.502 g/cm³[6]
pKa Not available in search results
Aqueous Solubility Soluble in DMSO[2]
LogP (Octanol-Water Partition Coefficient) 1.05[1]

Pharmacology

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the apical membrane of the distal convoluted tubule (DCT) cells in the kidneys.[4][5] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.[4] The reduction in plasma volume contributes to its antihypertensive effect.

Altizide_Mechanism_of_Action NCC Na⁺/Cl⁻ Cotransporter (NCC) Apical Membrane Interstitium_Ions Na⁺, K⁺ NaK_ATPase Na⁺/K⁺-ATPase Basolateral Membrane NaK_ATPase:f0->Interstitium_Ions Pumps Na⁺ out, K⁺ in Lumen_Ions Na⁺, Cl⁻ Lumen_Ions->NCC:f0 This compound This compound This compound->NCC:f0 Inhibits caption Mechanism of Action of this compound in the DCT

Caption: Mechanism of Action of this compound in the DCT.

Pharmacokinetics

A study in healthy human volunteers provided the following pharmacokinetic parameters for this compound after oral administration:

ParameterValue (Mean ± SD)
Tmax (Time to maximum plasma concentration) 1.19 ± 0.47 hours (for a single tablet)[7]
MRT (Mean Residence Time) 4.94 ± 1.14 hours (for a single tablet)[7]

The relatively short Tmax indicates rapid absorption, and the MRT suggests a moderate duration of action.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is an increase in urine and electrolyte excretion, leading to a reduction in blood pressure. It is often used in combination with a potassium-sparing diuretic like spironolactone (B1682167) to mitigate potassium loss.[4][5]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound can be found in the patent filed by J. M. McMannus (GB902658). While the full text of the patent was not available in the search results, it is the primary reference for the synthesis of this compound.[7] Generally, the synthesis of thiazide diuretics involves the condensation of a sulfonamide derivative with an aldehyde or its equivalent.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration)

A representative protocol for determining the pKa of a thiazide diuretic like this compound is as follows:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable co-solvent system (e.g., methanol-water) due to its limited aqueous solubility.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

  • Data Acquisition: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Aqueous Solubility (Shake-Flask Method)

A general protocol for determining the aqueous solubility of this compound is as follows:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vitro and In Vivo Diuretic Activity Assays

In Vitro: Na⁺/Cl⁻ Cotransporter (NCC) Inhibition Assay

This assay evaluates the direct inhibitory effect of this compound on its molecular target.

In_Vitro_Assay_Workflow cluster_workflow In Vitro NCC Inhibition Assay Workflow A Cell Culture (e.g., HEK293 cells expressing NCC) B Incubation with this compound (various concentrations) A->B C Addition of Radioactive Na⁺/Cl⁻ B->C D Measurement of Ion Uptake C->D E Data Analysis (IC₅₀ determination) D->E caption Workflow for In Vitro NCC Inhibition Assay

Caption: Workflow for In Vitro NCC Inhibition Assay.

In Vivo: Diuretic Activity in Rats (Lipschitz Method)

This is a standard method to assess the diuretic, natriuretic, and kaliuretic effects of a compound.

  • Animal Acclimatization: Acclimate male Wistar rats to metabolic cages for several days.

  • Fasting: Fast the animals overnight with free access to water.

  • Dosing: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard diuretic (e.g., hydrochlorothiazide) group is also included.

  • Urine Collection: Collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).

  • Analysis: Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Evaluation: Calculate diuretic activity, natriuretic activity, and the Na⁺/K⁺ ratio to assess the potassium-sparing effect.

In_Vivo_Assay_Workflow cluster_workflow In Vivo Diuretic Activity Workflow (Lipschitz Method) A Animal Acclimatization & Fasting B Oral/IP Administration (Vehicle, this compound, Standard) A->B C Placement in Metabolic Cages B->C D Urine Collection (e.g., 0-5h, 5-24h) C->D E Measurement of Urine Volume & Electrolytes (Na⁺, K⁺, Cl⁻) D->E F Data Analysis & Comparison E->F caption Workflow for In Vivo Diuretic Activity Assay

Caption: Workflow for In Vivo Diuretic Activity Assay.

Conclusion

This compound is a well-established thiazide diuretic with a clear mechanism of action and pharmacokinetic profile. This technical guide provides a comprehensive summary of its chemical and pharmacological properties, along with representative experimental protocols for its study. Further research to precisely determine its pKa and aqueous solubility would be beneficial for optimizing its formulation and delivery. The provided methodologies offer a solid foundation for researchers and drug development professionals working with this compound and other related thiazide diuretics.

References

In-Depth Technical Guide: Altizide and Sodium-Chloride Symporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the molecular mechanism of action of altizide, a thiazide-like diuretic, focusing on its role as an inhibitor of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC) or SLC12A3. Thiazide diuretics are a cornerstone in the management of hypertension and edema.[1] Their primary therapeutic effect is achieved through the blockade of NCC in the distal convoluted tubule (DCT) of the kidney, leading to increased natriuresis and a subsequent reduction in blood pressure.[1] This document details the underlying signaling pathways regulating NCC activity, presents available quantitative data on the inhibition of NCC by various thiazide diuretics, and provides detailed experimental protocols for the in vitro and in vivo characterization of NCC inhibitors like this compound.

Introduction: The Sodium-Chloride Cotransporter (NCC)

The NCC is an integral membrane protein located on the apical membrane of cells in the DCT.[2] It is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the bloodstream.[3] This electroneutral process involves the 1:1 cotransport of sodium (Na+) and chloride (Cl-) ions.[2] The activity of NCC is a critical determinant of renal salt handling and, consequently, long-term blood pressure regulation.[2]

Mechanism of Action: this compound and NCC Inhibition

This compound, as a thiazide-like diuretic, exerts its pharmacological effects by directly inhibiting the function of the NCC.[4] Structural studies of NCC in complex with other thiazide diuretics have revealed that these drugs bind to a specific site on the transporter, overlapping with the chloride binding site.[1][2] This binding stabilizes the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for ion translocation across the cell membrane.[1] By blocking NCC, this compound increases the urinary excretion of Na+ and Cl-, leading to a diuretic and antihypertensive effect.

Regulatory Signaling Pathways of NCC

The activity of the sodium-chloride cotransporter is tightly regulated by a complex signaling network, primarily the WNK-SPAK/OSR1 kinase pathway. This pathway provides multiple points for therapeutic intervention and is crucial for understanding the full spectrum of thiazide diuretic action.

The WNK (With-No-Lysine) family of serine-threonine kinases, particularly WNK1, WNK3, and WNK4, are key upstream regulators of NCC.[5] These kinases, in turn, phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1] Activated SPAK/OSR1 then directly phosphorylates conserved serine and threonine residues on the N-terminal domain of NCC, leading to its activation and increased transport activity.[1]

Several hormones, including aldosterone (B195564) and angiotensin II, can modulate this pathway to influence NCC activity and, consequently, sodium reabsorption and blood pressure.[6]

NCC_Signaling_Pathway cluster_regulation Hormonal Regulation cluster_kinase_cascade WNK-SPAK/OSR1 Kinase Cascade cluster_transporter NCC Activity AngiotensinII Angiotensin II WNKs WNK1, WNK3, WNK4 AngiotensinII->WNKs stimulates Aldosterone Aldosterone Aldosterone->WNKs stimulates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates & activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive phosphorylates NCC_active NCC (Active) Phosphorylated NCC_inactive->NCC_active activation Na+ & Cl- Reabsorption Na+ & Cl- Reabsorption NCC_active->Na+ & Cl- Reabsorption promotes This compound This compound This compound->NCC_active inhibits

Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Quantitative Data on NCC Inhibition

DiureticNCC SpeciesExpression SystemIC50 (µM)Reference
PolythiazideRatXenopus oocytes0.3[9]
MetolazoneRatXenopus oocytesNot specified, but higher potency than bendroflumethiazide[9]
BendroflumethiazideRatXenopus oocytesNot specified, but higher potency than trichloromethiazide[9]
TrichlormethiazideRatXenopus oocytesNot specified, but higher potency than chlorthalidone[9]
ChlorthalidoneRatXenopus oocytesNot specified, but lower potency than trichloromethiazide[9]
HydrochlorothiazideHumanHEK293 cells~4-fold lower sensitivity for a mutant vs. chimera[2]

Detailed Experimental Protocols

The characterization of NCC inhibitors like this compound relies on robust and reproducible experimental assays. The following sections provide detailed methodologies for key experiments.

Heterologous Expression and Functional Analysis in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a widely used method for the functional characterization of membrane transporters like NCC due to its low endogenous transporter activity.[10]

Protocol:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from anesthetized female Xenopus laevis frogs.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Wash the defolliculated oocytes extensively with Barth's solution.

  • cRNA Microinjection:

    • Synthesize capped cRNA encoding the human SLC12A3 (NCC) gene using an in vitro transcription kit.

    • Microinject approximately 10-50 ng of cRNA into each oocyte.[10]

    • Incubate the injected oocytes for 3-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for protein expression.[10]

  • ²²Na+ Uptake Assay:

    • Wash the oocytes with a Na+-free and Cl--free uptake buffer.

    • Pre-incubate the oocytes in the uptake buffer containing varying concentrations of this compound or vehicle control for 10-15 minutes.

    • Initiate the uptake by transferring the oocytes to an uptake buffer containing ²²Na+ and a fixed concentration of Cl-.

    • After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes with ice-cold Na+-free buffer.

    • Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the uptake to the protein content of the oocytes.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

NCC Inhibition Assay in a Mammalian Cell Line (HEK293)

Human Embryonic Kidney 293 (HEK293) cells are a suitable mammalian cell line for the stable or transient expression of NCC to assess inhibitor potency.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Transfect the cells with a plasmid encoding human SLC12A3 (NCC) using a suitable transfection reagent.

    • Alternatively, generate a stable cell line expressing NCC by selection with an appropriate antibiotic.

  • Non-Radioactive Chloride Influx Assay (Fluorescence-based):

    • Co-express NCC with a chloride-sensitive fluorescent protein (e.g., YFP) in HEK293 cells.

    • Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Deplete intracellular chloride by incubating the cells in a low-chloride buffer.

    • Measure the baseline fluorescence using a plate reader.

    • Add a high-chloride buffer containing different concentrations of this compound or vehicle control.

    • Monitor the quenching of the YFP fluorescence over time, which is proportional to the rate of chloride influx.

    • Calculate the initial rate of fluorescence quenching and plot it against the this compound concentration to determine the IC50 value.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a compound for its target receptor. This requires a radiolabeled form of the drug or a competitor.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing NCC in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation.

    • Resuspend the membrane pellet in a suitable binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a radiolabeled thiazide diuretic (e.g., [³H]metolazone) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 of this compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel NCC inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development start Synthesize/Obtain This compound binding_assay Radioligand Binding Assay (Determine Kd) start->binding_assay functional_assay Functional Inhibition Assay (e.g., Ion Uptake in Oocytes/HEK293) (Determine IC50) start->functional_assay specificity_assay Specificity Profiling (Test against other transporters) functional_assay->specificity_assay animal_model Animal Model of Hypertension (e.g., Spontaneously Hypertensive Rat) specificity_assay->animal_model pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd efficacy_safety Efficacy and Safety Studies (Blood pressure, electrolyte balance) pk_pd->efficacy_safety clinical_trials Human Clinical Trials efficacy_safety->clinical_trials

Caption: General experimental workflow for NCC inhibitor characterization.

Conclusion

This compound is a thiazide-like diuretic that effectively lowers blood pressure through the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule. The regulation of NCC is a complex process involving the WNK-SPAK/OSR1 signaling pathway, which offers multiple avenues for further research and drug development. While specific quantitative data on the direct interaction of this compound with NCC is limited, the experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization and for the evaluation of novel NCC inhibitors. Further studies to elucidate the precise binding kinetics and structural interactions of this compound with NCC will be invaluable for the development of next-generation antihypertensive therapies with improved efficacy and safety profiles.

References

In-Vitro Studies of Altizide Effects on Renal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in-vitro studies specifically investigating the effects of altizide on renal cells are not extensively available in publicly accessible literature. This guide synthesizes findings from in-vitro studies on other thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ) and chlorothiazide (B1668834) (CTZ), to provide a comprehensive overview of the likely mechanisms and effects of this compound on renal cells at a molecular and cellular level. This compound, as a member of the thiazide class, is presumed to share the primary mechanism of action with these compounds.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema. The therapeutic effects of thiazide diuretics are primarily mediated by their action on the renal tubules, leading to increased excretion of sodium and water. Understanding the in-vitro effects of this class of drugs on renal cells is crucial for elucidating their precise mechanisms of action, potential side effects, and for the development of novel therapeutic strategies. This technical guide provides an in-depth summary of the known in-vitro effects of thiazide diuretics on renal cells, focusing on quantitative data, experimental protocols, and relevant signaling pathways.

Data Presentation: Quantitative Effects of Thiazide Diuretics In Vitro

The following tables summarize key quantitative data from in-vitro studies on the interaction of thiazide diuretics with renal cell components and their effects on cellular physiology.

Table 1: Inhibitory Effects of Hydrochlorothiazide (HCTZ) on Renal Drug Transporters

TransporterSubstrateHCTZ ConcentrationInhibition (%)
hOAT1Probe Substrate0.5 mMSignificant
hOAT3Probe Substrate0.5 mMSignificant
hOCT2Probe Substrate2 mMModerate
hMATE1Probe Substrate2 mMModerate
hMATE2-KProbe Substrate2 mMModerate
Data derived from studies on transfected HEK-293 cell lines.[1]

Table 2: Inhibition of HCTZ Transport by Organic Anion Transporter (OAT) Inhibitors

TransporterInhibitorIC50 (µM)
hOAT1Probenecid~9.0
hOAT1Valsartan~2.3
hOAT3Probenecid~5.0
hOAT3Valsartan~4.0
IC50 values represent the concentration of the inhibitor required to reduce HCTZ transport by 50% in transfected HEK-293 cells.[1]

Table 3: Electrophysiological Effects of Hydrochlorothiazide on Amphiuma Distal Tubule Cells

ParameterControlHCTZ
Intracellular Cl- Activity (mM)17.012.6
Basolateral Membrane Voltage (mV)BaselineHyperpolarized by 16 mV
Data obtained from in-vitro microperfused salamander distal tubules.[2]

Experimental Protocols

This section details the methodologies employed in key in-vitro experiments to study the effects of thiazide diuretics on renal cells.

Renal Drug Transporter Interaction Assays

Objective: To determine if a thiazide diuretic is a substrate or inhibitor of specific renal transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a single human renal transporter (e.g., hOAT1, hOAT3, hOCT2, hMATE1, or hMATE2-K). Control cells are transfected with an empty vector.

  • Uptake Experiments (Substrate Identification):

    • Cells are seeded in 24-well plates and grown to confluence.

    • The cells are washed with a transport buffer.

    • A solution containing a labeled form of the thiazide diuretic (e.g., [14C]HCTZ) is added to the cells and incubated for a short period (e.g., 1-5 minutes) at 37°C.

    • The uptake is stopped by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Significant uptake in transporter-expressing cells compared to control cells indicates that the drug is a substrate.[1]

  • Inhibition Assays:

    • Transporter-expressing cells are prepared as above.

    • Cells are incubated with a known labeled substrate of the transporter in the presence and absence of various concentrations of the thiazide diuretic.

    • The uptake of the labeled substrate is measured.

    • A decrease in substrate uptake in the presence of the thiazide indicates inhibition.

    • IC50 values are calculated by fitting the data to a dose-response curve.[1][3]

Xenopus Oocyte Expression System for Transporter Function

Objective: To study the transport kinetics and interaction of diuretics with renal transporters.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

  • cRNA Injection: Oocytes are injected with cRNA encoding the transporter of interest (e.g., rat renal organic anion transporter, rOAT1). Control oocytes are injected with water.

  • Uptake Assay:

    • After a few days to allow for protein expression, oocytes are incubated in a solution containing a radiolabeled substrate (e.g., p-[14C]Aminohippurate, PAH) with or without the test diuretic (e.g., hydrochlorothiazide).[3]

    • After incubation, oocytes are washed, and the accumulated radioactivity is measured.

  • Efflux Assay:

    • Oocytes are pre-loaded with a radiolabeled substrate.

    • The efflux of the substrate into a medium containing unlabeled substrates or test compounds is measured over time. An enhanced efflux in the presence of a compound suggests it is also a substrate for the transporter.[3]

In-Vitro Microperfusion of Renal Tubules

Objective: To measure the direct effects of thiazide diuretics on the electrophysiological properties of intact renal tubule cells.

Methodology:

  • Tubule Dissection: Individual renal tubules (e.g., distal convoluted tubules) are dissected from the kidney of an animal model (e.g., salamander, Amphiuma).[2]

  • Microperfusion Setup: The dissected tubule is mounted on a system of concentric pipettes, allowing for the perfusion of its lumen with a specific solution while the bath surrounding the tubule is also controlled.

  • Electrophysiological Measurements:

    • Double-barreled microelectrodes are used to impale individual cells of the tubule.

    • One barrel, filled with a reference electrolyte, measures the basolateral membrane potential (Vbl).

    • The other barrel, containing a chloride-sensitive liquid ion exchanger, measures the intracellular chloride activity (ACl).

  • Experimental Procedure:

    • Baseline measurements of Vbl and ACl are recorded with a control solution perfusing the tubule lumen.

    • The luminal perfusion solution is then switched to one containing the thiazide diuretic (e.g., hydrochlorothiazide), and the changes in Vbl and ACl are recorded.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound and other thiazides is the inhibition of the sodium-chloride cotransporter (NCC) in the apical membrane of distal convoluted tubule (DCT) cells. However, their effects on renal cells also involve other pathways, including transport into the cell and regulation of other ion channels.

Thiazide Transport and Action on NCC

Thiazide diuretics are secreted into the proximal tubule lumen to reach their site of action in the distal convoluted tubule. This secretion is an active process mediated by transporters in the basolateral and apical membranes of proximal tubule cells. Once in the DCT, they inhibit the NCC.

Thiazide_Action cluster_proximal Proximal Tubule Cell cluster_distal Distal Convoluted Tubule Cell proximal_cell Basolateral Membrane Cytosol Apical Membrane lumen_prox Tubular Lumen (Proximal) proximal_cell:api->lumen_prox This compound Secretion distal_cell Basolateral Membrane Cytosol Apical Membrane urinary_excretion Urinary Excretion distal_cell:api->urinary_excretion Na+, Cl-, H2O blood Blood oat OAT1/3 blood->oat This compound lumen_distal Tubular Lumen (Distal) lumen_prox->lumen_distal ncc NCC lumen_distal->ncc inhibition Inhibition oat->proximal_cell:baso ncc->distal_cell:api inhibition->ncc X

Caption: Transport and action of thiazide diuretics on renal tubule cells.

Experimental Workflow for Transporter Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound like this compound on a specific renal transporter expressed in a cell line.

Inhibition_Assay_Workflow start Start: Culture Transfected HEK-293 Cells prepare_cells Seed cells in multi-well plates start->prepare_cells add_compounds Add labeled substrate +/- various concentrations of this compound prepare_cells->add_compounds incubate Incubate at 37°C (e.g., 5 minutes) add_compounds->incubate stop_reaction Stop uptake with ice-cold buffer wash incubate->stop_reaction lyse_cells Lyse cells to release intracellular contents stop_reaction->lyse_cells measure Measure radioactivity (Scintillation Counting) lyse_cells->measure analyze Analyze data and calculate IC50 value measure->analyze

Caption: Workflow for an in-vitro renal transporter inhibition assay.

Thiazide Effect on Distal Tubule Calcium Handling

In addition to their effects on sodium and chloride, thiazides have a hypocalciuric effect (reducing calcium excretion). In-vitro and animal studies suggest this is partly due to the upregulation of genes involved in active calcium reabsorption in the DCT.

Calcium_Handling cluster_dct Distal Convoluted Tubule Cell nucleus Nucleus gene_expression Increased Gene Expression nucleus->gene_expression Transcription apical_mem Apical Membrane basal_mem Basolateral Membrane This compound This compound ncc_inhibition NCC Inhibition This compound->ncc_inhibition intracellular_signal Intracellular Signaling Cascade ncc_inhibition->intracellular_signal intracellular_signal->nucleus trpv5 TRPV5 (Ca2+ Channel) gene_expression->trpv5 calbindin Calbindin-D28k gene_expression->calbindin trpv5->apical_mem

Caption: Proposed mechanism of thiazide-induced upregulation of calcium transport genes.

Potential for Direct Cellular Effects

Some studies in animal models have suggested that chronic administration of thiazides could lead to apoptosis in distal tubule cells.[4][5] This was observed in rats treated with metolazone (B1676511) or HCTZ for three days and was associated with a significant reduction in NCC (rTSC1) transcripts and the presence of peritubular inflammatory infiltrates.[4] The exact signaling pathways leading to this effect are not fully elucidated but appear to be linked to the inhibition of apical NaCl entry.[4] Further in-vitro studies using cultured DCT cells would be necessary to confirm and explore the mechanisms of this potential direct cytotoxic effect.

Conclusion

While specific in-vitro data for this compound is limited, the extensive research on other thiazide diuretics provides a strong foundation for understanding its effects on renal cells. The primary action is the inhibition of the NCC in the distal convoluted tubule, an effect preceded by active secretion into the tubular lumen via organic anion and cation transporters. In-vitro models, including transfected cell lines, Xenopus oocytes, and microperfused tubules, have been instrumental in quantifying these interactions and their physiological consequences. Future in-vitro research focusing specifically on this compound could confirm these mechanisms and explore any unique cellular effects, particularly concerning long-term cell viability and the regulation of ion transport pathways beyond the NCC.

References

Preclinical Research on Altizide for Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical research data specifically for altizide is limited. Therefore, this guide utilizes representative data from other thiazide and thiazide-like diuretics, namely hydrochlorothiazide (B1673439) and chlorthalidone (B1668885), to illustrate the typical preclinical evaluation of this class of compounds for hypertension. This approach provides a framework for understanding the expected pharmacological profile of this compound, while acknowledging the existing data gap.

Introduction

This compound is a thiazide-like diuretic used in the management of hypertension. Like other drugs in this class, its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, and subsequently, a reduction in blood pressure. This guide provides an in-depth overview of the typical preclinical research conducted to characterize the antihypertensive effects of a thiazide diuretic, using data from representative compounds to illustrate key findings.

Mechanism of Action: Signaling Pathway

Thiazide diuretics exert their effects by blocking the Na+/Cl- cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells. This inhibition leads to a cascade of events resulting in both diuretic and antihypertensive effects.

Thiazide Diuretic Signaling Pathway cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Peritubular Interstitium Lumen_Na Na+ NCC Na+/Cl- Cotransporter (NCC) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Thiazide This compound (Thiazide Diuretic) Thiazide->NCC Inhibits Na_in Intracellular Na+ NCC->Na_in Transport Cl_out Intracellular Cl- NCC->Cl_out Transport NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Drives K_in Intracellular K+ NaK_ATPase->K_in Pumps In Blood_Na Na+ to Blood NaK_ATPase->Blood_Na Pumps Out Ca_channel Apical Ca2+ Channel Ca_in Intracellular Ca2+ Ca_channel->Ca_in Ca2+ Entry Ca_in->NCX Blood_Ca Ca2+ to Blood NCX->Blood_Ca Ca2+ Efflux Blood_K K+ from Blood Blood_K->NaK_ATPase

Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Preclinical Efficacy in Animal Models of Hypertension

The antihypertensive effects of thiazide diuretics are typically evaluated in rodent models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).

Quantitative Data from Representative Thiazide Diuretics

The following tables summarize the antihypertensive and diuretic effects of hydrochlorothiazide and chlorthalidone in preclinical models.

Table 1: Antihypertensive Effect of Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)DurationChange in Systolic Blood Pressure (mmHg)Reference
Vehicle Control-8 weeks-[1]
Hydrochlorothiazide18 weeks↓ 15-20[2]
Hydrochlorothiazide108 weeks↓ 25-30[1]

Table 2: Diuretic and Saluretic Effects of Chlorthalidone in Normotensive Rats

Treatment GroupDose (mg/animal/day)Urine Volume (mL/24h)Sodium Excretion (mEq/24h)Potassium Excretion (mEq/24h)Reference
Vehicle Control-10.2 ± 1.11.2 ± 0.20.8 ± 0.1[3]
Chlorthalidone818.5 ± 2.32.5 ± 0.41.1 ± 0.2[3]
*p < 0.05 compared to Vehicle Control

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key in vivo studies.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of a test compound on blood pressure in a genetic model of hypertension.

Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age.

Methodology:

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the study.

  • Baseline Blood Pressure Measurement: Baseline systolic blood pressure is measured using the tail-cuff method on conscious, restrained rats. Measurements are taken for 3 consecutive days to obtain a stable baseline.

  • Group Allocation: Animals are randomly assigned to treatment groups (e.g., vehicle control, low-dose, and high-dose of the test compound).

  • Drug Administration: The test compound or vehicle is administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Blood Pressure Monitoring: Systolic blood pressure and heart rate are measured weekly throughout the study period.

  • Data Analysis: The change in blood pressure from baseline is calculated for each group and statistically analyzed.

Diuretic and Saluretic Activity in Normotensive Rats

Objective: To evaluate the effect of a test compound on urine output and electrolyte excretion.

Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks of age.

Methodology:

  • Acclimatization: Rats are housed in metabolic cages for 3 days to adapt to the environment.

  • Fasting: Food is withheld for 18 hours prior to the experiment, with free access to water.

  • Hydration: A saline load (0.9% NaCl, 25 mL/kg) is administered by oral gavage to ensure a consistent baseline urine flow.[4]

  • Drug Administration: The test compound or vehicle is administered orally or intraperitoneally immediately after the saline load.

  • Urine Collection: Urine is collected at specified intervals (e.g., 0-4h, 4-8h, and 8-24h) in the metabolic cages.[4]

  • Analysis:

    • Urine volume is measured for each collection period.

    • Urine sodium and potassium concentrations are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: Total urine output and electrolyte excretion are calculated and compared between treatment groups.

Experimental Workflow and Logic

The preclinical evaluation of a potential antihypertensive diuretic follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Preclinical Diuretic Experimental Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo_efficacy In Vivo Efficacy Studies cluster_in_vivo_safety In Vivo Safety & Toxicology A Target Binding Assay (e.g., NCC binding) B Cell-based Functional Assay (e.g., ion flux in DCT cells) A->B Confirms Functional Activity C Diuretic & Saluretic Activity (Normotensive Rats) B->C Proceed to In Vivo D Antihypertensive Efficacy (e.g., SHR model) C->D Establish Diuretic Profile E Acute Toxicity Study D->E Determine Therapeutic Window G Electrolyte Balance Monitoring D->G Monitor On-target Side Effects F Chronic Toxicity Study E->F Assess Long-term Safety

References

Electrophysiological Effects of Altizide on Cardiac Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide, a thiazide-like diuretic, is primarily utilized for its antihypertensive properties, often in combination with potassium-sparing agents like spironolactone (B1682167).[1][2][3] While its renal mechanism of action is well-understood, its direct electrophysiological effects on cardiac tissue are less characterized. This technical guide provides a comprehensive overview of the known and hypothesized electrophysiological properties of this compound on the heart, detailed experimental protocols for future research, and a summary of relevant quantitative data. Given the limited direct research on this compound, this guide incorporates data from the closely related and extensively studied thiazide diuretic, hydrochlorothiazide (B1673439) (HCTZ), to provide a more complete, albeit partially hypothetical, mechanistic framework. This approach aims to equip researchers with the necessary information to design and execute studies to further elucidate the cardiac safety and potential anti-arrhythmic or pro-arrhythmic profile of this compound.

Known and Hypothesized Electrophysiological Effects of this compound

Effects on Cardiac Action Potential

Direct evidence for the impact of this compound on the cardiac action potential comes from a study on isolated rat hearts. In this ex vivo model, this compound was shown to prolong the duration of the ventricular action potential.[1] Specifically, a 1 mg/kg dose of this compound resulted in a significant increase in the action potential duration at 25% of repolarization (APD25) and during the plateau phase.[1] This prolongation of the early and mid-phases of repolarization suggests a potential modulation of the ion channels active during these periods.

Interestingly, the co-administration of spironolactone, a potassium-sparing diuretic, abolished the this compound-induced prolongation of the action potential.[1] This finding strongly suggests that the observed effects of this compound on the action potential are at least partially mediated by its influence on potassium homeostasis.[1] Thiazide diuretics are well-known to cause hypokalemia, an electrolyte imbalance that can significantly alter cardiac electrophysiology.

Hypothesized Effects on Cardiac Ion Channels (Based on Hydrochlorothiazide Data)

While direct studies on the effects of this compound on specific cardiac ion channels are lacking, research on hydrochlorothiazide (HCTZ) provides a valuable surrogate for understanding the potential mechanisms of action for thiazide-like diuretics. A key study on isolated rat ventricular cardiomyocytes demonstrated that HCTZ has a multi-ion channel blocking effect at a concentration of 100 μM.[4][5] These effects include:

  • Inhibition of the fast sodium current (INa): A 30% reduction in INa was observed.[4] This current is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[6][7]

  • Inhibition of the L-type calcium current (ICaL): A 20% reduction in ICaL was reported.[4] This current contributes to the plateau phase (Phase 2) of the action potential and is crucial for excitation-contraction coupling.[6][7]

  • Inhibition of potassium currents: A 20% decrease was noted in the transient outward potassium current (Ito), the delayed rectifier potassium current (IK), and the inward rectifier potassium current (IK1).[4] These currents are critical for the repolarization phases (Phases 1, 2, and 3) and for maintaining the resting membrane potential (Phase 4).[6][7]

The combined effect of blocking both depolarizing (INa, ICaL) and repolarizing (IK) currents by HCTZ resulted in only a slight decrease in the overall action potential duration in that particular study.[4] However, the prolongation of the action potential observed with this compound in the rat heart study suggests that the net effect of this compound on ion channels may differ, potentially with a more pronounced effect on potassium channels.[1]

Data Presentation

The following tables summarize the available quantitative data on the electrophysiological effects of this compound and the related compound, hydrochlorothiazide.

Table 1: Electrophysiological Effects of this compound on Ventricular Action Potential in Isolated Rat Hearts [1]

ParameterTreatmentEffect
Action Potential Duration at 25% Repolarization (APD25)1 mg/kg this compoundSignificant Increase
Action Potential Plateau Phase Duration1 mg/kg this compoundSignificant Increase

Table 2: Effects of Hydrochlorothiazide (HCTZ) on Cardiac Ion Channels in Rat Ventricular Cardiomyocytes [4][5]

Ion ChannelCurrentHCTZ Concentration% Inhibition
Voltage-gated Sodium ChannelINa100 μM30%
L-type Calcium ChannelICaL100 μM20%
Transient Outward Potassium ChannelIto100 μM20%
Delayed Rectifier Potassium CurrentIK100 μM20%
Inward Rectifier Potassium CurrentIK1100 μM20%

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental approaches for studying the electrophysiological effects of this compound, the following diagrams are provided in Graphviz DOT language.

cluster_0 This compound Interaction with Cardiac Ion Channels cluster_1 Inward Currents (Depolarization & Plateau) cluster_2 Outward Currents (Repolarization) This compound This compound INa Fast Na+ Current (INa) Phase 0 This compound->INa Inhibition (Hypothesized) ICaL L-type Ca2+ Current (ICaL) Phase 2 This compound->ICaL Inhibition (Hypothesized) Ito Transient Outward K+ Current (Ito) Phase 1 This compound->Ito Inhibition (Hypothesized) IK Delayed Rectifier K+ Current (IK) Phases 2 & 3 This compound->IK Inhibition (Hypothesized) IK1 Inward Rectifier K+ Current (IK1) Phases 3 & 4 This compound->IK1 Inhibition (Hypothesized) AP Ventricular Action Potential INa->AP Initiates Upstroke ICaL->AP Maintains Plateau Ito->AP Early Repolarization IK->AP Repolarization IK1->AP Final Repolarization & Resting Potential

Hypothesized Signaling Pathway for this compound's Effects on Cardiac Ion Channels.

cluster_workflow Experimental Workflow for Assessing Electrophysiological Effects start Cardiomyocyte Isolation (e.g., from animal models or human tissue) patch_clamp Whole-Cell Patch Clamp start->patch_clamp current_clamp Current-Clamp Mode: Record Action Potentials patch_clamp->current_clamp voltage_clamp Voltage-Clamp Mode: Isolate and Record Specific Ion Currents patch_clamp->voltage_clamp ap_analysis Analyze Action Potential Parameters (APD, Vmax, Resting Potential) current_clamp->ap_analysis iv_analysis Analyze Current-Voltage (I-V) Relationships and Channel Kinetics voltage_clamp->iv_analysis dose_response Generate Dose-Response Curves ap_analysis->dose_response iv_analysis->dose_response conclusion Determine Electrophysiological Profile and Pro-arrhythmic Risk dose_response->conclusion

General Experimental Workflow for Electrophysiological Characterization.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the electrophysiological effects of this compound on cardiac tissue.

Protocol 1: Recording of Ventricular Action Potentials

This protocol is designed to measure the effect of this compound on the action potential of isolated ventricular myocytes using the whole-cell patch-clamp technique in current-clamp mode.[8][9]

1. Cell Preparation:

  • Isolate ventricular myocytes from the desired species (e.g., rat, guinea pig, or human tissue samples) using established enzymatic digestion protocols.
  • Allow cells to stabilize in a Tyrode's solution at room temperature for at least one hour before use.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Patch-Clamp Recording:

  • Transfer isolated myocytes to a perfusion chamber on an inverted microscope.
  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Switch the amplifier to current-clamp mode.
  • Record the resting membrane potential. Only use cells with a stable resting potential more negative than -75 mV.[9]
  • Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).[10]

4. Data Acquisition and Analysis:

  • Record baseline action potentials for at least 5 minutes to ensure stability.[8]
  • Perfuse the chamber with the external solution containing various concentrations of this compound.
  • Record the steady-state effects of each concentration.
  • Analyze the following action potential parameters: resting membrane potential, action potential amplitude, maximum upstroke velocity (dV/dtmax), and action potential duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).

Protocol 2: Voltage-Clamp Analysis of Key Cardiac Ion Currents

This protocol outlines the general procedure for isolating and characterizing the effects of this compound on INa, ICaL, and IK using the whole-cell patch-clamp technique in voltage-clamp mode. Specific ion channel blockers and voltage protocols are required to isolate each current.[11][12][13][14]

1. Cell Preparation and General Solutions:

  • Prepare cells and establish a whole-cell patch-clamp configuration as described in Protocol 1.

2. Isolation and Recording of Fast Sodium Current (INa):

  • Solutions: Use a low-sodium external solution and a cesium-based internal solution to block potassium currents. Include blockers for calcium and potassium channels (e.g., CdCl2, nifedipine, 4-AP, TEA).
  • Voltage Protocol: From a holding potential of -120 mV, apply depolarizing steps in 5 or 10 mV increments (e.g., from -100 mV to +40 mV) for a short duration (e.g., 50 ms).[15]
  • Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. Analyze the voltage-dependence of activation and inactivation.

3. Isolation and Recording of L-type Calcium Current (ICaL):

  • Solutions: Use a sodium-free external solution (replaced with NMDG+ or choline) to eliminate INa. Use a cesium-based internal solution to block potassium currents.
  • Voltage Protocol: From a holding potential of -40 mV (to inactivate sodium channels), apply depolarizing steps (e.g., from -50 mV to +60 mV) for a longer duration (e.g., 200-300 ms).[13]
  • Analysis: Measure the peak inward current to generate an I-V curve. Analyze activation and inactivation kinetics.

4. Isolation and Recording of Delayed Rectifier Potassium Current (IK):

  • Solutions: Use an external solution containing blockers for INa (e.g., tetrodotoxin) and ICaL (e.g., nifedipine).
  • Voltage Protocol: From a holding potential of -50 mV, apply depolarizing steps to various potentials (e.g., -40 mV to +60 mV) for a long duration (e.g., 2-5 seconds) to observe the slowly activating current. A subsequent repolarizing step (e.g., to -30 mV) can be used to measure the tail current, which is often used to construct the I-V relationship for activation.
  • Analysis: Measure the steady-state outward current and the tail current amplitude to determine the I-V relationship and activation kinetics.

5. Application of this compound and Data Analysis:

  • For each isolated current, record baseline data.
  • Apply various concentrations of this compound and record the effects.
  • For each current, determine the percentage of block at each concentration and calculate the IC50 value if applicable.

Conclusion

The available evidence suggests that this compound has direct electrophysiological effects on cardiac tissue, specifically by prolonging the ventricular action potential.[1] While the precise molecular targets remain to be elucidated, data from the related compound hydrochlorothiazide point towards a multi-ion channel blocking effect, potentially involving sodium, calcium, and potassium channels.[4] The observed action potential prolongation with this compound, in contrast to the slight shortening with HCTZ, suggests a different balance of effects, possibly a more dominant inhibition of repolarizing potassium currents. The influence of this compound on potassium homeostasis further complicates its electrophysiological profile and warrants careful consideration.

For drug development professionals and researchers, it is imperative to conduct detailed electrophysiological studies on this compound to fully characterize its cardiac effects. The experimental protocols provided in this guide offer a framework for such investigations. A thorough understanding of this compound's interactions with cardiac ion channels is crucial for a comprehensive assessment of its cardiac safety, particularly its potential for pro-arrhythmic risk, and for exploring any potential therapeutic applications in the context of cardiac arrhythmias.

References

Methodological & Application

Application Notes and Protocols for Clinical Trials of Altizide in Essential Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Altizide, often in combination with Spironolactone (B1682167), for the treatment of essential hypertension. The following sections detail the mechanism of action, summarize clinical trial data, and provide standardized experimental protocols based on published studies.

Mechanism of Action

This compound is a thiazide-like diuretic that exerts its antihypertensive effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, thereby reducing blood volume and, consequently, blood pressure.[1][2]

Spironolactone, a potassium-sparing diuretic, acts as a competitive antagonist of the aldosterone (B195564) receptor in the distal convoluted tubule and collecting duct.[3][4][5][6] By blocking aldosterone, Spironolactone inhibits the reabsorption of sodium and water while reducing the excretion of potassium.[3][4][5][6] The combination of this compound and Spironolactone provides a synergistic antihypertensive effect while mitigating the risk of hypokalemia often associated with thiazide diuretics alone.

Signaling Pathways

Below are diagrams illustrating the mechanisms of action for this compound and Spironolactone.

Mechanism of Action of this compound cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitium Na+ Na+ NCC Na-Cl Cotransporter Na+->NCC Reabsorption Cl- Cl- Cl-->NCC Blood Bloodstream (Reduced Blood Volume) NCC->Blood Reduced Na+ & Cl- Reabsorption This compound This compound This compound->NCC Inhibits Reduced Blood Pressure Reduced Blood Pressure Blood->Reduced Blood Pressure Leads to

Caption: Mechanism of Action of this compound.

Mechanism of Action of Spironolactone cluster_lumen Tubular Lumen cluster_cell Principal Cell of Collecting Duct cluster_interstitium Interstitium Na+_lumen Na+ ENaC Epithelial Na+ Channel (ENaC) Na+_lumen->ENaC Reabsorption K+_lumen K+ NaK_Pump Na+/K+ ATPase ENaC->NaK_Pump ROMK Renal Outer Medullary K+ Channel (ROMK) ROMK->K+_lumen Secretion Aldo_Receptor Aldosterone Receptor Aldo_Receptor->ENaC Upregulates Aldo_Receptor->ROMK Upregulates Spironolactone Spironolactone Spironolactone->Aldo_Receptor Blocks Aldosterone Aldosterone Aldosterone->Aldo_Receptor Binds NaK_Pump->ROMK Blood Bloodstream NaK_Pump->Blood Na+ to blood Blood->NaK_Pump K+ from blood

Caption: Mechanism of Action of Spironolactone.

Clinical Trial Data Summary

The following tables summarize quantitative data from key clinical trials investigating this compound, primarily in a fixed-dose combination with Spironolactone (S/A), for the treatment of essential hypertension.

Table 1: Comparison of Spironolactone/Altizide (S/A) vs. Enalapril [7]

ParameterS/A GroupEnalapril Group
Number of Patients 9393
Treatment Duration 8 weeks8 weeks
Baseline Supine SBP (mmHg) 165.3 ± 12.4164.8 ± 11.9
Baseline Supine DBP (mmHg) 102.5 ± 5.1102.8 ± 5.3
Change in Supine SBP (mmHg) -22.6-21.9
Change in Supine DBP (mmHg) -14.8-15.5
Patients < 50 years (Change in Supine DBP) Less effectiveMore effective
Patients > 50 years (Change in Supine DBP) More effectiveLess effective

Table 2: Monotherapy with Spironolactone/Altizide [8]

ParameterValue
Number of Patients 946
Treatment Duration 90 days
Initial Dose 25 mg Spironolactone / 15 mg this compound per day
Blood Pressure Normalization (Day 45) 72% of patients
Blood Pressure Control (End of Study) 83% of patients
Adverse Effects Rate 5%

Table 3: Combination Therapy with Spironolactone/Altizide [9]

Treatment GroupNumber of PatientsChange in Systolic BPChange in Diastolic BP
S/A alone 482-15%-14%
S/A + Beta-blocker/Methyldopa/Clonidine 298Further decreaseFurther decrease
S/A + Clonidine N/A-16.6%-18%

Experimental Protocols

This section outlines a representative experimental protocol for a clinical trial of this compound in combination with Spironolactone for essential hypertension, based on common practices identified in the literature.

Study Design

A randomized, double-blind, parallel-group study is a robust design for evaluating the efficacy and safety of this compound in combination with Spironolactone.

cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout 4-Week Washout (Placebo) Screening->Washout Randomization Randomization Washout->Randomization GroupA Group A (Spironolactone/Altizide) Randomization->GroupA GroupB Group B (Comparator/Placebo) Randomization->GroupB FollowUp 8-12 Week Follow-up (BP & Safety Monitoring) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Experimental Workflow for a Randomized Controlled Trial.

Patient Selection Criteria

Inclusion Criteria:

  • Adults aged 18-75 years.

  • Diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 90 and 120 mmHg).[8]

  • Willingness to provide informed consent.

Exclusion Criteria:

  • Secondary hypertension.

  • Severe renal impairment.

  • Hyperkalemia.

  • History of allergy to thiazide diuretics or sulfonamides.

  • Pregnancy or lactation.

Treatment Regimen
  • Test Group: Fixed-dose combination of 25 mg Spironolactone and 15 mg this compound, administered orally once daily.[8]

  • Control Group: Placebo or an active comparator (e.g., Enalapril 20 mg daily).

  • Dose Titration: For patients not achieving target blood pressure after a predefined period (e.g., 45 days), the dose may be increased (e.g., to two tablets per day).[8]

Blood Pressure Measurement Protocol

Accurate and consistent blood pressure measurement is critical for assessing the primary endpoint.

  • Patient Preparation: The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement. The back should be supported, and legs should not be crossed.

  • Device: Use a validated automated oscillometric blood pressure device.

  • Procedure:

    • Take three separate readings at 1-2 minute intervals.

    • Discard the first reading and average the second and third readings.[10]

    • For some studies, 24-hour ambulatory blood pressure monitoring (ABPM) may be employed to assess blood pressure control over a full day.

Schedule of Assessments

Table 4: Schedule of Assessments

AssessmentScreening (Week -4)Baseline (Week 0)Week 4Week 8End of Study (Week 12)
Informed Consent X
Medical History X
Physical Examination XXXX
Blood Pressure & Heart Rate XXXXX
Serum Electrolytes (K+, Na+) XXXX
Serum Creatinine XXXX
Serum Uric Acid XXX
Adverse Event Monitoring XXXX
Efficacy and Safety Endpoints

Primary Efficacy Endpoint:

  • Change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.

Secondary Efficacy Endpoints:

  • Proportion of patients achieving target blood pressure (e.g., diastolic BP ≤ 90 mmHg).[8]

  • Change in 24-hour ambulatory blood pressure.

Safety Endpoints:

  • Incidence of adverse events.

  • Changes in laboratory parameters (serum potassium, creatinine, uric acid).

  • Changes in body weight and heart rate.

References

Dosing Protocols for Altizide in Hypertension Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide, a thiazide diuretic, is a subject of interest in hypertension research, primarily for its role in combination therapies. These application notes provide a comprehensive overview of dosing protocols for this compound as documented in hypertension research studies. The following sections detail experimental methodologies, summarize quantitative data, and illustrate the underlying signaling pathways and experimental workflows. While this compound has been studied as a monotherapy, a significant portion of the available research focuses on its synergistic effects when combined with other antihypertensive agents, most notably spironolactone (B1682167).

Mechanism of Action

Thiazide diuretics, including this compound, exert their primary antihypertensive effect by inhibiting the Na+/Cl− cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and a subsequent reduction in blood volume and cardiac output. Over time, a secondary vasodilatory mechanism is believed to contribute to the sustained blood pressure-lowering effect.

Quantitative Data Summary

The following tables summarize the dosing information for this compound in both human clinical trials and preclinical animal studies.

Table 1: this compound Dosing in Human Hypertension Clinical Trials
Study TypeDrug CombinationThis compound DosageDosing FrequencyStudy DurationKey Findings
Multicenter, open, nonrandomizedThis compound + Spironolactone15 mgOnce daily90 daysBlood pressure was normalized in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study.[1]
Multicenter studyThis compound + SpironolactoneNot specified (2 tablets/day of Aldactazine)Daily45 daysMean systolic and diastolic blood pressure decreased by 15% and 14%, respectively.[2]
Randomized, double-blind, parallel-groupThis compound + SpironolactoneNot specifiedNot specified8 weeksThe combination was as effective as enalapril (B1671234) in reducing blood pressure.[3]
Table 2: this compound Dosing in Preclinical Hypertension Animal Models
Animal ModelDrug CombinationThis compound DosageRoute of AdministrationStudy DurationKey Findings
Spontaneously Hypertensive Rats (SHR)This compound Monotherapy10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure compared to vehicle control.
Fructose-Induced Hypertensive RatsThis compound + Spironolactone5 mg/kg this compound + 20 mg/kg SpironolactoneOral gavage6 weeksCombination therapy was more effective in reducing blood pressure and improving insulin (B600854) sensitivity than either agent alone.

Experimental Protocols

Human Clinical Trial Protocol: A Randomized, Controlled Study

This protocol is a representative example based on methodologies from published clinical trials investigating this compound in combination therapy for mild to moderate hypertension.

1. Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.

2. Participant Selection:

  • Inclusion Criteria:
  • Male and female subjects aged 18-65 years.
  • Diagnosed with mild to moderate essential hypertension (Diastolic Blood Pressure [DBP] between 90 and 109 mmHg and Systolic Blood Pressure [SBP] between 140 and 179 mmHg).
  • Willingness to provide informed consent.
  • Exclusion Criteria:
  • Secondary hypertension.
  • History of significant cardiovascular events.
  • Renal or hepatic impairment.
  • Pregnancy or lactation.

3. Treatment Protocol:

  • Washout Period: A 2-week single-blind placebo washout period.
  • Randomization: Eligible participants are randomized to one of two treatment arms:
  • Arm A (Combination Therapy): Fixed-dose combination of this compound (15 mg) and spironolactone (25 mg), taken orally once daily.
  • Arm B (Monotherapy/Placebo): Placebo, taken orally once daily.
  • Dose Titration: If DBP remains >90 mmHg after 4 weeks, the dose in Arm A can be doubled to 30 mg this compound and 50 mg spironolactone once daily.

4. Blood Pressure Measurement:

  • Seated office blood pressure will be measured at baseline and at weeks 2, 4, 8, and 12.
  • Measurements will be taken in triplicate, with a 1-minute interval between readings, using a calibrated sphygmomanometer. The average of the three readings will be used.
  • Ambulatory blood pressure monitoring (ABPM) will be performed at baseline and at the end of the study (week 12).

5. Safety and Tolerability Assessment:

  • Adverse events will be recorded at each visit.
  • Serum electrolytes, creatinine, and uric acid levels will be monitored at baseline and at weeks 4 and 12.

6. Statistical Analysis:

  • The primary efficacy endpoint is the change in mean seated DBP from baseline to week 12.
  • Secondary endpoints include the change in mean seated SBP and the proportion of patients achieving blood pressure control (DBP < 90 mmHg and SBP < 140 mmHg).
  • An intention-to-treat analysis will be performed.

Preclinical Animal Study Protocol: Spontaneously Hypertensive Rat (SHR) Model

This protocol outlines a typical preclinical study to evaluate the antihypertensive effect of this compound in a well-established animal model of hypertension.

1. Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

2. Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment, with ad libitum access to standard chow and water.

3. Experimental Groups (n=8-10 per group):

  • Group 1 (Vehicle Control): Administered the vehicle (e.g., 0.5% carboxymethylcellulose) orally.
  • Group 2 (Low-Dose this compound): Administered this compound at 5 mg/kg body weight, orally.
  • Group 3 (High-Dose this compound): Administered this compound at 10 mg/kg body weight, orally.
  • Group 4 (Positive Control): Administered a standard antihypertensive drug (e.g., enalapril at 10 mg/kg), orally.

4. Drug Administration: Drugs are administered daily via oral gavage for 4 weeks.

5. Blood Pressure Measurement:

  • Systolic blood pressure and heart rate are measured weekly using the tail-cuff method in conscious, pre-warmed rats.
  • For more continuous and accurate measurements, radiotelemetry may be employed.

6. Data Collection and Analysis:

  • Body weight is recorded weekly.
  • At the end of the study, blood samples may be collected for biochemical analysis (e.g., electrolytes, renal function markers).
  • Statistical analysis will be performed using ANOVA followed by a post-hoc test to compare between groups.

Visualizations

Signaling Pathway of Thiazide Diuretics

Thiazide_Mechanism cluster_ions_in Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+, Cl- Ca_Channel Ca2+ Channel Lumen->Ca_Channel Ca2+ DCT_Cell Distal Convoluted Tubule Cell NCX Na+/Ca2+ Exchanger (NCX) DCT_Cell->NCX Blood Peritubular Capillary (Blood) NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ NaK_ATPase->Blood 3 Na+ NCX->Blood Ca2+ This compound This compound This compound->NCC Inhibits Na_in Na+ Na_in->DCT_Cell Cl_in Cl- Cl_in->DCT_Cell Ca_in Ca2+ Ca_in->DCT_Cell caption Mechanism of action of this compound in the distal convoluted tubule.

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow for a Preclinical Antihypertensive Study

Preclinical_Workflow start Start: Select Animal Model (e.g., SHR) acclimatization Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (BP, HR, Body Weight) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Drug Administration (4 weeks) randomization->treatment monitoring Weekly Monitoring (BP, HR, Body Weight) treatment->monitoring monitoring->treatment Repeat weekly end_measurements End-of-Study Measurements (BP, Blood Collection) monitoring->end_measurements After 4 weeks data_analysis Data Analysis and Interpretation end_measurements->data_analysis end End data_analysis->end

Caption: Workflow for a preclinical study of this compound in hypertensive rats.

References

Application Notes and Protocols for Measuring Diuretic Response to Altizide in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic employed in the management of hypertension and edema.[1] Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[2] This inhibition leads to increased urinary excretion of sodium and water.[3] The clinical response to diuretics can vary among individuals, necessitating standardized protocols to accurately measure and compare their effects in clinical studies.

These application notes provide a comprehensive overview of the methodologies and protocols for assessing the diuretic response to this compound. They are intended to guide researchers in designing and executing clinical studies to evaluate the pharmacodynamic effects of this compound.

Mechanism of Action of this compound

This compound exerts its diuretic effect by binding to and inhibiting the NCC, a key transporter responsible for reabsorbing approximately 5-10% of the filtered sodium load in the kidneys.[3][4] The regulation of NCC activity is a complex process involving the WNK-SPAK/OSR1 signaling pathway. Under normal physiological conditions, a cascade of kinases, including WNK (With-No-Lysine) kinases and SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1), leads to the phosphorylation and activation of NCC, promoting sodium reabsorption. This compound, by blocking the NCC, effectively counteracts this process, resulting in natriuresis (increased sodium excretion) and diuresis (increased urine volume).[2]

Signaling Pathway of Thiazide Diuretics

The following diagram illustrates the signaling pathway involved in the regulation of the Na+/Cl- cotransporter (NCC) and the site of action for thiazide diuretics like this compound.

Signaling Pathway of Thiazide Diuretics cluster_DCT_Cell Distal Convoluted Tubule Cell WNKs WNK Kinases SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Activates NCC_inactive Inactive NCC SPAK_OSR1->NCC_inactive Phosphorylates NCC_active Active Phosphorylated NCC NCC_inactive->NCC_active Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC_active->Na_Cl_reabsorption Mediates This compound This compound This compound->NCC_active Inhibits Blood Blood Lumen Tubular Lumen Experimental Workflow for Measuring Diuretic Response Start Start: Subject Recruitment & Screening Inclusion Inclusion Criteria Met? Start->Inclusion Yes1 Yes Inclusion->Yes1 No1 No Inclusion->No1 Informed_Consent Informed Consent Yes1->Informed_Consent Exclude Exclude Subject No1->Exclude Washout Washout Period & Standardized Diet Informed_Consent->Washout Baseline Baseline Measurements: - Body Weight - Blood Pressure - Blood & Urine Samples Washout->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Timed_Urine_Collection Timed Urine Collection (e.g., 24h) Drug_Admin->Timed_Urine_Collection Data_Collection Collect Post-Dose Data: - Body Weight - Blood Pressure Drug_Admin->Data_Collection Urine_Volume Measure Urine Volume Timed_Urine_Collection->Urine_Volume Sample_Processing Process Urine Aliquots Urine_Volume->Sample_Processing Lab_Analysis Laboratory Analysis: - Urine Electrolytes (Na, K, Cl) - Urine Creatinine Sample_Processing->Lab_Analysis Data_Analysis Data Analysis: - Calculate Natriuresis, Kaliuresis - Statistical Analysis Lab_Analysis->Data_Analysis Data_Collection->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

References

Application Notes and Protocols for the Investigational Use of Altizide in Edema Associated with Liver Cirrhosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of altizide for the management of edema in patients with liver cirrhosis is not well-established and is considered investigational. The information provided herein is intended for research, scientific, and drug development professionals and is based on the pharmacology of thiazide diuretics and general principles of diuretic therapy in liver cirrhosis. Clinicians should refer to established clinical practice guidelines for the management of cirrhotic ascites, which primarily recommend aldosterone (B195564) antagonists and loop diuretics.

Introduction

Edema, and its specific manifestation as ascites, is a common complication of advanced liver cirrhosis, driven by portal hypertension and secondary hyperaldosteronism. This leads to avid sodium and water retention by the kidneys. While aldosterone antagonists (e.g., spironolactone) and loop diuretics (e.g., furosemide) are the cornerstones of therapy, the role of thiazide diuretics like this compound is not clearly defined.[1][2][3] this compound, a thiazide diuretic, acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, thereby promoting natriuresis and diuresis. This document outlines potential application notes and investigational protocols for studying this compound in the context of edema in liver cirrhosis, drawing parallels from data on other thiazide diuretics, particularly hydrochlorothiazide (B1673439).

Pharmacology and Mechanism of Action

This compound is a thiazide diuretic that exerts its effect on the kidneys.[4] In the context of liver cirrhosis, the rationale for its use would be to augment the natriuretic effect of other diuretics, particularly in cases of refractory ascites. The pathophysiology of ascites involves significant activation of the renin-angiotensin-aldosterone system (RAAS), leading to intense sodium reabsorption in the distal nephron.[5][6] While spironolactone (B1682167) directly antagonizes aldosterone, and furosemide (B1674285) acts on the loop of Henle, a thiazide diuretic could provide a sequential blockade of sodium reabsorption more distally.

Signaling Pathway of Diuretics in a Nephron

G cluster_diuretics Diuretic Sites of Action glomerulus Glomerulus (Filtration) pct Proximal Convoluted Tubule loh Loop of Henle dct Distal Convoluted Tubule cd Collecting Duct furosemide Furosemide (Loop Diuretic) furosemide->loh Inhibits Na-K-2Cl co-transporter This compound This compound (Thiazide Diuretic) This compound->dct Inhibits Na-Cl co-transporter spironolactone Spironolactone (Aldosterone Antagonist) spironolactone->cd Blocks Aldosterone Receptor

Caption: Sites of action of different diuretic classes within the nephron.

Quantitative Data Summary

Direct quantitative data for this compound in liver cirrhosis is scarce. The following tables are based on general principles of diuretic use in this population and data from studies involving hydrochlorothiazide in combination therapy.

Table 1: Proposed Investigational Dosing for this compound in Combination Therapy for Cirrhotic Ascites

ParameterValueReference/Note
Drug This compound-
Indication Adjunctive therapy in refractory ascitesInvestigational use only
Starting Dose 15 mg/day (in combination with an aldosterone antagonist)Extrapolated from hypertension studies[7]
Maximum Dose 30 mg/dayTo be determined in clinical trials
Dosing Frequency Once daily-
Administration Oral-

Table 2: Monitoring Parameters for Patients on this compound Therapy

ParameterBaselineFollow-up FrequencyTarget/Threshold
Body Weight YesDailyMax loss of 0.5 kg/day (without peripheral edema), 1 kg/day (with peripheral edema)[2]
Serum Sodium YesEvery 2-3 days initially, then weeklyMaintain > 125 mmol/L
Serum Potassium YesEvery 2-3 days initially, then weekly3.5 - 5.0 mmol/L
Serum Creatinine (B1669602) YesEvery 2-3 days initially, then weeklyMonitor for significant increases
Blood Urea Nitrogen YesEvery 2-3 days initially, then weeklyMonitor for increases
Blood Pressure YesDailyMonitor for hypotension

Experimental Protocols

The following are hypothetical protocols for investigating the safety and efficacy of this compound in patients with cirrhotic ascites, based on standard clinical trial designs for this condition.

Protocol 1: A Phase IIa, Randomized, Placebo-Controlled, Dose-Finding Study of this compound as Add-on Therapy to Spironolactone and Furosemide in Patients with Refractory Ascites

1. Objective: To evaluate the safety and tolerability of two different doses of this compound as add-on therapy in patients with refractory ascites and to obtain preliminary efficacy data.

2. Patient Population:

  • Inclusion Criteria:
  • Age 18-70 years.
  • Diagnosed with liver cirrhosis.
  • Presence of grade 2 or 3 ascites.
  • Refractory ascites, defined as persistent ascites despite treatment with spironolactone (400 mg/day) and furosemide (160 mg/day) and a sodium-restricted diet.
  • Exclusion Criteria:
  • Serum creatinine > 1.5 mg/dL.
  • Serum sodium < 125 mmol/L.
  • Serum potassium > 5.5 mmol/L.
  • Hepatic encephalopathy grade > 2.
  • Active gastrointestinal bleeding.
  • Spontaneous bacterial peritonitis.

3. Study Design:

  • Randomized, double-blind, placebo-controlled.
  • Three arms:
  • Arm A: Placebo + standard diuretic therapy.
  • Arm B: this compound 15 mg/day + standard diuretic therapy.
  • Arm C: this compound 30 mg/day + standard diuretic therapy.
  • Treatment duration: 28 days.

4. Endpoints:

  • Primary: Incidence of adverse events (hyperkalemia, hypokalemia, hyponatremia, renal impairment).
  • Secondary:
  • Change in body weight from baseline.
  • Change in abdominal girth from baseline.
  • Time to first therapeutic paracentesis.
  • Changes in urinary sodium excretion.

Experimental Workflow

G screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization (1:1:1) screening->randomization armA Arm A: Placebo + Standard Therapy randomization->armA armB Arm B: This compound 15mg + Standard Therapy randomization->armB armC Arm C: This compound 30mg + Standard Therapy randomization->armC treatment 28-Day Treatment Period armA->treatment armB->treatment armC->treatment followup Follow-up and Endpoint Analysis treatment->followup

Caption: Workflow for a hypothetical clinical trial of this compound in refractory ascites.

Potential Risks and Considerations

  • Electrolyte Imbalances: Thiazide diuretics can cause hyponatremia and hypokalemia. In patients with cirrhosis who are often on multiple diuretics, the risk of severe electrolyte disturbances is heightened.

  • Renal Impairment: Over-diuresis can lead to volume depletion and precipitate hepatorenal syndrome, a life-threatening condition.

  • Hepatic Encephalopathy: Fluid and electrolyte shifts can worsen hepatic encephalopathy.[1]

  • Hepatotoxicity: While rare, thiazide diuretics have been associated with drug-induced liver injury.[8][9][10]

  • Pharmacokinetics in Liver Disease: The metabolism and clearance of drugs can be significantly altered in patients with liver cirrhosis.[11][12][13] The pharmacokinetics of this compound in this population are unknown and require careful study.

Logical Relationship: Pathophysiology and Therapeutic Intervention

G cirrhosis Liver Cirrhosis portal_htn Portal Hypertension cirrhosis->portal_htn splanchnic_vaso Splanchnic Vasodilation portal_htn->splanchnic_vaso dec_eabv Decreased Effective Arterial Blood Volume splanchnic_vaso->dec_eabv raas_activation RAAS Activation (Hyperaldosteronism) dec_eabv->raas_activation na_retention Renal Sodium & Water Retention raas_activation->na_retention ascites Ascites & Edema na_retention->ascites spironolactone Spironolactone spironolactone->raas_activation Antagonizes This compound This compound This compound->na_retention Inhibits

Caption: Pathophysiological cascade of ascites formation and points of diuretic intervention.

Conclusion

The use of this compound in the management of edema in liver cirrhosis remains an area for future research. Due to the lack of specific clinical data, its application cannot be recommended outside of well-controlled clinical trials. The protocols and information provided here are intended to serve as a framework for such investigations, with a strong emphasis on patient safety and rigorous monitoring. Researchers should proceed with caution, acknowledging the potential for significant adverse events in this vulnerable patient population. The established efficacy and safety of spironolactone and furosemide should remain the standard of care.

References

Application Notes and Protocols: Altizide-Spironolactone for Resistant Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistant hypertension, defined as blood pressure (BP) that remains above the target goal despite the concurrent use of three antihypertensive agents from different classes at optimal doses (ideally including a diuretic), presents a significant clinical challenge.[1] These patients are at a substantially higher risk for myocardial infarction, stroke, end-stage renal disease, and death.[2] The pathophysiology of resistant hypertension often involves sodium and water retention, frequently linked to elevated levels of aldosterone (B195564).[3] Consequently, mineralocorticoid receptor antagonists (MRAs) like spironolactone (B1682167) have emerged as a cornerstone of treatment.[1][4]

This document provides detailed application notes on the use of a fixed-dose combination of altizide, a thiazide-like diuretic, and spironolactone for the management of resistant hypertension. This compound acts by inhibiting sodium reabsorption in the distal convoluted tubule, while spironolactone competitively blocks aldosterone receptors, promoting sodium and water excretion while conserving potassium.[5][6] Their combined action offers a synergistic approach to blood pressure control in this difficult-to-treat patient population.

Pharmacology and Mechanism of Action

The combination of this compound and spironolactone targets two key pathways in blood pressure regulation within the nephron.

  • This compound : As a thiazide-like diuretic, this compound inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.[5] This action reduces the reabsorption of sodium and chloride ions from the tubular fluid into the blood, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and pressure.

  • Spironolactone : Spironolactone is a competitive antagonist of the mineralocorticoid receptor.[3] In the distal convoluted tubule and collecting duct, aldosterone normally promotes the expression of epithelial sodium channels (ENaC) and the Na+/K+-ATPase pump, leading to sodium reabsorption and potassium secretion.[7] By blocking this receptor, spironolactone inhibits these effects, resulting in decreased sodium reabsorption and a reduction in potassium excretion, making it a potassium-sparing diuretic.[6]

The dual mechanism provides a potent diuretic and antihypertensive effect while mitigating the risk of hypokalemia often associated with thiazide diuretics alone.

G cluster_0 Nephron: Distal Tubule & Collecting Duct cluster_1 This compound Action cluster_2 Spironolactone Action Lumen Tubular Lumen (Urine) Na_Cl_Symporter Na+/Cl- Symporter Lumen->Na_Cl_Symporter Na+, Cl- ENaC ENaC (Na+ Channel) Lumen->ENaC Na+ Blood Peritubular Capillary (Blood) NaK_Pump Na+/K+ ATPase Blood->NaK_Pump K+ Cell Tubular Epithelial Cell Cell->NaK_Pump Na+ K_Channel ROMK (K+ Channel) Cell->K_Channel K+ This compound This compound This compound->Na_Cl_Symporter Inhibits Spironolactone Spironolactone Na_Cl_Symporter->Cell MR Mineralocorticoid Receptor (MR) Spironolactone->MR Blocks Aldosterone Aldosterone Aldosterone->MR Binds MR->ENaC Upregulates MR->NaK_Pump Upregulates ENaC->Cell NaK_Pump->Blood NaK_Pump->Cell K_Channel->Lumen

Caption: Mechanism of Action of this compound-Spironolactone in the Renal Tubule.

Data Presentation: Efficacy and Pharmacokinetics

While most recent large-scale trials for resistant hypertension have focused on spironolactone as a standalone add-on therapy, earlier studies and pharmacokinetic data support the use of the this compound-spironolactone combination.

Table 1: Clinical Efficacy of Spironolactone as Add-on Therapy in Resistant Hypertension (Meta-Analyses)

Study (Year) Comparison Number of Patients Office SBP Reduction (mmHg) Office DBP Reduction (mmHg) 24-h Ambulatory SBP Reduction (mmHg) 24-h Ambulatory DBP Reduction (mmHg)
Chen C, et al. (2020)[8] vs. Placebo 1655 (12 trials) -20.14[8][9] -5.73[8][9] -10.31[8][9] -3.94[8][9]
Liu G, et al. (2017)[10] vs. Placebo 662 (5 trials) -20.56 (controlled studies)[11] -6.04 (controlled studies)[11] Not specified Not specified
Catena C, et al. (2016)[12] vs. Control 553 (5 trials) -16.99[12] -6.18[12] -10.50[12] -4.09[12]

| Uncontrolled Studies | Add-on Spironolactone | - | -20.73 to -22[11][13] | -8.94 to -10[11][13] | Not specified | Not specified |

Table 2: Clinical Efficacy of this compound-Spironolactone Combination in Hypertension

Study (Year) Patient Population Treatment Duration SBP Reduction (%) DBP Reduction (%)
Valvo, E. (1987)[14] Systemic Hypertension This compound-Spironolactone alone 45 days 15%[14] 14%[14]
Valvo, E. (1987)[14] Systemic Hypertension This compound-Spironolactone + Clonidine 45 days 16.6%[14] 18%[14]

| Salvadeo, A. (1991) | Mild to Moderate Hypertension | this compound (15mg)-Spironolactone (25mg) | 90 days | BP normalized in 83% of patients | BP normalized in 83% of patients |

Table 3: Pharmacokinetic Parameters of this compound and Spironolactone after Oral Administration of a Fixed Combination

Parameter This compound Spironolactone Canrenone (Active Metabolite) 7α-thiomethyl-spirolactone (Active Metabolite)
Tmax (hours) Not specified 1.19 - 1.21[15] 2.54 - 2.67[15] 1.56 - 1.58[15]
Mean Residence Time (MRT) (hours) 4.94 - 5.31[15] 1.81 - 1.88[15] 38.93 - 39.65[15] 18.11 - 24.51[15]
Half-life (t½) (hours) Not specified ~1.4[6] ~16.5[6] Not specified

Data derived from a study in 12 healthy volunteers receiving 1 or 2 tablets of 15 mg this compound / 25 mg spironolactone.[15]

Experimental Protocols

The following protocol outlines a robust methodology for a clinical trial to evaluate the efficacy and safety of the this compound-spironolactone combination in patients with resistant hypertension, based on established trial designs like ASPIRANT and PATHWAY-2.[1][16]

1. Study Design

  • Type : Randomized, double-blind, placebo-controlled, crossover or parallel-group trial.

  • Objective : To assess the change in systolic blood pressure (primary endpoint) after the addition of a fixed-dose this compound-spironolactone combination to a standardized background triple-drug therapy.

  • Duration : Minimum 8-12 week treatment periods.[10][16]

2. Patient Population

  • Inclusion Criteria :

    • Age 18-79 years.

    • Office SBP ≥140 mmHg (or ≥130 mmHg per 2017 ACC/AHA guidelines) despite being on stable, optimal doses of three antihypertensive medications, including a diuretic (e.g., an ACE inhibitor or ARB, a calcium channel blocker, and a thiazide-like diuretic).[1][2][16]

    • Confirmation of resistant hypertension via Ambulatory Blood Pressure Monitoring (ABPM) or Home Blood Pressure Monitoring (HBPM) to exclude white-coat hypertension.[2][17]

    • Serum potassium ≤4.5 mmol/L.[17]

    • Estimated Glomerular Filtration Rate (eGFR) ≥45 mL/min/1.73m².[18]

  • Exclusion Criteria :

    • Secondary causes of hypertension (e.g., primary aldosteronism, pheochromocytoma, renal artery stenosis).[19]

    • History of significant adverse reactions to spironolactone or sulfonamides.

    • Pregnancy or lactation.[17]

    • Serum potassium >4.5 mmol/L or eGFR <45 mL/min/1.73m².[17][18]

3. Intervention

  • Run-in Phase : Standardize all participants to a maximally tolerated triple-therapy regimen for at least 4 weeks to ensure adherence and stable baseline BP.

  • Randomization : Assign eligible patients to receive either:

    • Treatment Arm : Fixed-dose this compound (15 mg)/spironolactone (25 mg) once daily. Dose may be titrated to two tablets daily (30 mg/50 mg) if BP remains uncontrolled and electrolytes are stable.

    • Control Arm : Matching placebo.

  • Washout Period : If a crossover design is used, a washout period of at least 4 weeks between treatments is required.

4. Blood Pressure Measurement Protocol

  • Office BP : Measured at each study visit using a validated automated device, with the patient seated and resting for 5 minutes. The average of three readings taken 1-2 minutes apart should be recorded.

  • Ambulatory BP Monitoring (ABPM) : Performed at baseline and at the end of each treatment period. Readings should be taken every 20-30 minutes over a 24-hour period to assess daytime, nighttime, and 24-hour average BP.[2]

  • Home BP Monitoring (HBPM) : Patients should be trained to measure BP twice daily (morning and evening) for 7 days before each study visit.

5. Safety and Biochemical Monitoring

  • Serum potassium and creatinine (B1669602) must be measured at baseline, within 1-2 weeks of initiation or dose titration, and at regular intervals thereafter (e.g., 1 month, 3 months).[2][18][19]

  • Record all adverse events, with special attention to hyperkalemia, gynecomastia, breast discomfort, and acute kidney injury.[1][9]

G cluster_0 Treatment Period (12 Weeks) start Screening run_in 4-Week Run-in: Standardize Triple Therapy (ACEi/ARB + CCB + Diuretic) start->run_in confirm Confirm Resistant HTN (Office BP & ABPM/HBPM) run_in->confirm randomize Randomization confirm->randomize group_a Group A: Add this compound/Spironolactone (15mg/25mg OD) randomize->group_a Arm 1 group_b Group B: Add Placebo randomize->group_b Arm 2 monitor_a Monitor BP, K+, Cr at Weeks 1, 4, 8, 12 group_a->monitor_a monitor_b Monitor BP, K+, Cr at Weeks 1, 4, 8, 12 group_b->monitor_b endpoint End of Treatment: Final BP & Safety Assessment monitor_a->endpoint monitor_b->endpoint analysis Data Analysis endpoint->analysis

Caption: Example Experimental Workflow for a Resistant Hypertension Clinical Trial.

Clinical Application and Monitoring Protocol

The introduction of this compound-spironolactone is recommended as a fourth-line agent after optimizing a three-drug regimen.[2][19]

Stepwise Treatment Algorithm:

  • Confirm True Resistance : Exclude pseudo-resistance by verifying medication adherence, using out-of-office BP measurements (ABPM/HBPM), and ensuring proper measurement technique.[2]

  • Optimize Triple Therapy : Ensure the patient is on maximally tolerated doses of an ACE inhibitor or ARB, a long-acting calcium channel blocker, and a thiazide-like diuretic (e.g., chlorthalidone (B1668885) or indapamide).[2]

  • Initiate Fourth-Line Agent : If BP remains uncontrolled, add the this compound-spironolactone combination. The spironolactone component is the most effective fourth-line intervention.[1][2]

  • Monitor and Titrate : Start with a low dose (e.g., this compound 15 mg/spironolactone 25 mg). Re-assess BP, serum potassium, and renal function within 1-2 weeks.[19] Titrate dose if necessary, while closely monitoring for adverse effects.

  • Expert Consultation : If BP is still not controlled on four medications, referral to a hypertension specialist is advised.[17][19]

G start Initiate this compound-Spironolactone (15mg/25mg OD) check1 Check K+ and Creatinine within 1-2 Weeks start->check1 hyperkalemia K+ > 5.5 mmol/L or significant rise in Cr? check1->hyperkalemia stop STOP or Reduce Dose Seek Expert Advice hyperkalemia->stop Yes stable K+ and Cr Stable hyperkalemia->stable No check2 Re-check BP, K+, Cr at 4 Weeks stable->check2 bp_goal BP at Goal? check2->bp_goal continue_mon Continue Current Dose Monitor every 3-6 months bp_goal->continue_mon Yes titrate Consider Titrating Dose (e.g., to 30mg/50mg) bp_goal->titrate No recheck Re-check K+ and Cr within 1-2 weeks of titration titrate->recheck recheck->hyperkalemia

Caption: Patient Monitoring Protocol after Initiating this compound-Spironolactone.

Safety Profile and Adverse Events

The primary safety concerns with the this compound-spironolactone combination are related to electrolyte and renal function changes.

  • Hyperkalemia : This is the most significant risk, especially in patients with chronic kidney disease or those also taking ACE inhibitors, ARBs, or potassium supplements.[1][18] Meticulous monitoring of serum potassium is mandatory.[2]

  • Renal Function : A small, reversible increase in serum creatinine may occur upon initiation.[20] The drug should be used with caution in patients with moderate chronic kidney disease (eGFR <45 ml/min/1.73m²) and is generally contraindicated in severe renal impairment.[21]

  • Anti-androgenic Effects : Spironolactone can cause gynecomastia, breast tenderness, and menstrual irregularities due to its action on androgen receptors.[1][4] These effects are dose-dependent.

  • Other Effects : A few cases of gastrointestinal disturbances and orthostatic hypotension have been reported.[14]

Conclusion

The fixed-dose combination of this compound and spironolactone represents a potent and logical therapeutic option for managing resistant hypertension. Its dual mechanism of action targets key pathways of sodium retention and aldosterone excess common in this condition. Based on extensive evidence supporting spironolactone as the preferred fourth-line agent, this combination can significantly lower blood pressure.[9][13] Successful application requires a structured approach, including confirmation of true resistance, careful patient selection, and a rigorous monitoring protocol for serum potassium and renal function.

References

Application Notes and Protocols for Long-Term Altizide Administration in Geriatric Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of altizide and other thiazide diuretics in the geriatric population. The information is compiled from various clinical studies and systematic reviews to guide further research and drug development.

Introduction

This compound, a thiazide diuretic, is utilized in the management of hypertension, a prevalent condition in the geriatric population. Thiazide diuretics have been a cornerstone in antihypertensive therapy for decades. Their mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[1][2] While effective, long-term administration in older adults requires careful consideration due to age-related physiological changes that can affect drug pharmacokinetics and pharmacodynamics, potentially increasing the risk of adverse events.[3][4][5][6][7]

Data Presentation

The following tables summarize quantitative data from studies on the long-term use of thiazide diuretics, including this compound, in geriatric patients.

Table 1: Efficacy of Thiazide Diuretics in Geriatric Hypertension

Study/AnalysisInterventionPatient PopulationDurationKey Efficacy Outcomes
Multicenter Study[8]Aldactazine (this compound + Spironolactone)482 hypertensive patients45 daysMean systolic and diastolic BP decreased by 15% and 14%, respectively.
Combination Therapy Trial[8]Aldactazine + other antihypertensives298 hypertensive patients45 daysWith clonidine, systolic and diastolic BP decreased by 16.6% and 18%, respectively.
Systematic Review[6]Thiazide diuretics vs. PlaceboElderly patientsMultiple trialsSignificant reduction in stroke.[6]
HYVET Trial[6]Indapamide vs. PlaceboVery elderly patients-30% reduction in the rate of stroke (not statistically significant). 21% reduction in all-cause mortality.[6]
EWPHE and MRC-O Trials[6]Diuretic treatment vs. PlaceboElderly patients-Significant reduction in cardiovascular mortality.[6]

Table 2: Adverse Events Associated with Long-Term Thiazide Diuretic Use in Geriatric Patients

Adverse EventStudy/AnalysisIncidence/RiskNotes
HypokalemiaClinical Update[1]Treatment discontinued (B1498344) in 4/946 patients.Thiazides increase potassium excretion.[2]
Increased Serum Uric AcidClinical Update[1]Increased in 5.5% of patients.Can precipitate gout.[9]
HyponatremiaReview[10]Up to 17% in some studies.Can lead to fatigue, cognitive impairment, and falls.[10]
Renal DysfunctionObservational Study[11]14.3% incidence of a combined renal-electrolyte endpoint.Compared to 6% in the control group.[11]
Low-Energy FracturesNested Case-Control Study[2]Reduced risk with >3 years of use (aOR 0.77).Association observed for longer duration of use.

Experimental Protocols

The following is a representative experimental protocol for a long-term study of this compound in geriatric patients, synthesized from various clinical trial designs.

Study Title: A Long-Term, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Geriatric Patients with Mild to Moderate Hypertension.

1. Objectives:

  • Primary: To assess the long-term efficacy of this compound in controlling blood pressure in patients aged 65 years and older.

  • Secondary: To evaluate the long-term safety and tolerability of this compound in this population, including the incidence of electrolyte imbalances and metabolic changes.

2. Study Design:

  • A prospective, open-label, multicenter study.

  • Duration: 12 months.

3. Patient Population:

  • Inclusion Criteria:

    • Male and female patients aged ≥ 65 years.

    • Diagnosed with mild to moderate essential hypertension (systolic BP 140-159 mmHg or diastolic BP 90-99 mmHg).

    • Willing and able to provide informed consent.

  • Exclusion Criteria:

    • Severe hypertension.

    • Secondary hypertension.

    • History of severe renal or hepatic impairment.

    • Known hypersensitivity to thiazide diuretics.

    • History of gout.[9]

4. Study Procedures:

  • Screening Visit (Week -2):

    • Informed consent.

    • Medical history and physical examination.

    • Baseline blood pressure measurements (mean of three readings).

    • Baseline laboratory tests (serum electrolytes, creatinine, uric acid, glucose).

  • Baseline Visit (Week 0):

    • Randomization to treatment.

    • Initiation of this compound 15 mg once daily.

  • Follow-up Visits (Months 1, 3, 6, 9, 12):

    • Blood pressure measurement.

    • Assessment of adverse events.

    • Repeat laboratory tests.

    • Medication adherence check.

  • Dose Adjustment: If blood pressure is not controlled at Month 1, the dose may be titrated, or a second antihypertensive agent may be added.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in mean sitting systolic and diastolic blood pressure at 12 months.

  • Secondary Efficacy Endpoint: Proportion of patients achieving target blood pressure (<140/90 mmHg).

  • Safety Endpoints:

    • Incidence of adverse events.

    • Changes in laboratory parameters (potassium, sodium, creatinine, uric acid).

6. Statistical Analysis:

  • The primary efficacy endpoint will be analyzed using a paired t-test or Wilcoxon signed-rank test.

  • The proportion of patients achieving target blood pressure will be summarized.

  • Safety data will be summarized using descriptive statistics.

Visualizations

Signaling Pathway of this compound

Lumen_Na Na+ NCC Na+/Cl- Cotransporter Lumen_Na->NCC Reabsorption Lumen_Cl Cl- Lumen_Cl->NCC Intra_Na Intracellular Na+ NCC->Intra_Na NCC->Intra_Na Reduced Influx This compound This compound This compound->NCC Inhibits Na_K_ATPase Na+/K+ ATPase Intra_K Intracellular K+ Na_K_ATPase->Intra_K Pumps In Inter_Na Na+ Na_K_ATPase->Inter_Na Pumps Out Intra_Na->Na_K_ATPase Inter_K K+ Inter_K->Na_K_ATPase

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow for a Geriatric Clinical Trial

cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Patient_Screening Patient Screening (Age >= 65, Hypertension) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (BP, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization & Initiation of this compound Baseline_Assessment->Randomization Follow_Up_1 Month 1 Follow-Up Randomization->Follow_Up_1 Follow_Up_3 Month 3 Follow-Up Follow_Up_1->Follow_Up_3 Follow_Up_6 Month 6 Follow-Up Follow_Up_3->Follow_Up_6 Follow_Up_12 Month 12 Follow-Up Follow_Up_6->Follow_Up_12 Data_Collection Data Collection Follow_Up_12->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Reporting Results Reporting Statistical_Analysis->Results_Reporting

Caption: Workflow of a long-term clinical trial for this compound in geriatrics.

Logical Relationships in Long-Term this compound Administration

cluster_benefits Therapeutic Benefits cluster_risks Potential Adverse Events cluster_considerations Clinical Considerations This compound Long-Term this compound Administration in Geriatric Patients BP_Reduction Blood Pressure Reduction This compound->BP_Reduction leads to Hypokalemia Hypokalemia This compound->Hypokalemia can cause Hyponatremia Hyponatremia This compound->Hyponatremia Hyperuricemia Hyperuricemia / Gout This compound->Hyperuricemia Renal_Dysfunction Renal Dysfunction This compound->Renal_Dysfunction Dose_Titration Careful Dose Titration This compound->Dose_Titration necessitates Comorbidities Assessment of Comorbidities This compound->Comorbidities requires consideration of Stroke_Reduction Reduced Stroke Risk BP_Reduction->Stroke_Reduction CV_Mortality_Reduction Reduced Cardiovascular Mortality BP_Reduction->CV_Mortality_Reduction Monitoring Regular Monitoring of Electrolytes and Renal Function Hypokalemia->Monitoring requires Hyponatremia->Monitoring Renal_Dysfunction->Monitoring

References

Application Notes and Protocols for Studying Altizide in Heart Failure with Preserved Ejection Fraction (HFpEF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart Failure with Preserved Ejection Fraction (HFpEF) is a complex clinical syndrome characterized by symptoms of heart failure, a normal or near-normal left ventricular ejection fraction (LVEF ≥ 50%), and evidence of diastolic dysfunction.[1] Unlike heart failure with reduced ejection fraction (HFrEF), treatment options for HFpEF that definitively improve mortality are limited, making it a significant area of unmet medical need.[2] Diuretics are a cornerstone of therapy for managing congestion in HFpEF patients; however, their long-term effects on cardiac structure and function are not fully understood.[1]

Altizide is a thiazide-like diuretic that acts by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3] It is often used in combination with a potassium-sparing diuretic like spironolactone (B1682167).[4][5][6] These application notes provide a comprehensive research methodology for investigating the potential therapeutic effects of this compound in HFpEF, from preclinical evaluation to clinical trial design.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney.[3] This leads to natriuresis and diuresis, reducing extracellular fluid volume and preload on the heart. Beyond its diuretic effect, preclinical evidence suggests that thiazide-like diuretics may have direct vasodilatory effects, potentially through the inhibition of the RhoA/Rho-kinase pathway in vascular smooth muscle cells, leading to calcium desensitization.[3]

Potential Signaling Pathways of this compound in HFpEF cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vasculature Vascular Smooth Muscle cluster_heart Heart Altizide_K This compound NCC Na+/Cl- Cotransporter (NCC) Altizide_K->NCC Inhibits Na_Reabsorption Sodium Reabsorption NCC->Na_Reabsorption Mediates Diuresis Natriuresis & Diuresis Na_Reabsorption->Diuresis Reduced Diuresis_H Reduced Preload Diuresis->Diuresis_H Altizide_V This compound RhoA RhoA Altizide_V->RhoA May Inhibit RhoKinase Rho Kinase RhoA->RhoKinase Activates Vasoconstriction Vasoconstriction RhoKinase->Vasoconstriction Promotes Vasodilation Reduced Afterload Vasoconstriction->Vasodilation Reduced Cardiac_Workload Reduced Cardiac Workload Diuresis_H->Cardiac_Workload Vasodilation->Cardiac_Workload Diastolic_Function Improved Diastolic Function Cardiac_Workload->Diastolic_Function Myocardial_Fibrosis Reduced Myocardial Fibrosis Cardiac_Workload->Myocardial_Fibrosis

Caption: Potential signaling pathways of this compound in HFpEF.

Data Presentation

Table 1: Key Preclinical Echocardiographic Parameters in a Murine Model of HFpEF
ParameterControl Group (Sham)HFpEF Model (e.g., "2-hit")Expected Change with this compoundReference
Diastolic Function
E/A Ratio~1.5 - 2.0< 1.0 (impaired relaxation)↑ towards normal[1]
E/e' Ratio~8 - 10> 15 (elevated filling pressures)↓ towards normal[1]
Isovolumic Relaxation Time (IVRT)~15 - 20 msProlonged (> 25 ms)↓ towards normal[1]
Cardiac Structure
Left Atrial Area (LAA)~4 - 5 mm²Increased (> 6 mm²)[1]
LV Mass/Body Weight (mg/g)~3.5 - 4.5Increased (> 5.0)No significant change expected acutely[1]
Systolic Function
LVEF (%)> 55%Preserved (> 50%)No significant change expected[1]
Table 2: Key Clinical Biomarkers in HFpEF Patients
BiomarkerTypical Baseline in HFpEFExpected Change with Diuretic TherapyRationaleReference
Myocardial Stretch
NT-proBNP (pg/mL)>300 (or >900 with AFib)↓ (15-30%)Reduction in wall stress due to volume reduction[7]
Myocardial Injury
High-sensitivity cardiac troponin T (hs-cTnT) (ng/L)Often elevated (>14)No direct acute effect expectedMarker of ongoing myocardial injury[8]
Fibrosis/Inflammation
Galectin-3 (ng/mL)>17.8Variable, may decrease with long-term therapyInvolved in myocardial fibrosis and inflammation[9][10]
Soluble ST2 (sST2) (ng/mL)>35VariableMarker of inflammation and fibrosis[7]
Growth Differentiation Factor 15 (GDF-15) (pg/mL)ElevatedUnclearAssociated with inflammation and cardiac stress[7]

Experimental Protocols

Preclinical Research Protocol: Evaluation of this compound in a Murine Model of HFpEF

This protocol outlines the use of a "2-hit" model of HFpEF, combining metabolic stress and hypertension.

1. Animal Model Induction:

  • Animals: C57BL/6J mice, 10-12 weeks old.

  • Diet: High-fat diet (HFD; 60% kcal from fat) for 12 weeks.

  • Hypertension Induction: Concurrently, administer N(omega)-nitro-L-arginine methyl ester (L-NAME) in drinking water (0.5 g/L).

  • Control Group: Age-matched mice on a standard chow diet.

2. Dosing and Administration:

  • This compound Dose: Based on literature for other thiazide diuretics in rodents, a starting dose of 10 mg/kg/day administered orally via gavage can be used.[11] Dose-ranging studies (e.g., 5, 10, 25 mg/kg/day) are recommended to determine the optimal dose for diuretic effect and potential cardiac remodeling.

  • Treatment Duration: 4 weeks, starting after the 12-week HFD/L-NAME induction period.

3. Key Experiments:

  • Echocardiography for Diastolic Function:

    • Procedure: Perform echocardiography at baseline (after induction) and at the end of the treatment period using a high-frequency ultrasound system (e.g., Vevo 2100). Anesthetize mice with isoflurane (B1672236) and monitor heart rate and temperature.

    • Views: Acquire parasternal long-axis (PLAX) and short-axis (SAX) views, as well as apical four-chamber views.

    • Measurements:

      • Pulsed-Wave Doppler of Mitral Inflow: Measure E-wave and A-wave velocities to calculate the E/A ratio.

      • Tissue Doppler Imaging (TDI): Measure the early diastolic mitral annular velocity (e') at the septal and lateral annulus. Calculate the E/e' ratio.

      • Isovolumic Relaxation Time (IVRT): Measure the time between aortic valve closure and mitral valve opening.

      • Structural Parameters: Measure left atrial area, left ventricular mass, and ejection fraction.

  • Cardiac MRI for Myocardial Fibrosis:

    • Procedure: Perform cardiac MRI at the end of the treatment period on a high-field MRI scanner (e.g., 7T or 9.4T).

    • Sequences:

      • Cine Imaging: To assess cardiac function and morphology.

      • Late Gadolinium Enhancement (LGE): To visualize and quantify focal replacement fibrosis. Administer a gadolinium-based contrast agent and acquire images 10-15 minutes post-injection.

      • T1 Mapping (Native and Post-Contrast): To quantify diffuse interstitial fibrosis by calculating the extracellular volume (ECV) fraction.

  • Histological Analysis:

    • Procedure: At the end of the study, euthanize mice and excise hearts. Fix hearts in 4% paraformaldehyde and embed in paraffin.

    • Staining:

      • Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).

      • Picrosirius Red: For more specific collagen quantification under polarized light.

      • Wheat Germ Agglutinin (WGA): To outline cardiomyocytes and measure their cross-sectional area (hypertrophy).

  • Biomarker Analysis:

    • Sample Collection: Collect blood samples at baseline and at the end of the study.

    • Assays: Use ELISA kits to measure plasma levels of NT-proBNP and galectin-3.

Preclinical Experimental Workflow start Start: C57BL/6J Mice induction HFpEF Induction (12 weeks) - High-Fat Diet - L-NAME in water start->induction baseline Baseline Assessment - Echocardiography - Blood Sample induction->baseline randomization Randomization baseline->randomization treatment This compound Treatment (4 weeks) randomization->treatment control Vehicle Control (4 weeks) randomization->control endpoint Endpoint Assessment - Echocardiography - Cardiac MRI - Blood Sample treatment->endpoint control->endpoint histology Histological Analysis endpoint->histology end End histology->end

Caption: Preclinical experimental workflow for this compound in HFpEF.

Clinical Research Protocol: A Phase II, Randomized, Double-Blind, Placebo-Controlled Trial

1. Study Title: A Study to Evaluate the Efficacy and Safety of this compound in Patients with Heart Failure with Preserved Ejection Fraction.

2. Study Objectives:

  • Primary Objective: To assess the effect of this compound on diastolic function, as measured by the change in E/e' ratio from baseline to 12 weeks.

  • Secondary Objectives:

    • To evaluate the effect of this compound on symptoms and quality of life using the Kansas City Cardiomyopathy Questionnaire (KCCQ).

    • To assess the effect of this compound on exercise capacity, measured by the 6-minute walk test (6MWT).

    • To evaluate changes in biomarkers of cardiac stress and fibrosis (NT-proBNP, galectin-3, hs-cTnT).

    • To assess the safety and tolerability of this compound in this patient population.

3. Study Population:

  • Inclusion Criteria:

    • Age ≥ 50 years.

    • Symptomatic heart failure (NYHA Class II-III).

    • LVEF ≥ 50%.

    • Evidence of diastolic dysfunction (e.g., E/e' > 15 or LA volume index > 34 mL/m²).

    • Elevated NT-proBNP levels (>300 pg/mL).

  • Exclusion Criteria:

    • Severe renal impairment (eGFR < 30 mL/min/1.73m²).

    • Hypotension (systolic blood pressure < 95 mmHg).

    • Significant valvular heart disease.

    • Recent acute coronary syndrome or stroke (<3 months).

4. Study Design and Treatment:

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Randomization: 1:1 randomization to either this compound or placebo.

  • Treatment:

    • This compound Group: this compound 15 mg once daily. Often, this compound is combined with spironolactone (25 mg) to mitigate potassium loss.[5][6]

    • Placebo Group: Matching placebo once daily.

  • Duration: 12 weeks of treatment with a 4-week follow-up period.

5. Study Assessments:

  • Screening/Baseline: Demographics, medical history, physical examination, NYHA classification, KCCQ, 6MWT, echocardiography, and blood sampling for biomarkers and safety labs (electrolytes, renal function).

  • Week 4 and 8: Safety assessments, including vital signs and laboratory tests.

  • Week 12 (End of Treatment): Repeat of all baseline assessments.

  • Week 16 (Follow-up): Safety assessment.

6. Statistical Analysis:

  • Primary Endpoint: The change in E/e' ratio from baseline to 12 weeks will be compared between the this compound and placebo groups using an analysis of covariance (ANCOVA), with baseline E/e' as a covariate.

  • Secondary Endpoints: Continuous secondary endpoints will be analyzed using ANCOVA. Categorical endpoints will be analyzed using chi-square or Fisher's exact test.

Overall Research Strategy for this compound in HFpEF cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (e.g., cellular electrophysiology) animal_model Animal Model of HFpEF (e.g., '2-hit' mouse model) in_vitro->animal_model Informs pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Provides data for tox Toxicology Studies pk_pd->tox phase1 Phase I: Safety & Dose-Ranging in Humans tox->phase1 Precedes phase2 Phase II: Efficacy in HFpEF Patients (Proof of Concept) phase1->phase2 Informs phase3 Phase III: Large-Scale Efficacy & Safety Trial phase2->phase3 Go/No-Go Decision approval Regulatory Approval phase3->approval

Caption: Overall research strategy for this compound in HFpEF.

Conclusion

The provided application notes and protocols offer a structured and comprehensive framework for the investigation of this compound in HFpEF. By employing robust preclinical models and well-designed clinical trials, researchers can elucidate the potential of this compound to not only alleviate symptoms of congestion but also to favorably impact the underlying pathophysiology of diastolic dysfunction and cardiac remodeling in this challenging patient population. Careful attention to appropriate endpoints, biomarkers, and imaging techniques will be crucial for a thorough evaluation of this compound's therapeutic potential.

References

Application Notes and Protocols: Assessing Renal Function in Patients on Altizide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic primarily used in the management of hypertension.[1] Like other drugs in its class, this compound exerts its effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2][3] While effective in controlling blood pressure, this mechanism inherently impacts renal hemodynamics and electrolyte balance. Consequently, accurate and consistent assessment of renal function is critical for ensuring patient safety and therapeutic efficacy during treatment with this compound.

These application notes provide a comprehensive overview of the key methods and protocols for monitoring renal function in patients prescribed this compound. The focus is on providing detailed methodologies and data interpretation guidelines for professionals in research and drug development.

Core Renal Function Parameters for Monitoring

The primary goal of renal function assessment in this context is to monitor the Glomerular Filtration Rate (GFR), electrolyte balance, and overall kidney health. GFR is considered the best overall marker of kidney function.[4][5][6]

Table 1: Key Renal Function Parameters and Their Clinical Significance

ParameterDescriptionClinical Significance in this compound Therapy
Estimated GFR (eGFR) The calculated rate of fluid filtered by the kidneys, derived from serum creatinine (B1669602) and/or cystatin C.[6]The most important measure for staging kidney disease and adjusting drug dosage.[5][7] Thiazide efficacy may be reduced in patients with GFR <30 mL/min/1.73 m².[8]
Serum Creatinine A waste product from muscle metabolism, filtered by the kidneys.[9]An increase can indicate a decrease in GFR.[10] this compound can cause a mild, reversible increase due to hemodynamic changes.[2]
Blood Urea (B33335) Nitrogen (BUN) A waste product from protein metabolism, cleared by the kidneys.An increase, particularly a disproportionate rise relative to creatinine (high BUN:creatinine ratio), often suggests volume depletion (pre-renal azotemia) caused by diuresis.[11]
Serum Electrolytes Includes potassium (K+), sodium (Na+), and chloride (Cl-).Thiazide diuretics are known to cause electrolyte disturbances, most commonly hypokalemia (low potassium), which requires close monitoring.[8][12][13]
Uric Acid A waste product from purine (B94841) metabolism.Thiazide diuretics can reduce uric acid excretion, potentially leading to hyperuricemia.[3]
Urinary Albumin-to-Creatinine Ratio (UACR) A measure of albumin (a type of protein) in the urine.An indicator of kidney damage (proteinuria).[7] Important for baseline assessment and monitoring in patients with comorbidities like diabetes.

Recommended Assessment Methods and Experimental Protocols

Accurate assessment of renal function is crucial for dosing medications that are cleared by the kidneys.[4][14] While measured GFR (mGFR) using exogenous markers like inulin (B196767) or iohexol (B1672079) is the gold standard, it is invasive and not practical for routine clinical use.[4][15] Therefore, estimated GFR (eGFR) based on endogenous markers is the standard of care.[5]

Protocol 1: Estimated Glomerular Filtration Rate (eGFR) Calculation

Objective: To estimate GFR using a validated formula based on serum creatinine.

Methodology:

  • Sample Collection: Collect a venous blood sample (3-5 mL) in a serum separator tube (SST).

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes. Separate the serum into a clean polypropylene (B1209903) tube.

  • Creatinine Measurement: Analyze serum creatinine concentration (mg/dL or µmol/L) using a calibrated and standardized enzymatic or Jaffe method traceable to an international standard reference material.

  • eGFR Calculation: Use the 2021 Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) creatinine equation, which does not use race as a variable.[16] This is the most widely recommended equation for clinical practice.[6][16]

    • CKD-EPI Creatinine Equation (2021):

      • eGFR = 142 × min(S_cr / κ, 1)^α × max(S_cr / κ, 1)^-1.200 × 0.9938^Age × 1.012 [if female]

      • Where:

        • S_cr is serum creatinine in mg/dL.

        • κ (kappa) is 0.7 for females and 0.9 for males.

        • α (alpha) is -0.241 for females and -0.302 for males.

        • min indicates the minimum of S_cr/κ or 1.

        • max indicates the maximum of S_cr/κ or 1.

Monitoring Schedule:

  • Baseline: Prior to initiating this compound therapy.

  • Follow-up: 1-2 weeks after initiation or any dose increase.[11]

  • Long-term: Every 6-12 months for stable patients, or more frequently if GFR is low or comorbidities are present.

Protocol 2: 24-Hour Urine Collection for Creatinine Clearance (CrCl)

Objective: To measure creatinine clearance as an alternative estimate of GFR, particularly when eGFR may be less accurate (e.g., extremes of muscle mass).[17]

Methodology:

  • Patient Instruction:

    • Begin the collection in the morning. Discard the first voided urine sample and note the exact time.

    • Collect all subsequent urine for the next 24 hours in the provided container.

    • The final collection should be the first void of the following morning, as close as possible to the 24-hour mark.

    • Keep the collection container refrigerated throughout the collection period.

  • Laboratory Analysis:

    • Measure the total volume of the 24-hour urine collection.

    • Measure the creatinine concentration in a urine aliquot and in a serum sample taken during the collection period.

  • Calculation:

    • CrCl (mL/min) = [Urine Creatinine (mg/dL) × Urine Volume (mL)] / [Serum Creatinine (mg/dL) × Time (min)]

    • Note: Typically, time is 1440 minutes for a 24-hour collection.

Protocol 3: Serum BUN and Electrolyte Measurement

Objective: To monitor for volume depletion and electrolyte imbalances.

Methodology:

  • Sample Collection: Use the same serum sample collected for creatinine measurement (Protocol 1).

  • Analysis:

    • BUN: Measure using a standardized enzymatic (urease) method.

    • Electrolytes (K+, Na+): Measure using ion-selective electrode (ISE) technology.

  • Interpretation:

    • Pay close attention to serum potassium levels, as hypokalemia is a common side effect of thiazides.[8]

    • Calculate the BUN:creatinine ratio. A ratio >20:1 may suggest pre-renal azotemia secondary to dehydration from diuresis.[11]

Data Presentation and Expected Changes

Treatment with this compound and other thiazide diuretics can lead to predictable changes in renal function parameters.

Table 2: Summary of Quantitative Effects of Thiazide Diuretics on Renal Parameters

ParameterObserved EffectMagnitude of Change & NotesSource(s)
eGFR / Creatinine Acute, often reversible, decrease in eGFR and increase in creatinine.A study on a spironolactone (B1682167)/altizide combination led to treatment discontinuation in 2 of 946 patients due to elevated creatinine.[1] A meta-analysis in patients with advanced CKD showed a mean GFR reduction of 4.5 mL/min/1.73 m².[18] This is often a hemodynamic effect, not structural damage.[2][1][2][18]
Serum Potassium Decrease (Hypokalemia)A study showed a significant reduction from a mean of 4.9 mmol/L to 4.4 mmol/L after hydrochlorothiazide (B1673439) treatment.[18] Close monitoring is essential.[8][18]
Blood Urea Nitrogen (BUN) IncreaseOften increases due to volume depletion and increased urea reabsorption in the tubules.[11][11]
Serum Uric Acid Increase (Hyperuricemia)Increased in 5.5% of patients in one study of a spironolactone/altizide combination. This may contribute to a lack of renal protection despite blood pressure control.[3][1][3]

Visualization of Workflows and Mechanisms

Diagram 1: Renal Function Monitoring Workflow

Start Patient Candidate for this compound Therapy Baseline Baseline Assessment: - eGFR (CKD-EPI) - Serum Creatinine & BUN - Serum Electrolytes (K+) - Uric Acid Start->Baseline Decision eGFR > 30 mL/min/1.73m²? Baseline->Decision Initiate Initiate this compound Therapy Decision->Initiate Yes Contraindicated Consider Alternative Therapy (Thiazides may be less effective) Decision->Contraindicated No FollowUp1 1-2 Week Follow-Up: Re-assess eGFR, Creatinine, BUN, Electrolytes Initiate->FollowUp1 CheckChange Significant Change? (e.g., >25% drop in eGFR, severe hypokalemia) FollowUp1->CheckChange Stable Routine Monitoring (Every 6-12 months) CheckChange->Stable No Investigate Investigate Cause: - Assess volume status - Review concomitant drugs - Consider dose reduction CheckChange->Investigate Yes Stable->FollowUp1 If dose changes Investigate->FollowUp1 After Intervention

Caption: Workflow for assessing and monitoring renal function in patients starting this compound.

Diagram 2: Mechanism of this compound's Impact on Renal Markers

cluster_0 Primary Drug Action cluster_1 Physiological Consequences cluster_2 Impact on Renal Markers This compound This compound Administration Inhibition Inhibition of Na-Cl Cotransporter in Distal Convoluted Tubule This compound->Inhibition Natriuresis Increased Na+ and Water Excretion (Natriuresis & Diuresis) Inhibition->Natriuresis VolumeDepletion Reduced Plasma Volume (Volume Contraction) Natriuresis->VolumeDepletion Perfusion Decreased Renal Perfusion VolumeDepletion->Perfusion RAAS Compensatory RAAS Activation VolumeDepletion->RAAS eGFR_drop ↓ Estimated GFR Perfusion->eGFR_drop Creatinine_rise ↑ Serum Creatinine Perfusion->Creatinine_rise BUN_rise ↑ Serum BUN (Increased Tubular Reabsorption) Perfusion->BUN_rise RAAS->BUN_rise

Caption: Pathophysiological impact of this compound on key renal function markers.

Interpretation of Findings

Changes in renal function after initiating this compound must be interpreted carefully.

  • Hemodynamic vs. Nephrotoxic Effects: A modest increase in serum creatinine (e.g., up to 30% from baseline) and a decrease in eGFR upon starting a diuretic is often an expected hemodynamic effect due to changes in renal blood flow and glomerular pressure.[2] This effect is usually reversible and stabilizes over time. It does not typically indicate direct kidney damage.

  • Signs of Concern: A progressive decline in eGFR, a rise in creatinine beyond 30%, or the development of significant electrolyte abnormalities (e.g., serum potassium < 3.0 mmol/L) warrants further investigation.[8] This should prompt a re-evaluation of the patient's volume status, a review of concomitant nephrotoxic medications (like NSAIDs), and consideration of dose reduction or discontinuation of this compound.[11][19]

  • The Role of BUN:Creatinine Ratio: This ratio is a valuable tool. An elevated ratio (>20:1) with a modest rise in creatinine strongly suggests pre-renal azotemia from volume depletion, which may be managed by adjusting the diuretic dose or patient hydration, rather than assuming intrinsic kidney injury.[11]

By employing these standardized protocols and understanding the physiological effects of this compound, researchers and drug development professionals can effectively monitor renal function, ensuring patient safety and generating high-quality data in clinical studies.

References

Application Notes and Protocols for Monitoring Serum Electrolytes During Altizide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Altizide is a thiazide diuretic primarily utilized for the management of hypertension and edema.[1] Like other thiazide diuretics, its therapeutic effect is achieved by promoting diuresis and natriuresis.[1][2] However, its mechanism of action inherently disrupts electrolyte homeostasis, necessitating careful monitoring of serum electrolytes to prevent potentially severe adverse events.[3][4] The most common electrolyte disturbances associated with thiazide diuretics include hypokalemia (low potassium), hyponatremia (low sodium), hypomagnesemia (low magnesium), and hypercalcemia (high calcium).[4][5] This document provides a comprehensive protocol for monitoring serum electrolytes in patients undergoing this compound therapy, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Thiazide diuretics, including this compound, exert their primary effect on the distal convoluted tubule (DCT) of the nephron.[6] They competitively inhibit the Na+/Cl- cotransporter (NCC) on the apical membrane of DCT cells.[6][7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to an increase in their excretion.[2][8] The increased concentration of these ions in the tubule results in an osmotic increase in water retention, leading to diuresis and a reduction in blood volume.[8]

Pathophysiology of Electrolyte Imbalances

The inhibition of the Na+/Cl- cotransporter by this compound leads to a cascade of events that can cause several electrolyte imbalances:

  • Hypokalemia: The increased delivery of sodium to the collecting duct stimulates the aldosterone-sensitive sodium channel (ENaC), leading to increased sodium reabsorption in exchange for potassium secretion.[7][9] This results in potassium loss and can lead to hypokalemia.[9]

  • Hyponatremia: The increased excretion of sodium can lead to hyponatremia, particularly in elderly patients.[3][10] Thiazides can also impair the kidney's ability to excrete free water, which can further contribute to a drop in serum sodium levels.[11]

  • Hypomagnesemia: The precise mechanism is not fully elucidated, but it is believed that thiazides increase the excretion of magnesium.

  • Hypercalcemia: Thiazide diuretics decrease the urinary excretion of calcium by promoting its reabsorption in the distal convoluted tubule.[1][12] This can lead to a modest increase in serum calcium levels.[12]

  • Hyperuricemia: this compound can decrease the excretion of uric acid, potentially leading to hyperuricemia and an increased risk of gout.[1]

Data Presentation

Table 1: Common Electrolyte and Metabolic Disturbances with this compound Therapy

ParameterDisturbanceTypical OnsetRisk FactorsClinical Manifestations
Potassium Hypokalemia (K+ <3.5 mmol/L)Within the first few weeksHigh doses, inadequate potassium intake, concurrent use of other diuretics or corticosteroids.[5]Muscle weakness, cramps, fatigue, cardiac arrhythmias.[5][13]
Sodium Hyponatremia (Na+ <135 mmol/L)Can be acute (within 2 weeks) or chronicAdvanced age, female gender, low body mass, high fluid intake.[4][5][10]Nausea, headache, confusion, lethargy, seizures.[4][14]
Magnesium Hypomagnesemia (Mg2+ <0.7 mmol/L)GradualLong-term therapy, concurrent illness.Can contribute to ventricular arrhythmias.[5]
Calcium Hypercalcemia (Ca2+ >2.6 mmol/L)GradualPre-existing hyperparathyroidism.Usually asymptomatic, but can cause constipation, fatigue, and cognitive changes.[12][14]
Uric Acid HyperuricemiaGradualHistory of gout.[14]Can precipitate gout attacks.

Table 2: Recommended Serum Electrolyte Monitoring Schedule for this compound Therapy

Monitoring PhaseTime PointAnalytes to be Measured
Baseline Before initiation of therapySerum Sodium, Potassium, Chloride, Bicarbonate, Magnesium, Calcium, Blood Urea Nitrogen (BUN), Creatinine (B1669602) (for eGFR), Uric Acid, Glucose.[14]
Initial Phase 2-4 weeks after initiation or dose escalationSerum Sodium, Potassium, Creatinine (for eGFR).[5][14]
Maintenance Phase (Stable Patients) Every 6-12 monthsSerum Sodium, Potassium, Creatinine (for eGFR).[5][15]
High-Risk Patients *More frequent monitoring (e.g., every 3-6 months)Serum Sodium, Potassium, Creatinine (for eGFR).[5][15]

*High-risk patients include the elderly, those with chronic kidney disease, heart failure, diabetes, or those taking concomitant medications that affect electrolytes (e.g., ACE inhibitors, ARBs, NSAIDs).[14][15]

Experimental Protocols

Protocol 1: Baseline Assessment Prior to this compound Initiation

1. Objective: To establish baseline electrolyte levels and renal function to identify patients at increased risk for adverse effects.

2. Materials:

  • Blood collection tubes (serum separator tubes).
  • Centrifuge.
  • Automated clinical chemistry analyzer.
  • Standard laboratory reagents for electrolyte and renal function panels.

3. Procedure:

  • Obtain informed consent from the subject.
  • Collect a fasting blood sample (5-10 mL) via venipuncture into a serum separator tube.
  • Allow the blood to clot at room temperature for 30 minutes.
  • Centrifuge the sample at 1,500 x g for 10 minutes to separate the serum.
  • Analyze the serum for the following parameters using a validated automated clinical chemistry analyzer:
  • Sodium (Na+)
  • Potassium (K+)
  • Chloride (Cl-)
  • Bicarbonate (HCO3-)
  • Magnesium (Mg2+)
  • Calcium (Ca2+)
  • Blood Urea Nitrogen (BUN)
  • Creatinine
  • Uric Acid
  • Glucose[14]
  • Calculate the estimated Glomerular Filtration Rate (eGFR) from the serum creatinine level.
  • Record all baseline values in the subject's record.

Protocol 2: Routine Monitoring of Serum Electrolytes During this compound Therapy

1. Objective: To monitor for the development of electrolyte imbalances during this compound treatment.

2. Materials:

  • Blood collection tubes (serum separator tubes).
  • Centrifuge.
  • Automated clinical chemistry analyzer.

3. Procedure:

  • Schedule follow-up appointments for blood collection according to the monitoring schedule in Table 2.
  • At each follow-up, collect a blood sample (5 mL) via venipuncture.
  • Process the sample as described in Protocol 1 (steps 3-4).
  • Analyze the serum for at least sodium, potassium, and creatinine.
  • Compare the results to the baseline values and the reference ranges.
  • If electrolyte abnormalities are detected, refer to Protocol 3.
  • Document all results and any actions taken.

Protocol 3: Management of this compound-Induced Electrolyte Abnormalities

1. Objective: To provide a framework for managing common electrolyte imbalances caused by this compound.

2. Management of Hypokalemia (Serum K+ <3.5 mEq/L):

  • For mild hypokalemia, recommend increased dietary intake of potassium-rich foods.[13]
  • For moderate to severe hypokalemia, oral potassium supplementation (e.g., potassium chloride 40-80 mEq/day in divided doses) may be necessary.[13]
  • In severe cases or if the patient is symptomatic, intravenous potassium replacement may be required with cardiac monitoring.[13]
  • Consider reducing the dose of this compound or adding a potassium-sparing diuretic (e.g., spironolactone, amiloride).[13]

3. Management of Hyponatremia (Serum Na+ <135 mEq/L):

  • For mild, asymptomatic hyponatremia, fluid restriction may be sufficient.[16]
  • Discontinue this compound therapy.
  • For symptomatic hyponatremia, treatment depends on severity and may involve infusion of hypertonic saline in a hospital setting.[16]
  • The rate of correction of serum sodium should not exceed 10 mmol/L in the first 24 hours to avoid osmotic demyelination syndrome.[17]

Mandatory Visualizations

cluster_cell Lumen Distal Convoluted Tubule Lumen Cell Tubular Epithelial Cell NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Ca_Channel Apical Ca2+ Channel Lumen->Ca_Channel Ca2+ Blood Peritubular Capillary (Blood) NaK_ATPase Na+/K+ ATPase Cell->NaK_ATPase 3 Na+ NCX Na+/Ca2+ Exchanger (NCX) Cell->NCX Ca2+ Blood->NaK_ATPase 2 K+ Blood->NCX 3 Na+ NCC->Cell NaK_ATPase->Cell NaK_ATPase->Blood Ca_Channel->Cell NCX->Cell NCX->Blood This compound This compound This compound->NCC Inhibition

Caption: Mechanism of action of this compound on the distal convoluted tubule.

start Patient Identified for This compound Therapy baseline Protocol 1: Baseline Assessment (Na+, K+, Cr, eGFR, etc.) start->baseline initiate Initiate this compound Therapy (Start with low dose) baseline->initiate followup Protocol 2: Follow-up Monitoring (2-4 weeks post-initiation) initiate->followup decision Electrolytes within Normal Limits? followup->decision maintenance Continue Maintenance Therapy Monitor every 6-12 months decision->maintenance Yes manage Protocol 3: Manage Abnormality (Dose adjustment, supplementation, etc.) decision->manage No end Stable on Therapy maintenance->end recheck Re-check Electrolytes (1-2 weeks after intervention) manage->recheck recheck->decision

Caption: Workflow for monitoring serum electrolytes during this compound therapy.

References

Troubleshooting & Optimization

Technical Support Center: Management of Hypokalemia in Clinical Trials with Altizide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hypokalemia in clinical trials involving the thiazide diuretic, altizide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced hypokalemia?

A1: this compound, a thiazide diuretic, primarily works by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney.[1][2][3][4][5] This inhibition leads to increased excretion of sodium and water, which is beneficial for its diuretic and antihypertensive effects.[1][3] However, the increased delivery of sodium to the collecting duct enhances the exchange of sodium for potassium, leading to increased potassium secretion into the urine and potentially causing hypokalemia (low serum potassium levels).[1][2][5] The body's natural response to the diuretic effect, which can include the activation of the renin-angiotensin-aldosterone system, can further promote potassium excretion.[2]

Q2: What are the clinical signs and symptoms of hypokalemia to monitor for in trial participants?

A2: While mild hypokalemia may be asymptomatic, moderate to severe hypokalemia can present with a range of clinical manifestations.[6][7] Researchers should be vigilant for the following signs and symptoms in participants receiving this compound:

  • Muscular: Weakness, fatigue, muscle cramps, and in severe cases, paralysis.

  • Gastrointestinal: Constipation, ileus.

  • Renal: Polyuria, polydipsia.

  • Cardiovascular: Palpitations, arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia), and characteristic ECG changes.[8]

  • Metabolic: Glucose intolerance.[3][8]

Q3: What are the initial steps to take when a trial participant develops hypokalemia?

A3: Upon detection of hypokalemia (serum potassium <3.5 mEq/L), the following initial steps are recommended:

  • Verify the result: Repeat the serum potassium measurement to confirm the finding.[9]

  • Assess the severity: Determine if the hypokalemia is mild (3.0-3.4 mEq/L), moderate (2.5-2.9 mEq/L), or severe (<2.5 mEq/L).[10]

  • Evaluate the participant's clinical status: Check for any signs or symptoms of hypokalemia and obtain an electrocardiogram (ECG) if the potassium level is below 3.0 mmol/L or if the patient is symptomatic or at high risk of arrhythmia.[8][9]

  • Review concomitant medications: Identify any other medications that could be contributing to potassium loss (e.g., other diuretics, laxatives).

  • Assess underlying conditions: Consider any comorbidities that might exacerbate hypokalemia, such as heart failure or renal disease.[11]

Q4: When is it appropriate to use potassium supplementation versus a potassium-sparing diuretic?

A4: The choice between potassium supplementation and a potassium-sparing diuretic depends on the severity of hypokalemia and the long-term treatment plan.

  • Potassium Supplementation: Oral potassium chloride is the preferred choice for the initial correction of hypokalemia.[12] It is suitable for mild to moderate cases and for rapid correction when needed.[6] However, supplementation alone may not always be sufficient to prevent recurrence, especially with ongoing diuretic therapy.[13]

  • Potassium-Sparing Diuretics: These agents (e.g., amiloride (B1667095), triamterene, spironolactone) are beneficial for long-term management to prevent diuretic-induced hypokalemia.[14][15][16] They are often used in combination with thiazide diuretics.[15][16][17] The addition of a potassium-sparing diuretic can increase the blood pressure-lowering effectiveness of the thiazide while mitigating potassium depletion.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Persistent Hypokalemia Despite Potassium Supplementation Inadequate potassium dose. Ongoing significant renal potassium losses induced by this compound. Underlying condition causing potassium wasting (e.g., hyperaldosteronism). Hypomagnesemia, which can impair potassium repletion.[9][18]1. Increase the dose of oral potassium chloride (e.g., up to 60-80 mEq/day in divided doses).[13] 2. Consider adding a potassium-sparing diuretic like amiloride or spironolactone (B1682167).[13][14] 3. Check serum magnesium levels and supplement if low.[9] 4. Investigate for secondary causes of hypokalemia if it remains refractory to treatment.
Development of Hyperkalemia During Treatment Excessive potassium supplementation. Co-administration of a potassium-sparing diuretic with an ACE inhibitor, ARB, or in a patient with renal impairment.[19][20]1. Immediately discontinue potassium supplements and/or the potassium-sparing diuretic. 2. Re-measure serum potassium to confirm hyperkalemia. 3. Assess the participant for signs and symptoms of hyperkalemia (e.g., muscle weakness, palpitations) and obtain an ECG. 4. Review the participant's renal function (e.g., serum creatinine (B1669602), eGFR). 5. Adjust the treatment plan based on the severity of hyperkalemia and the participant's clinical condition.
Participant Develops ECG Changes Associated with Hypokalemia Severe or rapid-onset hypokalemia.1. This is a medical emergency requiring immediate intervention. 2. Administer intravenous (IV) potassium chloride. The rate of infusion should generally not exceed 10-20 mEq/hour and requires continuous ECG monitoring.[6][18] 3. Transfer the participant to a facility with cardiac monitoring capabilities. 4. Frequently monitor serum potassium levels (e.g., every 2-4 hours) during IV repletion.[18]

Quantitative Data Summary

Parameter Value Reference
Normal Serum Potassium 3.5 - 5.0 mEq/L[10]
Mild Hypokalemia 3.0 - 3.4 mEq/L[10]
Moderate Hypokalemia 2.5 - 2.9 mEq/L[21]
Severe Hypokalemia < 2.5 mEq/L[14][21]
Oral Potassium Chloride (KCl) Supplementation for Mild/Moderate Hypokalemia 20 - 80 mEq/day in divided doses[6][14][22]
Intravenous Potassium Chloride (KCl) Infusion Rate Typically 10 mEq/hour; up to 20 mEq/hour with continuous ECG monitoring in severe cases[6][18]
Monitoring Frequency After Initiating or Adjusting Treatment Check serum potassium and renal function within 1-2 weeks.[14] For patients on potassium-sparing diuretics, recheck every 5-7 days until stable.[14][23]

Experimental Protocols

Protocol 1: Serum Potassium Monitoring

  • Objective: To monitor serum potassium levels in participants receiving this compound to detect hypokalemia.

  • Procedure:

    • Collect a baseline serum potassium level before initiating treatment with this compound.

    • Schedule follow-up blood draws to measure serum potassium at regular intervals. A recommended schedule is 1-2 weeks after initiation of therapy or any dose change, then monthly for the first three months, and quarterly thereafter, provided the levels are stable.[14] More frequent monitoring (e.g., every 5-7 days) is recommended if a potassium-sparing diuretic is initiated.[14][23]

    • Use a validated laboratory method for potassium measurement.

    • Record all results in the participant's case report form.

Protocol 2: Management of Mild to Moderate Hypokalemia (Serum K+ 2.5-3.4 mEq/L) without ECG Changes

  • Objective: To safely correct mild to moderate hypokalemia in a clinical trial setting.

  • Procedure:

    • Confirm the serum potassium level with a repeat measurement.

    • Initiate oral potassium chloride supplementation, starting with 20-40 mEq per day in divided doses.[14][22]

    • Advise the participant to take the supplement with meals to minimize gastrointestinal irritation.[14]

    • Recheck the serum potassium level within 1 week to assess the response.[22]

    • Adjust the potassium dose based on the follow-up potassium level, aiming for a target range of 4.0-5.0 mEq/L.[23]

    • If hypokalemia persists, consider adding a low-dose potassium-sparing diuretic (e.g., amiloride 5 mg/day or spironolactone 25 mg/day).[22][24]

    • If a potassium-sparing diuretic is added, recheck serum potassium and creatinine within 5-7 days.[14][23]

Protocol 3: Management of Severe Hypokalemia (Serum K+ <2.5 mEq/L) or Hypokalemia with ECG Changes

  • Objective: To urgently and safely correct severe or symptomatic hypokalemia.

  • Procedure:

    • This is a medical emergency. The participant should be managed in a setting with continuous ECG monitoring.

    • Temporarily discontinue this compound.[22]

    • Administer intravenous potassium chloride. A common starting infusion rate is 10 mEq/hour.[6] The concentration of potassium in the IV fluid should be carefully controlled.

    • Monitor serum potassium levels every 2-4 hours to guide the infusion rate and prevent overcorrection.[18]

    • Check serum magnesium levels and correct if low, as hypomagnesemia can make hypokalemia refractory to treatment.[9]

    • Once the serum potassium level is above 3.0 mEq/L and the participant is clinically stable, oral potassium supplementation can be initiated, and the IV infusion can be tapered off.

Visualizations

Altizide_Hypokalemia_Pathway cluster_kidney Kidney Nephron cluster_dct cluster_cd DCT Distal Convoluted Tubule CD Collecting Duct NaCl_Symporter Na+/Cl- Symporter Increased_Na_Excretion Increased Na+ and Water Excretion NaCl_Symporter->Increased_Na_Excretion Leads to Na_Channel Epithelial Na+ Channel (ENaC) Increased_K_Secretion Increased K+ Secretion Na_Channel->Increased_K_Secretion Creates Electronegative Lumen, Driving K+ Secretion via K_Channel Renal Outer Medullary K+ Channel (ROMK) K_Channel->Increased_K_Secretion This compound This compound This compound->NaCl_Symporter Inhibits Increased_Na_Delivery Increased Na+ Delivery to Collecting Duct Increased_Na_Excretion->Increased_Na_Delivery Increased_Na_Delivery->Na_Channel Stimulates Na+ Reabsorption Hypokalemia Hypokalemia Increased_K_Secretion->Hypokalemia

Caption: Mechanism of this compound-Induced Hypokalemia.

Hypokalemia_Management_Workflow Start Hypokalemia Detected (Serum K+ <3.5 mEq/L) Verify Verify Result & Assess Severity Start->Verify Is_Severe Severe (<2.5 mEq/L) or ECG Changes? Verify->Is_Severe Mild_Moderate Mild/Moderate (2.5-3.4 mEq/L) Is_Severe->Mild_Moderate No Severe_Management IV Potassium Chloride Continuous ECG Monitoring Halt this compound Is_Severe->Severe_Management Yes Oral_KCL Initiate Oral KCl (20-40 mEq/day) Mild_Moderate->Oral_KCL Monitor_1wk Recheck K+ in 1 Week Oral_KCL->Monitor_1wk Is_Corrected K+ Corrected? Monitor_1wk->Is_Corrected Continue_Monitoring Continue Monitoring Is_Corrected->Continue_Monitoring Yes Persistent_Hypo Persistent Hypokalemia Is_Corrected->Persistent_Hypo No Consider_K_Sparing Consider Adding Potassium-Sparing Diuretic Persistent_Hypo->Consider_K_Sparing Monitor_5_7_days Recheck K+ & Cr in 5-7 Days Consider_K_Sparing->Monitor_5_7_days Monitor_5_7_days->Continue_Monitoring

Caption: Clinical Trial Workflow for Managing Hypokalemia.

Troubleshooting_Logic cluster_persistent Persistent Hypokalemia Actions cluster_hyper Hyperkalemia Actions cluster_ecg ECG Changes Actions Issue Troubleshooting Issue Persistent_Hypo Persistent Hypokalemia Issue->Persistent_Hypo Hyperkalemia Hyperkalemia Issue->Hyperkalemia ECG_Changes ECG Changes Issue->ECG_Changes Increase_KCL Increase Oral KCl Dose Persistent_Hypo->Increase_KCL Add_K_Sparing Add K+-Sparing Diuretic Persistent_Hypo->Add_K_Sparing Check_Mg Check Magnesium Persistent_Hypo->Check_Mg Stop_K Stop K+ Supplement/Sparing Diuretic Hyperkalemia->Stop_K Assess_Renal Assess Renal Function Hyperkalemia->Assess_Renal Monitor_ECG_Hyper Monitor ECG Hyperkalemia->Monitor_ECG_Hyper Emergency Medical Emergency ECG_Changes->Emergency IV_KCL Administer IV KCl Emergency->IV_KCL Cardiac_Monitor Continuous Cardiac Monitoring IV_KCL->Cardiac_Monitor

Caption: Logical Relationships in the Troubleshooting Guide.

References

Technical Support Center: Altizide and Spironolactone Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the risk of hyperkalemia associated with the co-administration of altizide and spironolactone (B1682167).

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with the co-administration of this compound and spironolactone?

A1: The primary theoretical concern is the potential for electrolyte imbalances, specifically hyperkalemia (high potassium levels). Spironolactone is a potassium-sparing diuretic, meaning it can increase serum potassium levels. This compound, a thiazide diuretic, typically has a potassium-lowering effect. The combination aims to balance these effects, but monitoring is crucial.

Q2: What is the mechanism of action of spironolactone that leads to a risk of hyperkalemia?

A2: Spironolactone is an aldosterone (B195564) antagonist. It competitively binds to mineralocorticoid receptors in the distal convoluted tubule and collecting ducts of the nephron. This action inhibits the reabsorption of sodium and the secretion of potassium, leading to a retention of potassium in the body.[1]

Q3: How does this compound influence serum potassium levels?

A3: this compound is a thiazide diuretic that inhibits the sodium-chloride cotransporter in the distal convoluted tubule. This leads to increased sodium and water excretion. The increased delivery of sodium to the collecting duct promotes the exchange of sodium for potassium, resulting in increased potassium excretion and a tendency to lower serum potassium levels.

Q4: What does the clinical evidence suggest about the risk of hyperkalemia with the this compound-spironolactone combination?

A4: Clinical studies on the fixed-dose combination of this compound and spironolactone (often marketed as Aldactazine) suggest a low incidence of hyperkalemia. In a large-scale study involving 946 patients with mild to moderate hypertension, no significant changes in serum potassium were observed.[2] In fact, treatment was discontinued (B1498344) in a small number of patients due to hypokalemia (low potassium), not hyperkalemia.[2]

Q5: Are there specific patient populations at higher risk for hyperkalemia when using this combination?

A5: While the combination appears relatively safe regarding potassium balance in the general hypertensive population, caution is advised in patients with renal impairment, the elderly, and those concomitantly receiving other medications that can increase potassium levels, such as ACE inhibitors or angiotensin receptor blockers (ARBs).[3]

Troubleshooting Guide

Issue: Unexpected increase in serum potassium levels during a preclinical or clinical study.

Possible Causes:

  • Renal Impairment: Undiagnosed or developing renal dysfunction in the subject can significantly impair potassium excretion.

  • Concomitant Medications: Concurrent use of other potassium-sparing drugs, ACE inhibitors, ARBs, or NSAIDs can elevate hyperkalemia risk.[3]

  • High Potassium Diet: Excessive intake of potassium-rich foods or supplements can contribute to elevated levels.

  • Incorrect Dosing: An inappropriately high dose of spironolactone relative to this compound could lead to net potassium retention.

Resolution Steps:

  • Confirm the Finding: Repeat the serum potassium measurement to rule out analytical errors.

  • Assess Renal Function: Evaluate the subject's renal function (e.g., serum creatinine (B1669602), eGFR).

  • Review Concomitant Medications: Carefully review all other medications the subject is receiving.

  • Evaluate Dietary Intake: Assess the subject's recent dietary intake of potassium.

  • Adjust Dosage: If clinically warranted, consider adjusting the dose of the study drug.

  • Discontinuation: In cases of significant or symptomatic hyperkalemia, discontinuation of the drug may be necessary.

Data from Clinical Studies

Study ParameterFindingReference
Drug Combination Spironolactone (25 mg) and this compound (15 mg)[2]
Patient Population 946 patients with mild to moderate hypertension[2]
Duration 90 days[2]
Effect on Serum Potassium No significant changes noted in laboratory values, including serum potassium.[2]
Adverse Events Related to Potassium Treatment discontinued in 4 out of 946 patients (0.42%) due to hypokalemia .[2]
Overall Adverse Event Rate Low (5%)[2]

Experimental Protocols

Preclinical Assessment of Hyperkalemia Risk in an Animal Model

This protocol provides a general framework for evaluating the risk of hyperkalemia with this compound and spironolactone co-administration in a rat model.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Characteristics: Male, 8-10 weeks old, normotensive or a hypertensive model (e.g., Spontaneously Hypertensive Rat - SHR).

2. Acclimatization and Housing:

  • Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Provide standard chow and water ad libitum.

3. Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: this compound alone.

  • Group 3: Spironolactone alone.

  • Group 4: this compound and spironolactone co-administration.

4. Drug Administration:

  • Administer drugs orally via gavage for a specified period (e.g., 7-14 days). Doses should be determined based on established literature and allometric scaling.

5. Sample Collection:

  • Blood Sampling: Collect blood samples at baseline and at the end of the treatment period via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

  • Urine Collection: House animals in metabolic cages for 24-hour urine collection at baseline and on the final day of treatment.

6. Biochemical Analysis:

  • Centrifuge blood samples to obtain serum or plasma.

  • Analyze serum/plasma and urine for potassium, sodium, and creatinine concentrations using a validated method (e.g., flame photometry or ion-selective electrodes).

7. Data Analysis:

  • Calculate creatinine clearance to assess renal function.

  • Compare serum and urinary electrolyte levels between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).

Clinical Monitoring Protocol for Hyperkalemia

This protocol outlines key monitoring steps for human subjects in a clinical trial involving the co-administration of this compound and spironolactone.

1. Subject Selection:

  • Inclusion Criteria: Clearly define the patient population (e.g., age, diagnosis of hypertension).

  • Exclusion Criteria: Exclude patients with significant renal impairment (e.g., eGFR < 30 mL/min/1.73m²), baseline hyperkalemia (serum K+ > 5.0 mmol/L), or those taking other medications known to significantly affect potassium levels without a clear rationale and monitoring plan.

2. Baseline Assessment:

  • Obtain a comprehensive medical history, including all concomitant medications.

  • Measure baseline vital signs, including blood pressure.

  • Collect baseline blood samples for serum electrolytes (especially potassium), creatinine, and eGFR calculation.

3. Monitoring During the Trial:

  • Frequency: Monitor serum potassium and renal function at regular intervals. A suggested schedule is:

    • Within 1 week of initiation or dose titration.

    • At 1 month.

    • Every 3-6 months thereafter, depending on patient stability and risk factors.

  • Increased Monitoring: More frequent monitoring is recommended for patients with borderline renal function, the elderly, or those on concomitant ACE inhibitors or ARBs.

4. Management of Hyperkalemia:

  • Define action thresholds for hyperkalemia (e.g., mild, moderate, severe).

  • Mild to Moderate Hyperkalemia (e.g., 5.1-5.9 mmol/L):

    • Repeat the measurement to confirm.

    • Review for contributing factors (medications, diet).

    • Consider dose reduction.

  • Severe Hyperkalemia (e.g., ≥ 6.0 mmol/L):

    • Discontinue the investigational product immediately.

    • Initiate appropriate medical management.

    • Report as a serious adverse event.

Signaling Pathways and Experimental Workflows

cluster_Spironolactone Spironolactone Pathway Spironolactone Spironolactone MR Mineralocorticoid Receptor Spironolactone->MR Blocks Aldosterone Aldosterone Aldosterone->MR Activates ENaC Epithelial Na+ Channel (Apical) MR->ENaC Upregulates ROMK Renal Outer Medullary K+ Channel (Apical) MR->ROMK Upregulates Na_K_Pump Na+/K+ ATPase (Basolateral) Na_Reabsorption Sodium Reabsorption ENaC->Na_Reabsorption K_Secretion Potassium Secretion ROMK->K_Secretion K_Secretion->Na_K_Pump Dependent on Gradient Na_Reabsorption->Na_K_Pump Drives

Caption: Spironolactone's mechanism of action in the renal collecting duct.

cluster_this compound This compound Pathway This compound This compound NCC Na+/Cl- Cotransporter (Apical) This compound->NCC Inhibits Distal_Na_Delivery Increased Distal Na+ Delivery NCC->Distal_Na_Delivery Leads to Na_Reabsorption_CD Increased Na+ Reabsorption Distal_Na_Delivery->Na_Reabsorption_CD ENaC_CD ENaC in Collecting Duct ROMK_CD ROMK in Collecting Duct K_Excretion Increased K+ Excretion K_Excretion->ROMK_CD via Na_Reabsorption_CD->ENaC_CD via Na_Reabsorption_CD->K_Excretion Promotes (Electrochemical Gradient)

Caption: this compound's mechanism of action leading to potassium excretion.

cluster_Workflow Preclinical Hyperkalemia Risk Assessment Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Sample Collection (Blood, Urine) acclimatization->baseline grouping Randomize into Treatment Groups baseline->grouping treatment Drug Administration (e.g., 14 days) grouping->treatment final_samples Final Sample Collection treatment->final_samples analysis Biochemical Analysis (K+, Na+, Creatinine) final_samples->analysis stats Statistical Analysis analysis->stats end End stats->end

References

Technical Support Center: Altizide-Induced Hyponatremia in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering altizide-induced hyponatremia in their experimental subjects.

Troubleshooting Guides

This section provides solutions to common problems encountered during research involving this compound administration.

Problem Possible Cause Suggested Solution
Unexpectedly severe or rapid onset of hyponatremia Subject may have pre-existing risk factors (e.g., advanced age, female sex, low body mass).[1][2][3] Concurrent administration of other medications that impair water excretion (e.g., NSAIDs, certain antidepressants).[1][2] Excessive water intake by the subject.[1][4]Immediately discontinue this compound administration. Review subject's baseline characteristics and concomitant medications. Monitor fluid intake and restrict if necessary.[5][6] Initiate emergency protocols for severe hyponatremia if neurological symptoms are present.[5]
Difficulty establishing a stable and reproducible hyponatremia model Individual variability in response to this compound. Incorrect dosage or administration route. Inadequate monitoring frequency.Perform a dose-response study to determine the optimal dose for the desired level of hyponatremia in your specific research model. Standardize the administration protocol, including time of day and vehicle. Increase the frequency of serum sodium monitoring, especially during the initial phase of induction.[7][8][9]
High subject morbidity or mortality Severe hyponatremia leading to cerebral edema and neurological complications.[4][10] Overly rapid correction of hyponatremia.[6][11]Implement strict monitoring protocols and pre-defined humane endpoints. Ensure gradual correction of hyponatremia; a target increase of no more than 10 mmol/L in the first 24 hours is a general clinical guideline.[11] Consult with a veterinarian or clinical pathologist for guidance on supportive care.
Inconsistent or paradoxical experimental results Uncontrolled variables such as diet (sodium and potassium content) and fluid access. Underlying conditions in the animal model affecting fluid and electrolyte balance.Standardize the diet and water access for all subjects. Ensure the animal model is well-characterized and free of underlying renal or endocrine abnormalities. Consider measuring urine osmolality and electrolytes to better understand the renal response.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hyponatremia?

A1: this compound, a thiazide-like diuretic, primarily induces hyponatremia by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.[2][13][14] This action increases the excretion of sodium and chloride in the urine.[15] Thiazides also impair the kidney's ability to dilute urine, which can lead to water retention and a subsequent dilution of serum sodium, especially if fluid intake is not restricted.[1][16]

Q2: What are the key risk factors for developing this compound-induced hyponatremia in research subjects?

A2: Key risk factors include advanced age, female sex, and low body mass.[1][2][3] Concurrent use of medications that can impair water excretion, such as nonsteroidal anti-inflammatory drugs (NSAIDs), also increases the risk.[1]

Q3: How quickly can hyponatremia develop after initiating this compound treatment?

A3: Hyponatremia can develop rapidly, often within the first two weeks of starting this compound therapy.[1][2][4] However, it can also occur at any time during treatment, particularly if a contributing factor such as increased water intake is introduced.[1][2]

Q4: What are the typical symptoms of this compound-induced hyponatremia to watch for in research subjects?

A4: In mild cases, subjects may be asymptomatic.[4] As hyponatremia becomes more severe, symptoms can include lethargy, nausea, and vomiting.[4][10] In severe cases, neurological signs such as confusion, seizures, and coma can occur due to cerebral edema.[4][10]

Q5: What is the recommended monitoring protocol for subjects receiving this compound in a research setting?

A5: A baseline serum sodium level should be established before initiating this compound.[7] Following administration, serum sodium should be monitored frequently, for instance, within the first 3-7 days and then periodically throughout the study.[7] More frequent monitoring is warranted in high-risk subjects or when a rapid induction of hyponatremia is expected.[8]

Q6: How should this compound-induced hyponatremia be managed in a research setting?

A6: The first step is to discontinue the administration of this compound.[6] For mild, asymptomatic hyponatremia, this may be sufficient. In cases of moderate to severe hyponatremia, fluid restriction may be necessary.[5][6] If neurological symptoms are present, this constitutes an emergency, and veterinary or medical intervention is required. The correction of sodium levels should be done gradually to avoid osmotic demyelination syndrome.[6][11]

Experimental Protocols

Protocol 1: Induction of Mild to Moderate Hyponatremia in a Rodent Model
  • Subject Selection: Use healthy, adult rodents with no pre-existing renal or cardiovascular conditions. Record baseline body weight, serum sodium, potassium, and creatinine (B1669602) levels.

  • Acclimatization: Allow subjects to acclimate for at least one week with standardized housing, diet (with known sodium content), and ad libitum access to water.

  • This compound Administration: Prepare a solution of this compound in a suitable vehicle (e.g., sterile water or saline). Administer this compound via oral gavage or subcutaneous injection at a pre-determined dose. A starting dose of 25 mg/kg can be considered, with adjustments based on pilot studies.

  • Monitoring:

    • Measure serum sodium levels at 24, 48, and 72 hours after the initial dose.

    • Continue monitoring daily or every other day until the target sodium level is reached and stabilized.

    • Monitor for clinical signs of hyponatremia (lethargy, reduced food and water intake).

    • Measure body weight daily.

  • Maintenance: Once the desired level of hyponatremia is achieved, the dose and frequency of this compound administration may need to be adjusted for maintenance.

Protocol 2: Management of Severe this compound-Induced Hyponatremia
  • Immediate Cessation: Discontinue this compound administration immediately upon detection of severe hyponatremia (e.g., serum sodium < 125 mmol/L or the presence of neurological symptoms).

  • Fluid Management:

    • If the subject is conscious and not exhibiting severe neurological signs, restrict access to free water.

    • If the subject is obtunded or seizing, administer a small bolus of hypertonic saline (e.g., 3% NaCl) intravenously or intraperitoneally under veterinary guidance. The goal is a slow and controlled increase in serum sodium.

  • Intensive Monitoring:

    • Measure serum sodium every 2-4 hours to guide the rate of correction.

    • The rate of correction should not exceed 8-10 mmol/L in the first 24 hours.[11]

    • Continuously monitor neurological status.

  • Supportive Care: Provide supportive care as directed by a veterinarian, which may include thermal support and nutritional supplementation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action and Hyponatremia Development

This compound This compound Administration NCC Inhibition of Na+/Cl- Cotransporter (Distal Convoluted Tubule) This compound->NCC Na_Excretion Increased Urinary Na+ and Cl- Excretion NCC->Na_Excretion Urine_Dilution Impaired Urine Dilution NCC->Urine_Dilution Hyponatremia Hyponatremia (Decreased Serum Na+) Na_Excretion->Hyponatremia Direct Na+ Loss Water_Retention Relative Water Retention Urine_Dilution->Water_Retention Water_Retention->Hyponatremia Dilutional Effect

Caption: Mechanism of this compound-induced hyponatremia.

Experimental Workflow for Investigating this compound-Induced Hyponatremia

Start Start: Subject Selection & Baseline Measures Acclimatization Acclimatization Start->Acclimatization Dosing This compound Administration Acclimatization->Dosing Monitoring Frequent Monitoring: Serum Na+, Clinical Signs Dosing->Monitoring Decision Target Hyponatremia Achieved? Monitoring->Decision Decision->Monitoring No Maintenance Maintenance Phase: Adjust Dose Decision->Maintenance Yes Endpoint Experimental Endpoint: Data Collection Maintenance->Endpoint End End of Study Endpoint->End

Caption: Research workflow for hyponatremia induction.

References

Technical Support Center: Optimizing Altizide Dosage to Minimize Adverse Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with altizide. The focus is on strategies to optimize dosage while mitigating common adverse metabolic effects such as hypokalemia, hyperglycemia, and hyperuricemia. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Disclaimer: Specific dose-response data for this compound regarding metabolic side effects are limited in publicly available literature. Therefore, much of the quantitative data and guidance provided herein is extrapolated from studies on other thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ), which share a similar mechanism of action and are expected to exhibit comparable class effects. Researchers should consider these data as a guide and establish specific dose-response curves for this compound in their experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hypokalemia (Low Potassium)

Q1: We are observing a significant drop in serum potassium levels in our animal models treated with this compound. What is the underlying mechanism, and how can we manage this in an experimental setting?

A1: Mechanism: Thiazide diuretics, including this compound, inhibit the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the kidney. This leads to increased sodium delivery to the collecting duct, which in turn enhances potassium secretion in exchange for sodium reabsorption, resulting in hypokalemia.[1] This effect is dose-dependent.[2]

Troubleshooting & Experimental Management:

  • Dose Optimization: The most effective strategy is to use the lowest effective dose of this compound that achieves the desired therapeutic outcome (e.g., blood pressure reduction) with the least impact on potassium levels.[3][4]

  • Potassium Supplementation: In your experimental protocol, consider co-administering potassium chloride (KCl) supplements. The required dosage will need to be determined empirically for your specific model and this compound dose.[2]

  • Potassium-Sparing Diuretics: Co-administration with a potassium-sparing diuretic (e.g., amiloride, spironolactone) can be an effective countermeasure. These agents work by blocking sodium channels or aldosterone (B195564) receptors in the collecting duct, thereby reducing potassium excretion.[1][5]

  • Dietary Modification: Ensure the animal diet has adequate and consistent potassium content. For preclinical studies, specialized diets with controlled electrolyte levels are recommended.

Hyperglycemia (Elevated Blood Glucose)

Q2: Our long-term studies with this compound are showing a trend towards hyperglycemia. What is the signaling pathway involved, and what experimental approaches can we take to minimize this effect?

A2: Mechanism: Thiazide-induced hyperglycemia is multifactorial. A primary driver is hypokalemia, which can impair insulin (B600854) secretion from pancreatic β-cells.[1] Additionally, thiazides may directly reduce insulin sensitivity in peripheral tissues and increase hepatic glucose production.[6]

Signaling Pathway of Thiazide-Induced Hyperglycemia:

cluster_Thiazide This compound Administration cluster_Kidney Kidney cluster_Pancreas Pancreas cluster_Peripheral Peripheral Tissues cluster_Outcome Metabolic Outcome This compound This compound NCC_Inhibition Inhibition of Na+/Cl- Cotransporter This compound->NCC_Inhibition Acts on Insulin_Resistance Increased Insulin Resistance This compound->Insulin_Resistance Direct Effect K_Excretion Increased K+ Excretion NCC_Inhibition->K_Excretion Leads to Hypokalemia Hypokalemia K_Excretion->Hypokalemia Beta_Cell Pancreatic β-Cell Hypokalemia->Beta_Cell Affects Insulin_Secretion Impaired Insulin Secretion Beta_Cell->Insulin_Secretion Results in Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia Contributes to Insulin_Resistance->Hyperglycemia Contributes to

Caption: Signaling pathway of this compound-induced hyperglycemia.

Troubleshooting & Experimental Management:

  • Low-Dose Strategy: The hyperglycemic effect of thiazides is dose-related. Utilizing the lowest effective dose is a primary strategy to mitigate this side effect.[7][8]

  • Maintain Normokalemia: As hypokalemia is a key contributor, implementing strategies to maintain normal potassium levels (as described in Q1) can attenuate the hyperglycemic response.[1]

  • Monitoring: Implement regular blood glucose monitoring (e.g., fasting glucose, glucose tolerance tests) in your experimental protocols to quantify the hyperglycemic effect at different this compound dosages.

  • Combination Therapy: In a drug development context, exploring combinations with agents that improve insulin sensitivity (e.g., ACE inhibitors) could be a viable strategy.[1]

Hyperuricemia (High Uric Acid)

Q3: We are observing elevated serum uric acid levels in our experimental subjects. What is the mechanism, and how can we design our experiments to control for this?

A3: Mechanism: Thiazide diuretics increase serum uric acid by two main mechanisms: 1) they compete with uric acid for secretion by the organic anion transporter (OAT) in the proximal tubule, thus reducing its excretion, and 2) they can cause volume depletion, which leads to increased reabsorption of uric acid in the proximal tubule.[9]

Signaling Pathway of Thiazide-Induced Hyperuricemia:

cluster_Thiazide This compound Administration cluster_Kidney Kidney (Proximal Tubule) cluster_Outcome Metabolic Outcome This compound This compound OAT Organic Anion Transporter (OAT) This compound->OAT Competes with Uric Acid for Volume_Depletion Volume Depletion This compound->Volume_Depletion Causes UA_Secretion Reduced Uric Acid Secretion OAT->UA_Secretion Leads to Hyperuricemia Hyperuricemia UA_Secretion->Hyperuricemia Contributes to UA_Reabsorption Increased Uric Acid Reabsorption Volume_Depletion->UA_Reabsorption Leads to UA_Reabsorption->Hyperuricemia Contributes to

Caption: Mechanism of this compound-induced hyperuricemia.

Troubleshooting & Experimental Management:

  • Dose-Response Assessment: The increase in uric acid is dose-dependent.[10] Characterize the dose-response relationship in your model to find a therapeutic window with minimal hyperuricemic effects.

  • Hydration Status: Ensure consistent and adequate hydration in animal models to minimize volume depletion-related increases in uric acid reabsorption.

  • Uricosuric Agents: For mechanistic studies, co-administration with a uricosuric agent (e.g., probenecid) can be used to counteract the hyperuricemic effect of this compound.

  • Xanthine (B1682287) Oxidase Inhibitors: In some models, a xanthine oxidase inhibitor (e.g., allopurinol) may be used to reduce the overall production of uric acid.[11]

Data Presentation: Dose-Response of Thiazide Diuretics

The following tables summarize the dose-response relationship for metabolic parameters with hydrochlorothiazide (HCTZ), which can serve as a proxy for this compound.

Table 1: Dose-Response of Hydrochlorothiazide on Serum Potassium

HCTZ Dose (mg/day)Mean Change in Serum Potassium (mmol/L)
6.25-0.15
12.5-0.25
25-0.38
50-0.55

Data extrapolated from meta-analysis of multiple clinical trials.[12][13]

Table 2: Dose-Response of Hydrochlorothiazide on Serum Uric Acid

HCTZ Dose (mg/day)Mean Change in Serum Uric Acid (µmol/L)
6.25+18
12.5+24
25+36
50+54

Data extrapolated from meta-analysis of multiple clinical trials.[12][13]

Table 3: Impact of Thiazide Diuretics on Fasting Blood Glucose

Treatment GroupMean Change in Fasting Blood Glucose (mmol/L)
Low-Dose Thiazide Diuretics+0.20
Comparator (Non-Thiazide)+0.12

Based on a meta-analysis of randomized controlled trials. Low-dose this compound was defined as ≤ 15 mg.[6][14][15]

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging Study for Metabolic Effects of this compound in a Rodent Model

Objective: To determine the dose-response relationship of this compound on blood pressure and key metabolic parameters (serum potassium, glucose, and uric acid).

Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats, 10-12 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Metabolic cages

  • Blood pressure measurement system (e.g., tail-cuff method)

  • Biochemical analyzer for serum electrolytes, glucose, and uric acid

Experimental Workflow:

Caption: Experimental workflow for a dose-ranging study of this compound.

Detailed Steps:

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week. Acclimatize them to the metabolic cages and blood pressure measurement procedure to minimize stress-induced variability.

  • Baseline Measurements: Record baseline blood pressure for three consecutive days. Collect a baseline blood sample via tail vein or saphenous vein for analysis of serum potassium, fasting glucose, and uric acid.

  • Randomization: Randomly assign animals to different treatment groups: Vehicle control, and at least three dose levels of this compound (low, medium, high).

  • Dosing: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Monitoring: Monitor blood pressure and body weight weekly. On the penultimate day of the study, place animals in metabolic cages for a 24-hour urine collection to assess electrolyte excretion.

  • Terminal Sample Collection: At the end of the treatment period, collect a terminal blood sample for final biochemical analysis.

  • Data Analysis: Analyze the changes in blood pressure and metabolic parameters for each dose group compared to the vehicle control. Generate dose-response curves to identify the optimal therapeutic dose with the minimal metabolic impact.

References

Technical Support Center: Altizide Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the drug-drug interaction (DDI) potential of altizide in a clinical research setting.

Disclaimer: Specific clinical data on the metabolic and transporter-mediated drug-drug interactions of this compound are limited. The information provided herein is largely based on the known properties of thiazide and thiazide-like diuretics as a class. Researchers are advised to conduct specific in vitro and in vivo studies to definitively characterize the DDI profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for this compound?

This compound, like many thiazide-like diuretics, is predominantly excreted unchanged via the kidneys. This suggests that metabolism by cytochrome P450 (CYP) enzymes may not be a major clearance pathway, potentially lowering the risk of metabolic drug-drug interactions.

Q2: Is this compound likely to be a substrate, inhibitor, or inducer of CYP450 enzymes?

While direct studies on this compound are scarce, most thiazide diuretics are not significantly metabolized by CYP enzymes.[1] However, some research on other thiazide-like diuretics, such as indapamide (B195227), has shown metabolism by CYP3A4 and CYP2C19.[2][3] Furthermore, recent in silico studies have suggested that hydrochlorothiazide (B1673439) may have an inhibitory effect on CYP3A4.[4][5] Therefore, the potential for this compound to interact with the CYP450 system cannot be entirely ruled out without specific in vitro testing.

Q3: What is the potential for this compound to interact with drug transporters?

The role of drug transporters in the disposition of this compound has not been well-characterized. Thiazide diuretics are actively secreted into the renal tubules, a process likely mediated by organic anion transporters (OATs). Therefore, co-administration with other drugs that are substrates or inhibitors of OATs could potentially lead to interactions.

Q4: What are the known clinically significant pharmacodynamic drug-drug interactions with thiazide-like diuretics such as this compound?

Clinically significant interactions with thiazide diuretics are well-documented and are primarily pharmacodynamic in nature.[6][7][8] These include:

  • Drugs affecting potassium levels: Co-administration with drugs that also alter potassium homeostasis (e.g., loop diuretics, corticosteroids, amphotericin B) can exacerbate electrolyte imbalances.[7]

  • Lithium: Thiazide diuretics can reduce the renal clearance of lithium, increasing the risk of lithium toxicity.[7][8]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs can attenuate the antihypertensive and diuretic effects of thiazides.[6][8]

  • Antidiabetic agents: Thiazides can increase blood glucose levels, potentially requiring dosage adjustments of antidiabetic medications.[6][9]

  • Digoxin (B3395198): Thiazide-induced hypokalemia can increase the risk of digoxin toxicity.[7][8]

Q5: Where can I find regulatory guidance on conducting drug-drug interaction studies?

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the design and conduct of in vitro and in vivo DDI studies.[10][11][12][13][14] The recently harmonized ICH M12 guideline is also a key resource.[11][12]

Troubleshooting Guides

Issue: Unexpected variability in this compound plasma concentrations in a clinical study.

  • Possible Cause: Concomitant medication may be affecting the renal clearance of this compound.

  • Troubleshooting Steps:

    • Review the co-administered medications for known inhibitors of renal transporters, particularly OATs.

    • Consider if there are any co-medications known to significantly alter renal blood flow or glomerular filtration rate.

    • Assess renal function in the study participants, as impairment can lead to increased variability.

Issue: Observing altered efficacy or an increased incidence of adverse events when this compound is co-administered with another drug.

  • Possible Cause: A pharmacodynamic interaction may be occurring.

  • Troubleshooting Steps:

    • Monitor serum electrolytes, particularly potassium, sodium, and magnesium, as imbalances can potentiate the effects of other drugs (e.g., cardiac glycosides).

    • If co-administered with lithium, monitor lithium levels closely.

    • If patients are also taking NSAIDs, consider that the therapeutic effect of this compound may be diminished.

    • For diabetic patients, monitor blood glucose levels and adjust antidiabetic medication as needed.

Data Presentation

Due to the lack of specific quantitative DDI data for this compound, the following tables are illustrative and based on data for other thiazide-like diuretics or represent hypothetical outcomes of DDI studies.

Table 1: Hypothetical In Vitro CYP450 Inhibition Data for this compound

CYP IsozymeIC50 (µM)Potential for Interaction
CYP1A2> 100Low
CYP2C9> 100Low
CYP2C1950Low to Moderate
CYP2D6> 100Low
CYP3A425Moderate

Table 2: Potential Clinical Pharmacokinetic Interactions with this compound (Based on Thiazide Class Effects)

Co-administered Drug ClassPotential Effect on this compoundPotential Effect of this compound on Co-administered DrugMechanism
ProbenecidIncreased plasma concentrationsDecreased efficacy of probenecidCompetition for renal tubular secretion (OATs)
NSAIDsDecreased diuretic and antihypertensive effect-Inhibition of prostaglandin (B15479496) synthesis, leading to reduced renal blood flow and sodium excretion
Lithium-Increased plasma concentrations and risk of toxicityReduced renal clearance of lithium

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

  • Objective: To determine the potential of this compound to inhibit major human CYP450 enzymes.

  • Methodology:

    • Human liver microsomes are incubated with a panel of CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4).

    • A range of this compound concentrations is added to the incubations.

    • The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

    • The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

    • Control incubations with known inhibitors for each isozyme are run in parallel.

Protocol 2: In Vitro Drug Transporter Interaction Assay (Substrate Assessment)

  • Objective: To determine if this compound is a substrate of key uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2) and efflux (e.g., P-gp, BCRP) transporters.

  • Methodology:

    • Transfected cell lines overexpressing the transporter of interest (e.g., HEK293 cells) are used.

    • Cells are incubated with radiolabeled or unlabeled this compound in the presence and absence of a known inhibitor of the transporter.

    • The intracellular concentration of this compound is measured over time.

    • A significant increase in intracellular this compound in the presence of the inhibitor suggests that it is a substrate of that transporter.

Protocol 3: Clinical Drug-Drug Interaction Study (Example with a CYP3A4 Inhibitor)

  • Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., itraconazole) on the pharmacokinetics of this compound in healthy volunteers.

  • Methodology:

    • A single-sequence, open-label study design is employed.

    • On Day 1, subjects receive a single oral dose of this compound, and serial blood samples are collected over 48 hours to determine the pharmacokinetic profile (AUC, Cmax).

    • Subjects then receive multiple doses of itraconazole (B105839) to achieve steady-state concentrations.

    • On the last day of itraconazole dosing, subjects receive a single oral dose of this compound concurrently with itraconazole.

    • Serial blood samples are again collected to determine the pharmacokinetic profile of this compound in the presence of the inhibitor.

    • The geometric mean ratios of AUC and Cmax with and without the inhibitor are calculated to assess the magnitude of the interaction.

Mandatory Visualizations

DDI_Pathway cluster_0 Pharmacokinetic Interactions cluster_1 Pharmacodynamic Interactions This compound This compound CYP450_Enzymes CYP450 Enzymes (e.g., CYP3A4) This compound->CYP450_Enzymes Metabolism (Potential) Drug_Transporters Drug Transporters (e.g., OATs) This compound->Drug_Transporters Transport Metabolites Metabolites CYP450_Enzymes->Metabolites Renal_Excretion Renal Excretion (Unchanged) Drug_Transporters->Renal_Excretion Co-administered_Drug_PK Co-administered Drug (PK Perpetrator/Victim) Co-administered_Drug_PK->CYP450_Enzymes Inhibition/Induction Co-administered_Drug_PK->Drug_Transporters Inhibition Altizide_Effect This compound Effect (Diuresis, K+ loss) Physiological_Response Altered Physiological Response Altizide_Effect->Physiological_Response Co-administered_Drug_PD Co-administered Drug (PD Perpetrator/Victim) Co-administered_Drug_PD->Physiological_Response

Caption: Potential drug-drug interaction pathways for this compound.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening CYP_Inhibition CYP450 Inhibition Assays In_Vitro_Screening->CYP_Inhibition Transporter_Substrate_Inhibition Transporter Substrate & Inhibition Assays In_Vitro_Screening->Transporter_Substrate_Inhibition Risk_Assessment Risk Assessment (Static Models) CYP_Inhibition->Risk_Assessment Transporter_Substrate_Inhibition->Risk_Assessment Clinical_DDI_Study Clinical DDI Study Risk_Assessment->Clinical_DDI_Study Interaction Potential No_Significant_Interaction No Significant Interaction Predicted Risk_Assessment->No_Significant_Interaction No Interaction Potential Labeling_Recommendations Labeling Recommendations Clinical_DDI_Study->Labeling_Recommendations

Caption: Workflow for assessing drug-drug interaction potential.

References

Addressing diuretic resistance in patients receiving altizide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating diuretic resistance in the context of altizide administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a thiazide diuretic.[1] Its primary mechanism involves inhibiting the sodium-chloride (Na+-Cl−) cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl− cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) in the nephron.[2][3] By blocking this transporter, this compound inhibits the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[3] This leads to an increase in the urinary excretion of sodium and water (diuresis), which in turn helps to lower blood pressure and reduce edema.[3][4]

Q2: What is diuretic resistance in the context of this compound therapy?

Diuretic resistance is defined as the failure to achieve the desired therapeutic effect (e.g., reduction in edema or blood pressure) despite using a maximal dose of a diuretic.[5][6] In the context of this compound, resistance means that the drug is no longer producing a sufficient natriuretic (sodium excretion) response. This can be due to a variety of factors, including poor patient adherence, pharmacokinetic issues affecting drug delivery to the kidney, and compensatory physiological adaptations by the nephron.[5][7]

Q3: What are the primary causes of resistance to thiazide-like diuretics?

Resistance to thiazide and thiazide-like diuretics like this compound can stem from several mechanisms:

  • Pharmacokinetic Issues : Conditions like renal insufficiency can impair the secretion of the diuretic into the tubular lumen, where it acts.[6][8] Reduced absorption from the gut in patients with conditions like heart failure can also limit the drug's bioavailability.[5]

  • Compensatory Nephron Adaptation : Chronic use of loop diuretics, often administered in conditions requiring potent diuresis, can lead to hypertrophy and increased reabsorptive capacity of the distal convoluted tubule (DCT).[9][10] This adaptation allows the DCT to reabsorb a larger amount of the sodium that bypasses the loop of Henle, thereby blunting the overall diuretic effect.[7][11]

  • Neurohormonal Activation : Conditions like heart failure are associated with the activation of neurohormonal systems (e.g., the Renin-Angiotensin-Aldosterone System), which promote sodium and water retention, counteracting the diuretic's effect.[12]

  • Inadequate Sodium Restriction : A high dietary intake of sodium can overwhelm the natriuretic capacity of the diuretic, leading to a net positive sodium balance.[7][11]

Q4: What is "sequential nephron blockade" and how does it apply to overcoming this compound resistance?

Sequential nephron blockade is a key strategy to overcome diuretic resistance that involves the concurrent use of two or more diuretics that act on different segments of the nephron.[9][13] This approach creates a synergistic effect. For instance, resistance to a loop diuretic (which acts on the thick ascending limb of the loop of Henle) often develops due to compensatory hypertrophy and increased sodium reabsorption in the downstream distal tubule.[9][10] By adding a thiazide diuretic like this compound, which blocks sodium reabsorption in this hypertrophied distal segment, the compensatory mechanism is inhibited, restoring the overall diuretic response.[9][10] This combination is more effective than simply increasing the dose of the loop diuretic alone.[13] this compound is also used in combination with potassium-sparing diuretics like spironolactone (B1682167) to provide a complementary diuretic effect while minimizing potassium loss.[14][15]

Troubleshooting Guide for Researchers

Q1: Our in vivo model shows a diminished natriuretic response to this compound over time. How can we systematically investigate the cause?

A diminished response requires a multi-step investigation. First, rule out experimental variables like incorrect dosing or issues with the drug formulation. If the response is still blunted, the cause is likely physiological resistance. A suggested workflow is to assess renal function, measure the expression of the Na+-Cl- cotransporter (NCC), and evaluate for distal tubule hypertrophy. Combining this compound with a loop diuretic can help determine if sequential nephron blockade restores efficacy.

G cluster_workflow Workflow: Investigating Diminished this compound Response start Diminished Natriuretic Response Observed check_dose Step 1: Verify Dosing & Drug Formulation start->check_dose assess_renal Step 2: Assess Renal Function (e.g., GFR, serum creatinine) check_dose->assess_renal If dosing is correct analyze_ncc Step 3: Analyze NCC Expression (Western Blot, IHC in kidney tissue) assess_renal->analyze_ncc histology Step 4: Evaluate DCT Histology (Check for cellular hypertrophy) analyze_ncc->histology test_combo Step 5: Test Combination Therapy (Add loop diuretic to assess synergy) histology->test_combo conclusion Identify Mechanism of Resistance (e.g., transporter downregulation, compensatory hypertrophy) test_combo->conclusion

Caption: Workflow for troubleshooting reduced this compound efficacy.

Q2: We are designing an experiment to test this compound in a model of diuretic resistance induced by chronic loop diuretic administration. What is the underlying mechanism we are targeting?

You are targeting the structural and functional adaptation of the distal convoluted tubule (DCT). Chronic administration of a loop diuretic (e.g., furosemide) blocks Na+ reabsorption in the thick ascending limb. This increases the delivery of sodium to the DCT. In response, the cells of the DCT undergo hypertrophy, leading to an increased capacity to reabsorb this excess sodium, which blunts the overall diuretic effect and causes resistance.[7][10] this compound specifically targets the Na+-Cl- cotransporter (NCC) in the DCT. By administering this compound, you block this compensatory sodium reabsorption, effectively overcoming the resistance mechanism.[10]

G cluster_pathway Mechanism of Acquired Resistance & Sequential Blockade loop Chronic Loop Diuretic Use (e.g., Furosemide) block_lh Blocks Na+ Reabsorption in Loop of Henle loop->block_lh increase_na Increased Na+ Delivery to DCT block_lh->increase_na hypertrophy DCT Cellular Hypertrophy & Upregulation of NCC increase_na->hypertrophy resistance Compensatory Na+ Reabsorption = DIURETIC RESISTANCE hypertrophy->resistance This compound Administer this compound resistance->this compound Intervention block_dct Blocks NCC in Hypertrophied DCT This compound->block_dct overcome Restored Natriuresis = RESISTANCE OVERCOME block_dct->overcome

Caption: Overcoming loop diuretic resistance with this compound.

Q3: Our in vitro NCC inhibition assay yields inconsistent results with this compound. What are some potential technical issues?

Inconsistent results in cell-based assays can arise from several factors:

  • Cell Line Stability : Ensure the stable and consistent expression of the human Na+-Cl- cotransporter (NCC) in your chosen cell line (e.g., HEK293, mpkDCT cells). Expression levels can drift with passage number.

  • Transporter Activity : NCC activity is regulated by phosphorylation.[16] Ensure that your assay buffer conditions (e.g., low chloride pre-incubation) are optimized to stimulate the WNK-SPAK/OSR1 kinase pathway, which phosphorylates and activates NCC.[16]

  • Drug Solubility and Stability : this compound, like other thiazides, may have limited aqueous solubility. Verify that it is fully dissolved in your vehicle (e.g., DMSO) and that the final vehicle concentration in the assay does not affect cell viability or transporter function.

  • Assay Method : Assays relying on radioactive tracers (e.g., 22Na+) require precise timing and washing steps to separate uptake from background noise. Fluorometric ion flux assays may be sensitive to dye loading and bleaching. Calibrate and validate your chosen method thoroughly.

Quantitative Data Summary

The following tables summarize quantitative data related to the efficacy of diuretic combination therapies, which is a cornerstone of addressing resistance.

Table 1: Efficacy of this compound and Spironolactone Combination Therapy in Hypertension

Study Group (N=946)TreatmentDurationOutcomeBlood Pressure ReductionReference
Mild-to-Moderate HypertensionThis compound (15 mg) + Spironolactone (25 mg), once daily45 Days% Patients Normalized (DBP ≤ 90 mmHg)72%[17]
Mild-to-Moderate HypertensionThis compound (15 mg) + Spironolactone (25 mg), dose doubled if needed90 Days% Patients Controlled (DBP ≤ 90 mmHg)83%[17]

Table 2: Representative Effects of Adding a Thiazide Diuretic to a Loop Diuretic in Resistant Patients

Study ContextBaseline TreatmentInterventionKey Quantitative OutcomeResultReference
Diuretic-Resistant Heart FailureFurosemideAdd HydrochlorothiazideDaily Urine OutputIncreased from ~1899 mL to ~3065 mL[10]
Diuretic-Resistant Nephrotic SyndromeFurosemide (240 mg/day)Add Hydrochlorothiazide (25 mg/day)Body Weight10 kg loss[7]
Acute Heart Failure with Loop Diuretic Resistance (3T Trial)High-Dose IV Loop DiureticAdd Metolazone or IV Chlorothiazide48-hour Weight Loss-3.5 kg (no significant difference between thiazide arms)[18]
Key Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic Activity (Modified Lipschitz Test)

This protocol is a standard method for screening diuretic agents in rodents.[19]

  • Principle : The diuretic effect of a test compound (this compound) is quantified by measuring the volume of urine and the concentration of electrolytes excreted by treated rats compared to a control group and a standard diuretic group.

  • Methodology :

    • Animal Preparation : Use male Wistar rats (150-200g). Fast the animals overnight with free access to water.

    • Grouping : Divide animals into at least three groups (n=6 per group):

      • Group I (Control): Vehicle (e.g., normal saline with 0.5% carboxymethyl cellulose).

      • Group II (Standard): Furosemide (20 mg/kg, p.o.).

      • Group III (Test): this compound (at desired dose, p.o.).

    • Hydration & Dosing : Administer normal saline (25 ml/kg, p.o.) to all animals to ensure a uniform state of hydration and promote urine flow.[20] Thirty minutes later, administer the respective vehicle, standard, or test drug.

    • Urine Collection : Immediately after dosing, place each rat in an individual metabolic cage equipped with a funnel and collection tube.[20] Collect urine for a period of 5 to 24 hours.

  • Data Analysis :

    • Urine Volume : Measure the cumulative urine volume for each animal.

    • Electrolyte Concentration : Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

    • Calculate Diuretic Activity : Compare the urine output and total electrolyte excretion of the this compound group to the control and standard groups.

Protocol 2: In Vitro Na+-Cl- Cotransporter (NCC) Inhibition Assay

This protocol assesses the direct inhibitory effect of this compound on its molecular target.

  • Principle : Genetically engineered cells expressing human NCC are used to measure the uptake of Na+ and Cl- ions. The potency of this compound is determined by its ability to inhibit this ion transport.

  • Methodology :

    • Cell Culture : Culture HEK293 cells stably transfected with the human SLC12A3 gene (encoding NCC) under appropriate selection pressure.

    • Kinase Activation : To activate NCC, pre-incubate the cells in a low-chloride buffer (e.g., replacing NaCl with sodium gluconate) for 1-2 hours. This stimulates the activating WNK/SPAK kinases.[16]

    • Inhibition Step : Wash the cells and incubate them for 15-30 minutes in a buffer containing varying concentrations of this compound (or vehicle control).

    • Ion Uptake : Initiate the transport assay by adding a buffer containing a radioactive tracer (e.g., 22Na+) and a defined concentration of non-radioactive Na+ and Cl-.

    • Termination and Lysis : After a short incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by washing the cells with ice-cold, stop buffer (e.g., isotonic buffer without Na+ and Cl-). Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Data Analysis :

    • Quantify Uptake : Measure the intracellular radioactivity using a scintillation counter. Normalize the counts to the total protein content in each sample.

    • Calculate IC50 : Plot the percentage of inhibition of 22Na+ uptake against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of NCC activity.

References

Side effect profile of altizide in long-term hypertension studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides information on the side effect profile of altizide and the broader class of thiazide diuretics based on long-term hypertension studies. The guides are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common adverse effect observed in long-term studies of thiazide diuretics?

The most frequently cited adverse effect is hypokalemia (low serum potassium).[1][2] Thiazide diuretics increase the risk of hypokalemia by approximately 11-fold compared to non-users.[3] The prevalence can range from 7% to 56% depending on the specific drug and dose.[2] Other common metabolic side effects include hyperuricemia (elevated uric acid), impaired glucose tolerance, and hyponatremia (low sodium).[4][5]

Q2: Is there specific quantitative data on the long-term side effects of this compound alone?

Published long-term studies focusing exclusively on this compound monotherapy are limited. Most available data comes from studies where this compound is used in a fixed-dose combination with a potassium-sparing diuretic like spironolactone (B1682167). This combination is designed to mitigate the risk of hypokalemia.

Q3: What does the data show for this compound in combination therapy?

In a 90-day study of 946 patients with mild to moderate hypertension treated with a combination of 15 mg this compound and 25 mg spironolactone, the overall rate of patient-reported adverse effects was low at 5%.[6] Specific laboratory findings included:

  • Increased serum uric acid levels in 5.5% of patients.[6]

  • Treatment discontinuation due to hypokalemia in 4 patients (~0.42%).[6]

  • Treatment discontinuation due to elevated serum creatinine (B1669602) in 2 patients (~0.21%).[6]

A separate multicenter study noted a few unspecified cases of gastrointestinal disturbances and orthostatic hypotension with the same combination therapy.[7]

Q4: How does the risk of hyperuricemia evolve with long-term thiazide use?

Hyperuricemia is a known side effect of thiazide diuretics.[8][9] One study found that 24.5% of patients in a thiazide group were hyperuricemic compared to 15.3% in a non-thiazide group.[8] The risk appears to increase with the duration of use; among hyperuricemic patients, a significantly larger proportion had been taking thiazides for more than three years.[8][9]

Troubleshooting Guides

Issue: Interpreting Side Effect Data from Combination Therapy (e.g., this compound/Spironolactone)

When analyzing data from a combination product like this compound/spironolactone, it is crucial to differentiate the expected effects of each component. This compound, a thiazide, is expected to cause potassium loss, while spironolactone, an aldosterone (B195564) antagonist, is a potassium-sparing diuretic. The low incidence of hypokalemia (~0.42%) in the combination study suggests that the spironolactone component was effective in counteracting the potassium-wasting effect of this compound.[6] However, side effects like hyperuricemia (5.5% incidence) can be attributed primarily to the this compound component.[6]

Issue: Managing Potential Electrolyte Imbalances in a Clinical Trial

Electrolyte disturbances are the most common issue.[1]

  • Hypokalemia (Low Potassium): This is the most widely recognized adverse effect.[1] It is dose-dependent and can be life-threatening.[1][2] Management strategies include dose reduction, potassium supplementation, or combining the thiazide with a potassium-sparing diuretic or an ACE inhibitor/ARB.[2]

  • Hyponatremia (Low Sodium): This can occur even after prolonged treatment and is more common in elderly patients.[10] Symptoms may include lethargy, confusion, nausea, and falls.[10][11] Regular monitoring is essential.

  • Hyperuricemia (High Uric Acid): Thiazides can increase serum uric acid levels by increasing its reabsorption in the kidney, potentially leading to gout.[12] If a patient becomes hyperuricemic, the necessity of the diuretic should be re-evaluated.[8][9]

Data on Side Effect Profile

The following table summarizes quantitative data on adverse events from a key study on this compound in combination with spironolactone and provides context from studies on the broader thiazide diuretic class.

Adverse EventIncidence in this compound (15mg)/Spironolactone (25mg) Study (n=946)[6]Typical Incidence / Risk Profile for Thiazide Diuretics (Class)
Overall Adverse Events 5% (Patient-Reported)Varies widely by drug, dose, and patient population.
Hypokalemia ~0.42% (Leading to treatment discontinuation)Prevalence reported between 7% and 56%.[2] Thiazide use is associated with an 11-fold higher risk of developing hypokalemia compared to non-use.[3][13]
Hyperuricemia 5.5% (Increase in serum uric acid levels)Common.[5] One study showed 24.5% of thiazide users were hyperuricemic vs. 15.3% of non-users.[8] Risk increases with duration of therapy.[8][9]
Elevated Creatinine ~0.21% (Leading to treatment discontinuation)Antihypertensive treatments, in general, are associated with an increased risk of acute kidney injury (Odds Ratio: 1.18).[14]
Hypotension Not quantified, but reported.[7]Antihypertensive treatments are associated with an increased risk of hypotension (Odds Ratio: 1.97).[14]
GI Disturbances Not quantified, but reported.[7]Commonly listed as a potential side effect, though incidence rates are not well-defined in long-term studies.

Experimental Protocols

Protocol: Monitoring Subjects in a Hypertension Study Involving this compound

The following outlines a typical methodology for monitoring subjects, based on protocols from clinical studies.[6][10]

  • Baseline Assessment:

    • Collect demographic data and medical history.

    • Measure baseline blood pressure, heart rate, and body weight.

    • Conduct baseline laboratory tests: serum electrolytes (potassium, sodium, calcium), serum creatinine, and serum uric acid.[6][15]

  • Initiation and Titration Phase:

    • Administer the initial dose of this compound (or combination product).

    • Re-assess electrolytes and renal function within 1-4 weeks of therapy initiation.[10]

    • For high-risk patients (e.g., those with renal dysfunction, on combination therapy, or elderly), perform follow-up tests 5-7 days after each dose increase.[10]

  • Long-Term Monitoring Phase (Stable Dose):

    • Schedule follow-up visits at regular intervals (e.g., 45 days, 90 days, then every 6-12 months).[6][10]

    • At each visit, record blood pressure, heart rate, and any patient-reported adverse events.

    • Perform laboratory monitoring (electrolytes, creatinine, uric acid) every 6 to 12 months for stable, low-risk patients.[10] More frequent monitoring (every 3-6 months) is recommended for high-risk patients.[10]

    • Investigate any new symptoms such as lethargy, dizziness, or vomiting, as they may indicate hyponatremia.[10]

Visualizations

G start Patient with Hypertension Eligible for this compound Therapy baseline Step 1: Baseline Assessment - BP, HR, Weight - Serum K+, Na+, Creatinine, Uric Acid start->baseline initiate Step 2: Initiate this compound (e.g., 15mg/day) baseline->initiate monitor1 Step 3: Follow-up Lab Test (1-4 Weeks Post-Initiation) initiate->monitor1 assess Are Lab Values Within Acceptable Limits? monitor1->assess continue_therapy Step 4: Continue Therapy with Long-Term Monitoring assess->continue_therapy  Yes adjust Step 5: Intervention Required - Adjust Dose - Add K+ Sparing Agent - Consider Alternative Therapy assess->adjust No long_term_monitor Monitor Labs every 6-12 months (or 3-6 months if high-risk) continue_therapy->long_term_monitor adjust->monitor1 Re-evaluate after intervention long_term_monitor->assess Periodic Re-assessment

Caption: Workflow for Patient Monitoring During this compound Therapy Initiation.

References

Technical Support Center: Management of Orthostatic Hypotension in Altizide Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing orthostatic hypotension (OH) during clinical trials involving altizide, a thiazide-like diuretic.

Frequently Asked Questions (FAQs)

Q1: What is orthostatic hypotension (OH) and why is it a concern in this compound trials?

A1: Orthostatic hypotension is a condition characterized by a significant drop in blood pressure upon standing. It is defined as a decrease in systolic blood pressure (SBP) of at least 20 mmHg or a decrease in diastolic blood pressure (DBP) of at least 10 mmHg within three minutes of moving from a supine or seated to a standing position.[1] this compound, as a diuretic, promotes water and salt excretion, which can lead to volume depletion. This reduction in blood volume can impair the body's ability to maintain adequate blood pressure when standing, making OH a potential side effect.[2][3] Monitoring for OH is crucial in clinical trials to ensure participant safety and prevent adverse outcomes such as dizziness, falls, syncope (fainting), and cognitive impairment.[2][4]

Q2: How is orthostatic hypotension diagnosed and monitored within a clinical trial setting?

A2: In a research setting, OH is diagnosed through standardized blood pressure and heart rate measurements.[5] The recommended procedure involves measuring blood pressure after the participant has been resting in a supine (lying down) position for at least five minutes, and then again within three minutes after standing.[1] While lying-to-standing measurements are more sensitive, sitting-to-standing protocols are often used in large clinical trials for practicality.[5][6] For cases where the diagnosis is unclear or the participant cannot safely stand, a head-up tilt table test may be recommended.[1] Consistent monitoring at each study visit is essential to detect OH.[7]

Q3: What are the first-line management strategies when a trial participant develops OH?

A3: The initial management of OH should always begin with non-pharmacological interventions and a review of concomitant medications.[8][9] The primary goal is to minimize symptoms to improve the participant's quality of life, rather than restoring normotension.[1] Patient education on lifestyle modifications is a cornerstone of treatment.[10] If symptoms persist, pharmacological options may be considered.

Q4: Can a participant continue in an this compound trial after developing orthostatic hypotension?

A4: The decision depends on the severity of the OH and its impact on the participant's safety and well-being. For mild, asymptomatic, or easily managed OH, the participant may be able to continue with appropriate non-pharmacological measures in place. Dose reduction of this compound could be a potential management strategy.[11] However, if the participant experiences severe symptoms, such as syncope or recurrent falls, it may be necessary to discontinue the investigational product and withdraw them from the trial to ensure their safety. All instances of OH should be documented and reported as adverse events according to the trial protocol.

Troubleshooting Guide

Issue: Participant reports dizziness, lightheadedness, or weakness upon standing.

This guide outlines the steps to take when a trial participant reports symptoms suggestive of orthostatic hypotension.

Caption: Workflow for managing a participant with suspected orthostatic hypotension.

Data Presentation

Table 1: Non-Pharmacological Management Strategies for Orthostatic Hypotension

These interventions aim to optimize blood volume and reduce venous pooling.[9] They should be the first line of management.[12]

StrategyDescriptionKey Recommendations & Considerations
Fluid and Salt Intake Increasing intravascular volume.- Increase fluid intake to 2-3 liters daily.[12][13]- Increase salt consumption to 6-10g daily, unless contraindicated (e.g., heart failure).[12][13]
Physical Counter-Maneuvers Temporarily raise blood pressure during symptomatic episodes.- Teach participants maneuvers like leg crossing, squatting, and tensing lower body muscles.[10][13]
Compression Garments Reduce venous pooling in the lower body and abdomen.- Use waist-high compression stockings (30-40 mmHg) and/or abdominal binders.[12][13]
Lifestyle & Behavioral Modifications Avoid triggers and minimize postural stress.- Advise slow, staged movements when rising from a lying or sitting position.[12]- Elevate the head of the bed by 10 degrees or 4-6 inches.[12][13]- Avoid large meals (especially high-carbohydrate) to prevent postprandial hypotension.[14]- Avoid alcohol, which can worsen OH.[15][14]- Avoid hot environments and prolonged standing.
Table 2: Pharmacological Options for Persistent Symptomatic Orthostatic Hypotension

If non-pharmacological measures are insufficient, the trial protocol may allow for pharmacological intervention. This decision should be made in consultation with the medical monitor.

MedicationMechanism of ActionTypical Starting DoseOnset & DurationPotential Side Effects
Midodrine α1-adrenergic agonist; increases peripheral vascular resistance.[2]2.5 - 5 mg, three times dailyIncreases SBP by 10-30 mmHg within 1 hour; effect lasts 2-3 hours.[8][16]Supine hypertension, piloerection (goosebumps), urinary retention.[16]
Droxidopa A prodrug converted to norepinephrine; acts as a "norepinephrine replacer".[8][16]100 mg, three times dailyShort-acting agent.[16]Headache, dizziness, nausea, supine hypertension.
Fludrocortisone Mineralocorticoid; promotes sodium and water retention to expand blood volume.[14]0.1 mg, once dailySlower onset of action.Supine hypertension, hypokalemia, edema.
Pyridostigmine Acetylcholinesterase inhibitor; enhances ganglionic neurotransmission.[8]30 - 60 mg, three times dailyMay be effective without causing supine hypertension.Abdominal cramps, diarrhea, excessive salivation.

Experimental Protocols

Protocol 1: Standardized Measurement of Orthostatic Blood Pressure

This protocol details the standardized procedure for assessing orthostatic hypotension in a clinical research setting. Accurate measurement is critical for diagnosis.[5]

Equipment:

  • Calibrated sphygmomanometer (manual or automated)

  • Stethoscope (if using manual device)

  • Examination table or bed

  • Timer or stopwatch

Procedure:

  • Preparation: Explain the procedure to the participant. Ensure they have not had caffeine (B1668208) or smoked for at least 30 minutes prior to the measurement. The room should be quiet and at a comfortable temperature.

  • Supine Measurement:

    • Have the participant lie down in a supine position for a minimum of 5 minutes.[1] For rigorous research protocols, 10 minutes is preferred.[1]

    • Place the blood pressure cuff on the upper arm, ensuring it is at the level of the heart.[5]

    • Measure the blood pressure and heart rate and record the values as the "supine" readings.

  • Standing Measurement:

    • Instruct the participant to stand up in a calm and unhurried manner. Advise them not to talk or move excessively during the standing period.

    • Measure the blood pressure and heart rate within 3 minutes of standing.[1] It is common to take readings at 1 minute and 3 minutes post-standing.

    • Record the lowest systolic and diastolic values obtained during this period as the "standing" readings.

  • Interpretation:

    • Calculate the difference between the supine and standing blood pressure readings.

    • A diagnosis of orthostatic hypotension is confirmed if there is a drop in systolic blood pressure of ≥20 mmHg OR a drop in diastolic blood pressure of ≥10 mmHg.[1]

  • Post-Procedure:

    • Allow the participant to sit or lie down if they feel dizzy or lightheaded.

    • Document all readings, time points, and any reported symptoms in the participant's records.

References

Impact of altizide on uric acid levels in study participants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for studies involving the thiazide-like diuretic, altizide, and its impact on uric acid levels in study participants. Due to the limited availability of public data specifically for this compound, this guide incorporates broader data from the thiazide diuretic class to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on serum uric acid levels?

A: this compound, as a thiazide-like diuretic, is expected to increase serum uric acid levels.[1][2][3] This is a well-documented class effect of thiazide diuretics.[1][2][3] While specific quantitative data for this compound monotherapy is scarce, one study involving a combination of 15 mg this compound and 25 mg spironolactone (B1682167) reported an increase in serum uric acid levels in 5.5% of the 946 patients with mild to moderate hypertension over a 90-day period. For other thiazide diuretics like hydrochlorothiazide (B1673439), an average increase of 0.8 mg/dL has been observed at a dose of 25 mg.

Q2: What is the mechanism behind this compound-induced hyperuricemia?

A: The primary mechanism is believed to be the competition between this compound and uric acid for the organic anion transporter (OAT1) in the proximal tubules of the kidneys.[4][5] This competition reduces the secretion of uric acid into the urine, leading to its accumulation in the blood.[4][5] Additionally, thiazide-induced volume depletion can lead to increased reabsorption of uric acid in the proximal tubule.[1][2][5]

Q3: Is the effect of this compound on uric acid levels dose-dependent?

A: Yes, the hyperuricemic effect of thiazide diuretics is generally dose-dependent.[1][2] Higher doses are associated with a greater increase in serum uric acid levels.[1] For instance, studies on hydrochlorothiazide have shown that doses of 25 mg/day or higher significantly increase the risk of hyperuricemia.[1]

Q4: How quickly can changes in uric acid levels be observed after initiating this compound treatment?

A: An acute reduction in uric acid excretion and a corresponding rise in serum uric acid levels can be observed in the initial phase of treatment with thiazide diuretics.[5]

Q5: Are there any confounding factors that might influence the impact of this compound on uric acid levels?

A: Yes, several factors can influence the extent of hyperuricemia, including the patient's baseline renal function, genetic polymorphisms in renal transporters, diet (particularly purine (B94841) intake), alcohol consumption, and concomitant medications.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly large increase in serum uric acid High dose of this compound, underlying renal impairment, concurrent medications affecting uric acid excretion, high purine diet.Review the dosage of this compound and consider if a lower dose could be effective. Assess the participant's renal function. Review all concomitant medications for potential interactions. Advise the participant on a low-purine diet.
Participant develops symptoms of gout This compound-induced hyperuricemia leading to the precipitation of urate crystals in the joints.The participant should be assessed by a clinician. This may necessitate discontinuation of the study drug and initiation of appropriate anti-gout therapy.
Variable uric acid measurements within the same participant Inconsistent sample collection and handling, diurnal variation of uric acid, fluctuations in diet and hydration status.Standardize blood sample collection times. Ensure consistent processing and storage of samples. Advise participants to maintain consistent dietary and fluid intake before sample collection.
No significant change in uric acid levels observed Low dose of this compound, individual patient characteristics (e.g., efficient uric acid excretion pathways), measurement error.Verify the dosage and administration of this compound. Consider that some individuals may not exhibit a strong hyperuricemic response. Re-assay samples if measurement error is suspected.

Data Presentation

Table 1: Summary of Quantitative Data on Thiazide Diuretics and Uric Acid Levels

Diuretic Dosage Study Population Key Finding on Uric Acid
This compound (in combination with Spironolactone) 15 mg this compound / 25 mg Spironolactone946 patients with mild to moderate hypertensionSerum uric acid levels increased in 5.5% of patients over 90 days.
Hydrochlorothiazide 25 mg/dayHypertensive adultsAverage increase of 0.8 mg/dL.
Chlorthalidone Not specifiedHypertensive adultsA longitudinal change of 0.72 mg/dL higher in diuretic users compared to non-users.[6]
Thiazide Diuretics (general) ≥25 mg/day of hydrochlorothiazide or equivalentGeneral populationSignificantly increased risk of gout.[1]

Experimental Protocols

Measurement of Serum Uric Acid

A common and reliable method for determining uric acid concentration in serum is the enzymatic colorimetric method.

  • Principle: Uric acid is oxidized by uricase to allantoin (B1664786) and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored compound. The intensity of the color, measured spectrophotometrically, is proportional to the uric acid concentration.[7]

  • Sample: Serum, plasma, or urine.

  • Procedure (General Outline):

    • Bring reagents and samples to room temperature.

    • Pipette a specific volume of sample and reagent into a cuvette.

    • Mix and incubate at a specified temperature (e.g., 37°C) for a set time.

    • Measure the absorbance of the sample and a standard at a specific wavelength (e.g., 520 nm).

    • Calculate the uric acid concentration based on the absorbance readings.

  • Considerations: Ensure proper calibration of the spectrophotometer and use of quality control samples to validate results.

Mandatory Visualizations

Thiazide_Uric_Acid_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell Blood Bloodstream OAT1 OAT1 Blood->OAT1 Uric Acid This compound Urine Tubular Lumen (Urine) OAT1->Blood Increased Serum Uric Acid URAT1 URAT1 OAT1->URAT1 Uric Acid URAT1->Urine Uric Acid (Secretion) Altizide_node This compound Altizide_node->OAT1 Competes with Uric Acid caption Mechanism of this compound-Induced Hyperuricemia Experimental_Workflow start Study Start screening Participant Screening (Inclusion/Exclusion Criteria) start->screening baseline Baseline Visit: - Collect Blood Sample (T0) - Measure Serum Uric Acid screening->baseline randomization Randomization baseline->randomization treatment Administer this compound (Specified Dose and Duration) randomization->treatment followup Follow-up Visits: - Collect Blood Samples (T1, T2...) - Measure Serum Uric Acid treatment->followup data_analysis Data Analysis: - Compare Uric Acid Levels (T0 vs. Follow-up) - Statistical Analysis followup->data_analysis end Study End data_analysis->end

References

Contraindications for altizide use in specific research populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing altizide in their experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a thiazide diuretic. Its primary mechanism of action is the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes.[1][2]

Contraindications in Specific Research Populations

Q2: What are the primary contraindications for using this compound in research subjects with renal impairment?

A2: this compound is generally contraindicated in subjects with severe renal impairment (e.g., anuria, acute renal insufficiency, or an estimated glomerular filtration rate [eGFR] below 30 ml/min/1.73m²).[3] Thiazide diuretics lose their efficacy and may precipitate azotemia in patients with significant renal dysfunction.

Q3: Can this compound be used in studies involving subjects with hepatic impairment?

A3: Caution is strongly advised. In subjects with impaired hepatic function, minor alterations in fluid and electrolyte balance induced by this compound can precipitate hepatic coma.[4] Therefore, its use is often contraindicated in severe hepatic failure.

Q4: What are the risks associated with this compound use in subjects with known electrolyte imbalances?

A4: this compound can cause or exacerbate electrolyte imbalances. It is contraindicated in subjects with pre-existing hypercalcemia and hyperkalemia. It should be used with extreme caution in conditions that predispose to hypokalemia and hyponatremia.[5]

Q5: Is a history of sulfonamide allergy a contraindication for this compound use?

A5: Yes, this compound is a sulfonamide derivative and is contraindicated in subjects with a known hypersensitivity to sulfonamides.[6] While the risk of cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is debated, it is a critical safety consideration.[6][7]

Q6: Are there specific contraindications for using this compound in geriatric research subjects?

A6: While not an absolute contraindication, this compound should be used with caution in the elderly. This population is more susceptible to adverse effects such as electrolyte disturbances (hyponatremia and hypokalemia) and orthostatic hypotension, which can increase the risk of falls.[8][9]

Q7: What are the contraindications for this compound use in pregnant or lactating subjects?

A7: The use of this compound during pregnancy and lactation is generally not recommended. Thiazide diuretics can cross the placenta and have been associated with an increased risk of fetal or neonatal jaundice, thrombocytopenia, and electrolyte abnormalities.[10] Limited data suggests that the drug may pass into breastmilk and potentially harm a nursing infant.[10]

Troubleshooting Guides

Electrolyte Abnormalities

Problem: Your subject develops hypokalemia during an experiment with this compound.

Troubleshooting Steps:

  • Confirm Hypokalemia: Re-measure serum potassium levels to confirm the initial finding.

  • Assess Severity: Determine the severity of the hypokalemia. Mild cases may be managed with dietary potassium supplementation, while severe cases may require intravenous potassium replacement and discontinuation of this compound.

  • Review Concomitant Medications: Check if the subject is taking other medications that can exacerbate potassium loss (e.g., loop diuretics, corticosteroids).

  • Consider a Potassium-Sparing Diuretic: In future experiments, consider co-administering a potassium-sparing diuretic like spironolactone (B1682167), which is often combined with this compound to mitigate potassium loss.

Problem: Your subject on this compound presents with symptoms of hyponatremia (e.g., confusion, nausea).

Troubleshooting Steps:

  • Measure Serum Sodium: Immediately assess the subject's serum sodium concentration.

  • Evaluate Hydration Status: Determine if the hyponatremia is associated with volume depletion or fluid overload.

  • Discontinue this compound: Temporarily or permanently stop the administration of this compound.

  • Fluid Management: Depending on the volume status, fluid restriction or administration of isotonic or hypertonic saline may be necessary.

Quantitative Data Summary

Table 1: Incidence of Adverse Effects with Thiazide and Thiazide-like Diuretics in Clinical Trials

Adverse EffectIncidence in a Large-Scale Study (Spironolactone + this compound)[11]Notes
HypokalemiaDiscontinuation in 0.4% of patients (4 out of 946)The combination with spironolactone is intended to reduce the risk of hypokalemia.
Elevated Serum CreatinineDiscontinuation in 0.2% of patients (2 out of 946)Indicative of a potential impact on renal function.
Increased Uric Acid5.5% of patientsThiazide diuretics are known to increase serum uric acid levels and can precipitate gout.
Overall Adverse EffectsLow (5%)The combination was generally well-tolerated in this study of patients with mild to moderate hypertension.

Experimental Protocols

Hypertension in the Very Elderly Trial (HYVET)
  • Objective: To assess the benefits of treating hypertension in patients aged 80 years and older.[1][12]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[1][12]

  • Population: 3,845 patients aged 80 or over with a sustained systolic blood pressure of 160-199 mmHg.[12]

  • Intervention: Patients were randomized to receive either active treatment or a matching placebo. The active treatment started with indapamide (B195227) SR 1.5 mg (a thiazide-like diuretic). Perindopril (an ACE inhibitor) could be added if blood pressure targets were not met.[1]

  • Primary Endpoint: Fatal or non-fatal stroke.[1]

  • Key Exclusion Criteria: Patients with a standing systolic blood pressure below 140 mmHg.[1]

ASPIRANT Trial (Addition of Spironolactone in Patients with Resistant Arterial Hypertension)
  • Objective: To assess the effect of adding spironolactone to the treatment regimen of patients with resistant arterial hypertension.[3][13]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3][13]

  • Population: 117 patients with resistant hypertension (office systolic BP >140 mmHg or diastolic BP >90 mmHg despite treatment with at least three antihypertensive drugs, including a diuretic).[13]

  • Intervention: Patients were randomly assigned to receive either spironolactone (25 mg daily) or a placebo as an add-on to their existing antihypertensive medication.[3][13]

  • Primary Endpoint: The difference in the mean fall of daytime ambulatory systolic and diastolic blood pressure after 8 weeks of treatment.[3]

Animal Developmental Toxicity Study of Hydrochlorothiazide (B1673439)
  • Objective: To evaluate the developmental toxicity of hydrochlorothiazide in mice and rats.[2][[“]]

  • Study Design: Timed-pregnant CD-1 mice and Sprague-Dawley rats were administered hydrochlorothiazide by gavage during major organogenesis (Gestational Days 6 through 15).[2][[“]]

  • Dosage:

    • Mice: 0, 300, 1000, or 3000 mg/kg/day.[2][[“]]

    • Rats: 0, 100, 300, or 1000 mg/kg/day.[2][[“]]

  • Assessments: Maternal clinical status was monitored daily. At termination, gestational outcomes were evaluated, and live fetuses were examined for external, visceral, and skeletal malformations.[2][[“]]

  • Results: No definitive evidence of embryotoxicity or fetal toxicity was observed in mice. In rats, decreased maternal weight gain was noted at the highest dose.[[“]]

Mandatory Visualizations

Mechanism of Action of this compound and Spironolactone cluster_DCT Distal Convoluted Tubule cluster_CD Collecting Duct This compound This compound Na-Cl Symporter Na-Cl Symporter This compound->Na-Cl Symporter Inhibits Na_reabsorption Na+ Reabsorption Na-Cl Symporter->Na_reabsorption Cl_reabsorption Cl- Reabsorption Na-Cl Symporter->Cl_reabsorption Increased Na+ Excretion Increased Na+ Excretion Na_reabsorption->Increased Na+ Excretion Cl_reabsorption->Increased Na+ Excretion Spironolactone Spironolactone Aldosterone Receptor Aldosterone Receptor Spironolactone->Aldosterone Receptor Blocks ENaC Epithelial Na+ Channel (ENaC) Aldosterone Receptor->ENaC Upregulates ROMK Renal Outer Medullary K+ Channel (ROMK) Aldosterone Receptor->ROMK Upregulates Na_reabsorption_CD Na+ Reabsorption ENaC->Na_reabsorption_CD K_secretion K+ Secretion ROMK->K_secretion Decreased K+ Excretion Decreased K+ Excretion K_secretion->Decreased K+ Excretion Increased Water Excretion Increased Water Excretion Increased Na+ Excretion->Increased Water Excretion

Caption: Mechanism of action of this compound and spironolactone in the nephron.

Simplified Pathophysiology of Sulfonamide Hypersensitivity Sulfonamide Drug Sulfonamide Drug Metabolism Metabolism Sulfonamide Drug->Metabolism Reactive Metabolites Reactive Metabolites Metabolism->Reactive Metabolites Haptenation Haptenation: Covalent binding to proteins Reactive Metabolites->Haptenation Immunogenic Complex Immunogenic Complex Haptenation->Immunogenic Complex Antigen Presenting Cell Antigen Presenting Cell (APC) Immunogenic Complex->Antigen Presenting Cell T-Cell Activation T-Cell Activation Antigen Presenting Cell->T-Cell Activation Cytokine Release Cytokine Release T-Cell Activation->Cytokine Release Inflammatory Response Inflammatory Response Cytokine Release->Inflammatory Response Clinical Manifestations Clinical Manifestations Inflammatory Response->Clinical Manifestations e.g., Rash, Fever

Caption: Simplified overview of sulfonamide hypersensitivity reactions.

Experimental Workflow for a Double-Blind, Placebo-Controlled Trial Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Screening & Baseline Assessment Screening & Baseline Assessment Informed Consent->Screening & Baseline Assessment Randomization Randomization Screening & Baseline Assessment->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Placebo Group Placebo Group Randomization->Placebo Group Follow-up Assessments Follow-up Assessments Treatment Group (this compound)->Follow-up Assessments Placebo Group->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

Caption: General workflow for a randomized controlled trial involving this compound.

References

Validation & Comparative

Comparative Efficacy of Altizide and Hydrochlorothiazide in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, presenting available data on the antihypertensive effects of altizide and hydrochlorothiazide (B1673439).

This guide provides a comparative analysis of this compound and hydrochlorothiazide, two thiazide diuretics employed in the management of hypertension. While direct head-to-head clinical trial data comparing the monotherapy efficacy of these two agents is limited, this document synthesizes available information on their mechanism of action, pharmacological properties, and clinical data from monotherapy and combination therapy studies to offer a comprehensive overview for research and development purposes.

Mechanism of Action: Thiazide Diuretics

Both this compound and hydrochlorothiazide are thiazide diuretics that exert their antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water, resulting in a reduction in plasma volume and subsequently, a decrease in blood pressure.[1] To a lesser extent, these diuretics also increase the excretion of potassium and magnesium.[1]

dot

Lumen Lumen NCC Na+/Cl- Cotransporter Lumen->NCC Epithelial_Cell Epithelial Cell Blood Blood Epithelial_Cell->Blood Cl- Na_K_ATPase Na+/K+ ATPase Epithelial_Cell->Na_K_ATPase Blood->Na_K_ATPase Thiazide_Diuretics This compound / Hydrochlorothiazide Thiazide_Diuretics->NCC Inhibition NCC->Epithelial_Cell Na_K_ATPase->Blood

Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Comparative Efficacy Data

This compound Efficacy (in Combination Therapy)

A large-scale, open, nonrandomized, multicenter study evaluated the safety and efficacy of a combination of 15 mg this compound and 25 mg spironolactone (B1682167) as monotherapy in 946 patients with mild to moderate hypertension.[2]

TimepointEfficacy OutcomeResult
Day 45Normalization of Diastolic Blood Pressure (≤90 mm Hg)72% of patients[2]
Day 90Control of Blood Pressure83% of patients[2]

Another multicenter study involving 482 hypertensive patients treated with a combination of this compound and spironolactone (2 tablets per day) demonstrated a mean decrease of 15% in systolic and 14% in diastolic blood pressure after 45 days of treatment.[3]

Hydrochlorothiazide Efficacy (Monotherapy)

A meta-analysis of randomized controlled trials (RCTs) has provided data on the blood pressure-lowering efficacy of hydrochlorothiazide monotherapy.

Daily DoseSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
12.5 mg6.5 (95% CI 5.3 to 7.7)4.5 (95% CI 3.1 to 6.0)[4]
25 mg8 (95% CI 7 to 9)3 (95% CI 3 to 4)[5]
50 mg11 (95% CI 6 to 15)5 (95% CI 3 to 7)[5]

It is important to note that the authors of one meta-analysis concluded that hydrochlorothiazide (12.5 mg to 25 mg daily) lowered blood pressure significantly less well than other drug classes used to treat hypertension when measured by 24-hour ambulatory blood pressure monitoring.[4]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the abstracts and available information, the general methodologies can be outlined.

This compound/Spironolactone Combination Study Protocol

A study by Dueymes, J. M. (1990) was a large-scale, open, nonrandomized, multicenter, 90-day study.[2]

  • Objective: To assess the safety and efficacy of a fixed combination of spironolactone (25 mg) and this compound (15 mg) as monotherapy.

  • Patient Population: 946 patients with mild to moderate hypertension (diastolic BP between 90 and 120 mm Hg).[2]

  • Treatment Regimen: One tablet daily, with the dose increased to two tablets per day if blood pressure was not normalized by day 45.[2]

  • Efficacy Endpoints: Normalization of diastolic blood pressure (≤90 mm Hg).[2]

  • Safety Monitoring: Assessment of adverse effects, body weight, heart rate, and serum levels of potassium, creatinine, and uric acid.[2]

dot

Patient_Screening Patient Screening (Mild-to-Moderate Hypertension) Enrollment Enrollment (n=946) Patient_Screening->Enrollment Treatment_Day_1 Start Treatment: 1 tablet/day (15mg this compound + 25mg Spironolactone) Enrollment->Treatment_Day_1 Assessment_Day_45 Day 45 Assessment: Blood Pressure Measurement Treatment_Day_1->Assessment_Day_45 Dose_Adjustment Dose Adjustment: Increase to 2 tablets/day if BP not normalized Assessment_Day_45->Dose_Adjustment If BP > 90 mmHg Final_Assessment_Day_90 Day 90 Final Assessment: Blood Pressure, Safety Labs Assessment_Day_45->Final_Assessment_Day_90 If BP ≤ 90 mmHg Dose_Adjustment->Final_Assessment_Day_90

Caption: Experimental workflow for the this compound/spironolactone combination study.

Hydrochlorothiazide Monotherapy Meta-Analysis Methodology

The meta-analysis by Musini et al. (2014) included double-blind, randomized controlled trials.[5]

  • Objective: To determine the dose-related decrease in blood pressure due to thiazide diuretics compared with placebo.

  • Study Selection: Inclusion of double-blind, randomized controlled trials (RCTs) comparing fixed-dose thiazide diuretic monotherapy with placebo for a duration of 3 to 12 weeks.[5]

  • Patient Population: Adult patients with primary hypertension.[5]

  • Data Extraction: Two authors independently screened articles, assessed trial eligibility, and extracted data.[5]

  • Statistical Analysis: Data for continuous variables were combined using a mean difference (MD) with 95% confidence intervals (CI).[5]

Conclusion

Both this compound and hydrochlorothiazide are effective in lowering blood pressure through their action as thiazide diuretics. The available data for this compound is primarily from studies of its combination with spironolactone, which show significant antihypertensive effects. Hydrochlorothiazide monotherapy has been extensively studied, and its dose-dependent blood pressure-lowering effects are well-documented, although some evidence suggests it may be less potent than other antihypertensive classes.

The lack of direct head-to-head trials of this compound and hydrochlorothiazide as monotherapies represents a significant data gap. Future research, including well-designed, randomized, double-blind, controlled trials, is necessary to definitively compare the efficacy and safety profiles of these two agents for the treatment of primary hypertension. Such studies would provide valuable information for clinicians, researchers, and drug development professionals in optimizing antihypertensive therapy.

References

A Comparative Analysis of Altizide/Spironolactone and ACE Inhibitors for Moderate Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of different antihypertensive agents is crucial. This guide provides an objective comparison between the fixed-dose combination of altizide and spironolactone (B1682167) and Angiotensin-Converting Enzyme (ACE) inhibitors in the management of moderate essential hypertension.

The combination of this compound, a thiazide-like diuretic, and spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist, targets hypertension through two distinct mechanisms. This compound promotes the excretion of sodium and water, while spironolactone competitively blocks aldosterone receptors, leading to sodium excretion and potassium retention.[1] ACE inhibitors, on the other hand, lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing peripheral vascular resistance.

Efficacy and Performance: A Data-Driven Comparison

Clinical studies have directly compared the antihypertensive effects of the this compound/spironolactone combination with ACE inhibitors, such as enalapril (B1671234). The data indicates that both treatment regimens are effective in significantly reducing blood pressure in patients with moderate hypertension.[2][3]

A key randomized, double-blind, parallel-group study provides valuable comparative data.[2][3] The findings from this and other relevant studies are summarized below.

Outcome MeasureThis compound/SpironolactoneACE Inhibitor (Enalapril)Key Findings & Citations
Systolic Blood Pressure (SBP) Reduction Significant and comparable to Enalapril.Significant and comparable to this compound/Spironolactone.Both treatments produced an identical significant drop in systolic pressure.[3]
Diastolic Blood Pressure (DBP) Reduction Significant reduction.Appeared more efficacious in reducing DBP at 4 months (17% vs. 12% reduction, p < 0.05).Enalapril was more effective in decreasing supine diastolic BP in patients younger than 50, whereas the this compound/spironolactone combination yielded better results in those older than 50.[2][3]
Blood Pressure Control Rate Achieved normalization (diastolic BP ≤ 90 mm Hg) in 72% of patients by day 45, and 83% by the end of a 90-day study.Data for a direct comparison of control rate in the same study is not available.A large-scale study on this compound/spironolactone monotherapy demonstrated high rates of blood pressure control.[4]
Safety and Tolerability Good safety profile with a low rate of adverse effects (5%).[4]Good safety profile.[3]Both treatments were well-tolerated, and the few side effects noted did not necessitate withdrawal of treatment.[3]

Experimental Protocols and Methodologies

The primary data for this comparison is derived from a randomized, double-blind, parallel-group, multicenter study.[2] A detailed breakdown of the protocol is as follows:

  • Study Design: A four-month, randomized, double-blind, parallel-group clinical trial was conducted.[3]

  • Patient Population: The study included 186 adult patients diagnosed with moderate essential hypertension.[2] Patients were comparable in terms of age, gender, duration, and severity of hypertension.[2]

  • Treatment Protocol:

    • A 4-week washout phase where all previous antihypertensive medications were discontinued.[2]

    • Following the washout, patients were randomly assigned to one of two treatment groups.

    • Group 1: Received a fixed-dose combination of 15 mg this compound and 25 mg spironolactone daily.[3]

    • Group 2: Received 20 mg of enalapril per day.[3]

    • The treatment duration was 8 weeks in one study and four months in another.[2][3]

  • Outcome Measures:

    • Blood pressure was measured at baseline (after the washout period) and at regular intervals throughout the study (one, two, and three months).[3]

    • Measurements were taken every five minutes for 30 minutes using an automatic apparatus to ensure accuracy.[3]

    • Safety was assessed by monitoring laboratory values, including serum potassium and creatinine, and recording any adverse events.[2]

G cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Treatment (8 Weeks) cluster_followup Phase 3: Follow-up & Analysis p1 Patient Population (Moderate Hypertension) p2 4-Week Washout Phase (Placebo) p1->p2 p3 Baseline Measurements (BP, Serum K+, Creatinine) p2->p3 rand Randomization p3->rand t1 t1 rand->t1 Group 1 t2 t2 rand->t2 Group 2 f1 Regular Follow-up (BP Monitoring) f2 Final Measurements (BP, Lab Values) f1->f2 f3 Data Analysis (Efficacy & Safety Comparison) f2->f3 t1->f1 t2->f1

Caption: Comparative Clinical Trial Workflow.

Signaling Pathways and Mechanisms of Action

The differing mechanisms of action of these drug classes are fundamental to their application in hypertension management. ACE inhibitors directly interfere with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. Spironolactone also acts on this system, but at a different point, while this compound acts on the kidney to reduce fluid volume.

// Nodes for the pathway angiotensinogen (B3276523) [label="Angiotensinogen\n(from Liver)", fillcolor="#FFFFFF", fontcolor="#202124"]; angiotensin1 [label="Angiotensin I", fillcolor="#FFFFFF", fontcolor="#202124"]; angiotensin2 [label="Angiotensin II", fillcolor="#FFFFFF", fontcolor="#202124"]; renin [label="Renin\n(from Kidney)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ace [label="ACE\n(from Lungs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; adrenal [label="Adrenal Gland", fillcolor="#FFFFFF", fontcolor="#202124"]; aldosterone [label="Aldosterone\nSecretion", fillcolor="#FFFFFF", fontcolor="#202124"]; vasoconstriction [label="Vasoconstriction", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; na_h2o_retention [label="Na+ & H2O Retention\nK+ Excretion", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; bp_increase [label="Blood Pressure\nIncrease", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; distal_tubule [label="Kidney Distal Tubule", fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for the drugs ace_inhibitor [label="ACE Inhibitors\n(e.g., Enalapril)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spironolactone [label="Spironolactone", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for the pathway renin -> angiotensinogen [style=invis]; angiotensinogen -> angiotensin1 [label=" Renin", arrowhead=vee]; angiotensin1 -> angiotensin2 [label=" ACE", arrowhead=vee]; angiotensin2 -> vasoconstriction; angiotensin2 -> adrenal; adrenal -> aldosterone; aldosterone -> na_h2o_retention; vasoconstriction -> bp_increase; na_h2o_retention -> bp_increase; distal_tubule -> na_h2o_retention [style=invis];

// Edges for drug action ace_inhibitor -> ace [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, style=dashed]; spironolactone -> aldosterone [label="Blocks Receptor", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, style=dashed]; this compound -> na_h2o_retention [label="Inhibits Na+ Reabsorption", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, style=dashed, constraint=false];

// Positioning and grouping {rank=same; renin; angiotensinogen;} {rank=same; ace; angiotensin1;} {rank=same; angiotensin2;} {rank=same; vasoconstriction; adrenal;} {rank=same; aldosterone;} {rank=same; na_h2o_retention;} {rank=same; bp_increase;} {rank=same; ace_inhibitor; spironolactone; this compound;}

}

Caption: RAAS Pathway and Drug Intervention Points.

References

Validating the Antihypertensive Effects of Altizide Monotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antihypertensive effects of thiazide and thiazide-like diuretics, with a focus on validating the potential efficacy of altizide as a monotherapy. Due to a scarcity of clinical trial data on this compound monotherapy, this document leverages experimental data from clinically similar thiazide diuretics, namely hydrochlorothiazide, chlorthalidone, and indapamide (B195227), to establish a baseline for efficacy.

Comparative Efficacy of Thiazide and Thiazide-Like Diuretics

Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension. Their primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased sodium and water excretion and subsequently, a reduction in blood pressure.[1][2][3][4] While direct monotherapy data for this compound is limited, its efficacy is expected to be comparable to other drugs in this class.

The following table summarizes the antihypertensive efficacy of hydrochlorothiazide, chlorthalidone, and indapamide from various clinical trials. This data serves as a benchmark for the anticipated effects of this compound monotherapy.

DrugDaily DoseMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Study PopulationStudy Duration
Hydrochlorothiazide 12.5 mg63Patients with primary hypertension3-12 weeks
25 mg83Patients with primary hypertension3-12 weeks
50 mg115Patients with primary hypertension3-12 weeks
Chlorthalidone 12.5 - 75 mg124Patients with primary hypertension3-12 weeks
25 mg28.7 (vs. 22.8 for HCTZ)14.4 (vs. 9.1 for HCTZ)Patients with mild-to-moderate hypertension12 weeks
Indapamide 1.0 - 5.0 mg94Patients with primary hypertension3-12 weeks
2.5 mg-15Patients with mild to moderate hypertension40 weeks
5 mg-16Patients with mild to moderate hypertension40 weeks

Note: HCTZ refers to Hydrochlorothiazide. The data presented is a summary from multiple sources and represents the mean reduction from baseline.[5][6][7]

A meta-analysis of randomized trials has shown that most antihypertensive drugs in monotherapy achieve a reduction of 10 to 15 mmHg in systolic blood pressure and 8 to 10 mmHg in diastolic blood pressure.[8]

Experimental Protocols

The data presented in this guide is derived from double-blind, randomized, placebo-controlled clinical trials, which represent the gold standard for assessing drug efficacy. Key aspects of the methodologies employed in these studies are outlined below.

Patient Selection Criteria
  • Inclusion Criteria: Adult patients diagnosed with primary (essential) hypertension. The severity of hypertension typically ranged from mild to moderate, with baseline systolic blood pressure between 140-180 mmHg and diastolic blood pressure between 90-110 mmHg.

  • Exclusion Criteria: Patients with secondary hypertension, severe renal impairment, a history of hypersensitivity to sulfonamides, or those who were pregnant or breastfeeding were typically excluded.

Treatment Regimen
  • Washout Period: Prior to the initiation of the study drug, patients often underwent a washout period of 2 to 4 weeks where all previous antihypertensive medications were discontinued. This was followed by a single-blind placebo run-in period.

  • Randomization: Patients were randomly assigned to receive either the active drug (e.g., hydrochlorothiazide, chlorthalidone, or indapamide) at a specified dose or a matching placebo.

  • Dosage: The dosage of the study drug was fixed for the duration of the trial in most monotherapy studies. In some studies, dose-titration was allowed to achieve a target blood pressure.

Blood Pressure Measurement
  • Method: Blood pressure was typically measured in the seated position after a rest period of at least 5 minutes. Measurements were often taken at the same time of day to minimize diurnal variations.

  • Frequency: Blood pressure was assessed at baseline and at regular intervals throughout the study, for example, at weeks 2, 4, 8, and 12.

  • Ambulatory Blood Pressure Monitoring (ABPM): Some studies utilized 24-hour ABPM to provide a more comprehensive assessment of blood pressure control over a full day and night cycle.[9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Thiazide_Mechanism_of_Action cluster_renal_tubule Distal Convoluted Tubule Cell cluster_systemic_effects Systemic Effects Lumen Tubular Lumen (Urine Side) NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Ca_Channel Ca2+ Channel Lumen->Ca_Channel Ca2+ Blood Peritubular Capillary (Blood Side) NaK_ATPase Na+/K+ ATPase Pump Blood->NaK_ATPase 2 K+ NCX Na+/Ca2+ Exchanger (NCX) Blood->NCX 3 Na+ Increased_Excretion Increased Na+ and Water Excretion (Diuresis) NaK_ATPase->Blood 3 Na+ NCX->Blood Ca2+ Thiazide Thiazide Diuretic (e.g., this compound) Thiazide->NCC Inhibits Reduced_Volume Reduced Plasma & Extracellular Fluid Volume Increased_Excretion->Reduced_Volume Reduced_CO Reduced Cardiac Output Reduced_Volume->Reduced_CO Reduced_BP Reduced Blood Pressure Reduced_CO->Reduced_BP

Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Antihypertensive_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis & Conclusion Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout Washout Period (Discontinue prior antihypertensives) Informed_Consent->Washout Placebo_Run_in Single-Blind Placebo Run-in Washout->Placebo_Run_in Baseline_BP Baseline Blood Pressure Measurement Placebo_Run_in->Baseline_BP Randomization Randomization Baseline_BP->Randomization Treatment_Group Treatment Group (this compound Monotherapy) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up Follow-up Visits (BP Measurement, Adverse Events) Treatment_Group->Follow_up Placebo_Group->Follow_up Data_Analysis Statistical Analysis (Compare BP changes between groups) Follow_up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: A typical experimental workflow for a randomized controlled trial of an antihypertensive agent.

Antihypertensive_Drug_Classes cluster_Diuretics Diuretics cluster_RAAS RAAS Inhibitors cluster_Others Other Classes Hypertension Hypertension Treatment Thiazide Thiazide & Thiazide-like (e.g., this compound, Hydrochlorothiazide) Hypertension->Thiazide Loop Loop Diuretics (e.g., Furosemide) Hypertension->Loop Potassium_Sparing Potassium-Sparing (e.g., Spironolactone) Hypertension->Potassium_Sparing ACEi ACE Inhibitors (e.g., Enalapril) Hypertension->ACEi ARB ARBs (e.g., Losartan) Hypertension->ARB CCB Calcium Channel Blockers (e.g., Amlodipine) Hypertension->CCB Beta_Blocker Beta-Blockers (e.g., Metoprolol) Hypertension->Beta_Blocker

Caption: Logical relationship of major antihypertensive drug classes.

Conclusion

While direct clinical evidence for this compound monotherapy is not extensively available, the data from analogous thiazide and thiazide-like diuretics strongly support its potential as an effective antihypertensive agent. The established mechanism of action and the consistent blood pressure-lowering effects observed with hydrochlorothiazide, chlorthalidone, and indapamide provide a solid foundation for inferring the efficacy of this compound. Future clinical trials focusing specifically on this compound monotherapy are warranted to definitively establish its precise dose-response relationship and comparative efficacy against other first-line antihypertensive agents.

References

Altizide Combination Therapy vs. Alternatives: A Comparative Analysis of Central Blood Pressure Effects

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers focused on cardiovascular therapeutics, understanding the impact of antihypertensive agents on central blood pressure is paramount. While peripheral blood pressure has been the traditional metric, central blood pressure is increasingly recognized as a more direct measure of the hemodynamic stress on vital organs. This guide provides a comparative analysis of therapies involving thiazide-like diuretics, similar to altizide, on central blood pressure parameters, supported by experimental data and detailed protocols.

Due to a lack of direct comparative studies on this compound combination therapy and its specific effects on central blood pressure, this guide utilizes data from a randomized, double-blind study comparing hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic with a similar mechanism of action to this compound, and spironolactone (B1682167), a common combination partner for this compound. This comparison offers valuable insights into the potential effects of an this compound-spironolactone combination on vascular stiffness and, by extension, central blood pressure.

Quantitative Data Summary

The following table summarizes the key findings from a six-month comparative study on the effects of hydrochlorothiazide (HCTZ) and spironolactone on blood pressure and arterial stiffness.

ParameterHCTZ (n=21) - BaselineHCTZ (n=21) - 6 MonthsSpironolactone (n=24) - BaselineSpironolactone (n=24) - 6 Months
24-hr Systolic BP (mmHg)145.3 ± 8.9131.9 ± 11.2148.4 ± 10.1130.5 ± 9.8
24-hr Diastolic BP (mmHg)80.1 ± 7.973.8 ± 8.182.3 ± 8.474.1 ± 7.6
Pulse Pressure (mmHg)65.2 ± 10.158.1 ± 9.766.1 ± 9.556.4 ± 8.9
Pulse Wave Velocity (m/s)10.4 ± 1.89.1 ± 1.510.9 ± 2.19.3 ± 1.7

Data presented as mean ± standard deviation.

Experimental Protocols

The data presented above is derived from a randomized, double-blind clinical trial involving hypertensive subjects.[1]

Study Design: A double-blind, randomized controlled trial was conducted over a six-month period.

Participants: The study enrolled 45 hypertensive subjects, with a mean age of 69 years. Participants underwent a four-week washout period from any previous antihypertensive medications before baseline measurements.[1]

Intervention: Participants were randomly assigned to receive either hydrochlorothiazide (HCTZ) or spironolactone monotherapy. The initial dosage for HCTZ was 12.5 mg/day, and for spironolactone, it was 25 mg/day. Dosages were titrated over a two-month period to achieve a target systolic blood pressure of less than 140 mmHg. The maximum allowable doses were 50 mg/day for HCTZ and 100 mg/day for spironolactone.[1]

Data Collection: 24-hour ambulatory blood pressure monitoring was performed at baseline and after six months of treatment. Pulse wave velocity (PWV), a measure of arterial stiffness, was determined non-invasively by recording carotid and femoral artery pulse waves. Pulse pressure was calculated as the difference between the 24-hour average systolic and diastolic blood pressure.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of the compared drug classes and the workflow of the clinical trial from which the data was obtained.

Comparative Study Experimental Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (6 Months) cluster_assessment Assessment s1 Hypertensive Subjects (n=52) s2 4-Week Washout s1->s2 a1 Baseline Measurements - 24-hr ABPM - Pulse Wave Velocity s2->a1 r1 Randomized (Double-Blind) t1 HCTZ (n=21) Start: 12.5mg Max: 50mg r1->t1 t2 Spironolactone (n=24) Start: 25mg Max: 100mg r1->t2 a2 6-Month Measurements - 24-hr ABPM - Pulse Wave Velocity t1->a2 t2->a2 a1->r1

Experimental workflow of the comparative study.

Simplified Mechanism of Action cluster_thiazide Thiazide-like Diuretic (e.g., this compound, HCTZ) cluster_spironolactone Mineralocorticoid Receptor Antagonist (Spironolactone) t1 Inhibition of Na-Cl Cotransporter in Distal Convoluted Tubule t2 Increased Na+ and Cl- Excretion t1->t2 t3 Reduced Blood Volume t2->t3 t4 Reduced Peripheral Resistance t2->t4 bp Decreased Blood Pressure t3->bp t4->bp s1 Aldosterone Receptor Blockade in Collecting Ducts s2 Increased Na+ Excretion Decreased K+ Excretion s1->s2 s3 Reduced Blood Volume s2->s3 s3->bp

Simplified mechanism of action for the compared drug classes.

References

Comparative Analysis of Altizide in the Treatment of Hypertension: A Synthesis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Efficacy of Altizide Combinations in Blood Pressure Reduction

This compound, a thiazide-like diuretic, is frequently studied in a fixed-dose combination with the potassium-sparing diuretic spironolactone (B1682167). This combination leverages their complementary mechanisms of action to enhance antihypertensive effects while mitigating potassium loss.[1][2]

Comparison with Enalapril (B1671234)

A notable double-blind, parallel-group study compared the efficacy of this compound (15 mg) combined with spironolactone (25 mg) against enalapril (20 mg) over a four-month period in patients with moderate essential hypertension.[3][4] Both treatment arms demonstrated a significant reduction in systolic blood pressure. However, enalapril showed a greater reduction in diastolic blood pressure by the fourth month of treatment.[3][4]

Treatment GroupBaseline Diastolic BP (mmHg)4-Month Diastolic BP (mmHg)Percentage Reductionp-value
This compound + Spironolactone (n=10)98.6 ± 7.486.0 ± 6.112%<0.001
Enalapril (n=10)98.2 ± 13.381.0 ± 8.517%<0.005

Data adapted from a comparative study of enalapril and this compound-spironolactone combination therapy.[3][4]

Performance in Broader Patient Populations

Multicenter studies have evaluated the this compound-spironolactone combination in larger patient cohorts. In one open, nonrandomized 90-day study involving 946 patients with mild to moderate hypertension, this combination, as a monotherapy, normalized diastolic blood pressure (≤ 90 mmHg) in 72% of patients by day 45. By the end of the study, blood pressure was controlled in 83% of the patients.

Another multicenter study involving 780 evaluable hypertensive patients demonstrated that this compound in combination with spironolactone alone resulted in a mean reduction of 15% in systolic and 14% in diastolic blood pressure after 45 days.[5] When combined with other antihypertensive agents like beta-blockers, alpha-methyldopa, or clonidine, further blood pressure reduction was observed.[5]

Safety and Tolerability Profile

Across the reviewed studies, the combination of this compound and spironolactone was generally well-tolerated. In the comparative study against enalapril, both treatments had good safety profiles with few side effects that did not necessitate treatment discontinuation.[3][4] The larger multicenter study reported a low rate of adverse effects (5%), with treatment discontinued (B1498344) in a small number of patients due to hypokalemia or elevated serum creatinine (B1669602) levels.[5] An increase in serum uric acid was noted in 5.5% of patients.[5]

Experimental Protocols

Comparative Study of this compound/Spironolactone vs. Enalapril[3][4]
  • Study Design: A four-month, double-blind, randomized, parallel-group clinical trial.

  • Patient Population: 20 patients (12 male, 8 female, mean age 54 years) with moderate essential hypertension.

  • Procedure:

    • A 15-day placebo run-in period for all patients.

    • Randomization into two groups:

      • Group 1 (n=10): 15 mg this compound combined with 25 mg spironolactone daily.

      • Group 2 (n=10): 20 mg enalapril daily.

    • Blood pressure was measured automatically every five minutes for 30 minutes at baseline (before placebo), before treatment initiation, and at one, two, and three months post-treatment.

  • Primary Outcome: Comparison of the change in systolic and diastolic blood pressure from baseline to four months between the two treatment groups.

Multicenter Study of this compound/Spironolactone[5]
  • Study Design: A 90-day, open, nonrandomized, multicenter study.

  • Patient Population: 946 patients with mild to moderate hypertension (diastolic blood pressure between 90 and 120 mm Hg).

  • Procedure:

    • Patients received a combination of 25 mg spironolactone and 15 mg this compound once daily.

    • On day 45, if blood pressure was not normalized, the dose was increased to two tablets per day.

    • Monitoring included assessment of adverse effects, body weight, heart rate, and serum levels of potassium, creatinine, and uric acid.

  • Primary Outcome: Percentage of patients with normalized diastolic blood pressure (≤ 90 mm Hg) at the end of the study.

Visualizing Mechanisms and Workflows

To better understand the pharmacological action of this compound and the structure of the clinical trials, the following diagrams are provided.

G cluster_renal_tubule Distal Convoluted Tubule Cell This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Na_reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_reabsorption Leads to Diuresis Increased Diuresis Na_reabsorption->Diuresis Results in BP_reduction Blood Pressure Reduction Diuresis->BP_reduction

Caption: Signaling pathway of this compound's diuretic effect.

G Start Start Placebo_Run_in 15-Day Placebo Run-in Start->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Group A: This compound + Spironolactone Randomization->Group_A Group_B Group B: Enalapril Randomization->Group_B Treatment_4_Months 4-Month Treatment Period Group_A->Treatment_4_Months Group_B->Treatment_4_Months BP_Measurement BP Measurement (Baseline, 1, 2, 3 months) Treatment_4_Months->BP_Measurement Analysis Comparative Analysis of BP Reduction BP_Measurement->Analysis End End Analysis->End

Caption: Experimental workflow of a comparative clinical trial.

References

Altizide vs. Other First-Line Antihypertensive Agents: A Comparative Guide to Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals.

The selection of a first-line therapeutic agent for hypertension is a critical decision in the management of cardiovascular risk. While numerous classes of antihypertensive drugs are available, their comparative efficacy in reducing long-term cardiovascular events remains a subject of ongoing research. This guide provides a comprehensive comparison of cardiovascular outcomes associated with altizide, a thiazide-like diuretic, versus other first-line agents, including angiotensin-converting enzyme (ACE) inhibitors, calcium channel blockers (CCBs), and beta-blockers.

It is important to note that direct, head-to-head clinical trial data specifically evaluating the long-term cardiovascular outcomes of this compound against other antihypertensives are limited. Therefore, this guide leverages the extensive body of evidence from major clinical trials involving thiazide-like diuretics as a class to infer the comparative effectiveness of this compound.

Comparative Cardiovascular Outcomes: A Tabular Summary

The following table summarizes the quantitative data from key clinical trials comparing the cardiovascular outcomes of thiazide-like diuretics with other first-line antihypertensive agents.

OutcomeThiazide-like Diuretics vs. ACE InhibitorsThiazide-like Diuretics vs. Calcium Channel BlockersThiazide-like Diuretics vs. Beta-Blockers
Fatal Coronary Heart Disease or Nonfatal Myocardial Infarction No significant difference.[1] In the ALLHAT trial, the relative risk for amlodipine (B1666008) (a CCB) was 0.98 and for lisinopril (B193118) (an ACE inhibitor) was 0.99 compared to chlorthalidone (B1668885) (a thiazide-like diuretic).[1]No significant difference.[1]Thiazide diuretics showed a greater benefit in reducing stroke compared to beta-blockers in the MRC trial.[2]
All-Cause Mortality No significant difference.[1]No significant difference.[1]No significant difference.[2]
Stroke Lisinopril had a higher 6-year rate of stroke compared to chlorthalidone (6.3% vs. 5.6%).[1]No significant difference.Thiazide diuretics were associated with a significantly greater reduction in stroke compared to the beta-blocker group in the MRC trial.[2]
Heart Failure Lisinopril had a higher 6-year rate of heart failure compared to chlorthalidone (8.7% vs. 7.7%).[1]Amlodipine had a higher 6-year rate of heart failure compared to chlorthalidone (10.2% vs. 7.7%).[1]Diuretics were superior to beta-blockers in preventing heart failure.[2]
Combined Cardiovascular Disease Lisinopril had a higher 6-year rate of combined cardiovascular disease compared to chlorthalidone (33.3% vs. 30.9%).[1]No significant difference.Thiazide diuretics were associated with better outcomes for combined cardiovascular events.[2]

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for major studies that have informed the comparison of thiazide-like diuretics with other first-line antihypertensive agents.

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)

The ALLHAT was a randomized, double-blind, active-controlled clinical trial designed to determine whether treatment with a calcium channel blocker or an ACE inhibitor lowers the incidence of coronary heart disease (CHD) or other cardiovascular disease events versus treatment with a diuretic.[1]

  • Participants: A total of 33,357 participants aged 55 years or older with hypertension and at least one other CHD risk factor were enrolled.[1]

  • Interventions: Participants were randomly assigned to receive chlorthalidone (12.5 to 25 mg/d), amlodipine (2.5 to 10 mg/d), or lisinopril (10 to 40 mg/d).[1]

  • Primary Outcome: The primary outcome was a composite of fatal CHD or nonfatal myocardial infarction.[1]

  • Follow-up: The mean follow-up period was 4.9 years.[1]

The Controlled ONset Verapamil (B1683045) INvestigation of Cardiovascular Endpoints (CONVINCE) Trial

The CONVINCE trial was a randomized, double-blind, parallel-group, active-controlled international clinical trial.[3]

  • Participants: The trial enrolled 16,602 participants with hypertension who had one or more additional risk factors for cardiovascular disease.[4]

  • Interventions: Participants were randomized to receive either controlled-onset extended-release (COER) verapamil or the physician's choice of either atenolol (B1665814) or hydrochlorothiazide.[4]

  • Primary Outcome: The primary endpoint was the first occurrence of stroke, myocardial infarction, or cardiovascular disease-related death.[4]

  • Follow-up: The trial had a mean follow-up of 3 years before it was stopped by the sponsor.[4]

The International Nifedipine (B1678770) GITS Study: Intervention as a Goal in Hypertension Treatment (INSIGHT)

The INSIGHT trial was a prospective, randomized, double-blind trial comparing the effects of a long-acting calcium-channel blocker with a thiazide diuretic combination on cardiovascular mortality and morbidity in high-risk hypertensive patients.[5]

  • Participants: 6,321 patients aged 55-80 years with hypertension and at least one additional cardiovascular risk factor were included.[5]

  • Interventions: Patients were randomly assigned to nifedipine GITS (30 mg) or co-amilozide (B1195660) (hydrochlorothiazide 25 mg plus amiloride (B1667095) 2.5 mg).[5] Dose titration and the addition of other antihypertensives were permitted to achieve blood pressure goals.[5]

  • Primary Outcome: The primary outcome was a composite of cardiovascular death, myocardial infarction, heart failure, or stroke.[5]

The Avoiding Cardiovascular events through Combination therapy in Patients Living with Systolic Hypertension (ACCOMPLISH) Trial

The ACCOMPLISH trial was designed to compare a thiazide diuretic with a calcium channel blocker as combination therapy with an ACE inhibitor in reducing cardiovascular events in patients with hypertension.[6]

  • Participants: 11,506 patients with hypertension at high risk for cardiovascular events were enrolled.[7]

  • Interventions: Patients were randomized to receive either benazepril (B1667978) plus amlodipine or benazepril plus hydrochlorothiazide.[6]

  • Primary Outcome: The primary endpoint was a composite of cardiovascular events and death from cardiovascular causes.[7]

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of action is fundamental to interpreting clinical outcomes. The following diagrams illustrate the signaling pathways of the compared drug classes and a representative experimental workflow for a large-scale clinical trial.

cluster_thiazide Thiazide-like Diuretic (this compound) cluster_ace ACE Inhibitor cluster_ccb Calcium Channel Blocker cluster_beta Beta-Blocker Thiazide This compound NCC Na-Cl Cotransporter (Distal Convoluted Tubule) Thiazide->NCC Inhibits a a b b c c ACE_Inhibitor ACE Inhibitor ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor->ACE Inhibits Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone d d e e CCB Calcium Channel Blocker L_type L-type Calcium Channel (Vascular Smooth Muscle) CCB->L_type Blocks f f g g h h Beta_Blocker Beta-Blocker Beta1 Beta-1 Adrenergic Receptor (Heart) Beta_Blocker->Beta1 Blocks i i j j k k Start Patient Recruitment (Hypertensive with Risk Factors) Randomization Randomization Start->Randomization GroupA Group A (e.g., Thiazide-like Diuretic) Randomization->GroupA GroupB Group B (e.g., ACE Inhibitor) Randomization->GroupB GroupC Group C (e.g., Calcium Channel Blocker) Randomization->GroupC FollowUp Long-term Follow-up (e.g., 5 years) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp DataCollection Data Collection on Cardiovascular Events FollowUp->DataCollection Analysis Statistical Analysis (e.g., Hazard Ratios) DataCollection->Analysis Results Comparison of Outcomes Analysis->Results

References

Spironolactone's Efficacy in Mitigating Thiazide-Induced Hypokalemia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potassium-sparing effects of spironolactone (B1682167) when used in conjunction with a thiazide-like diuretic, altizide. By examining the underlying mechanisms and relevant clinical data, this document validates the role of spironolactone in maintaining potassium homeostasis during diuretic therapy.

This guide delves into the distinct modes of action of this compound and spironolactone on renal electrolyte handling. While this compound effectively promotes diuresis by inhibiting sodium reabsorption in the distal convoluted tubule, this action can lead to a clinically significant loss of potassium. Spironolactone, an aldosterone (B195564) antagonist, counteracts this effect by targeting the collecting ducts to conserve potassium. The synergistic action of these two agents allows for effective blood pressure control and edema management while minimizing the risk of hypokalemia.

Comparative Analysis of Serum Potassium Levels

In this double-blind study, 49 patients with mild-to-moderate essential hypertension were treated with either hydrochlorothiazide (B1673439) alone or in combination with spironolactone for twelve weeks. A significant outcome of the study was the incidence of hypokalemia (serum potassium levels below 3.5 mEq/L).[1]

Treatment GroupNumber of PatientsPatients with Hypokalemia (<3.5 mEq/L)Percentage with Hypokalemia
Hydrochlorothiazide (HCTZ) aloneNot specified in abstract-69%[1]
Spironolactone (400 mg/day) aloneNot specified in abstract2 (with levels >5.5 mEq/L)5.5% (hyperkalemia)[1]
HCTZ + SpironolactoneNot specified in abstractData not specified-

Another study provided more direct comparative data on serum potassium changes.[2]

Treatment GroupBaseline Serum K+ (mEq/L)Serum K+ after 12 weeks (mEq/L)Change in Serum K+ (mEq/L)
Hydrochlorothiazide (HCTZ)Not specifiedMarked Decrease [2]
SpironolactoneNot specifiedModerate Increase [2]
HCTZ + SpironolactoneNot specifiedMaintained near baseline

These findings demonstrate that while thiazide diuretics alone can lead to a significant decrease in serum potassium, the addition of spironolactone effectively counteracts this effect, helping to maintain potassium levels within a normal range.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for a clinical trial designed to assess the effects of a thiazide diuretic alone versus in combination with spironolactone on serum potassium levels, based on common methodologies in the field.

Study Design: A randomized, double-blind, parallel-group study.

Participants: Adult male and female patients aged 18-70 years with a diagnosis of mild to moderate essential hypertension. Exclusion criteria would include severe renal impairment, pre-existing hyperkalemia or hypokalemia, and concurrent use of other medications known to significantly affect potassium levels.

Procedure:

  • Washout Period: A 4-week placebo washout period to establish baseline blood pressure and serum electrolyte levels.[1]

  • Randomization: Patients are randomly assigned to one of three treatment groups:

    • Group A: this compound monotherapy.

    • Group B: Spironolactone monotherapy.

    • Group C: this compound and spironolactone combination therapy.

  • Treatment Phase: Patients receive their assigned treatment for a period of 12 weeks.

  • Monitoring:

    • Blood pressure measurements are taken at baseline and at regular intervals throughout the study.

    • Serum potassium and other electrolytes (sodium, chloride, bicarbonate), as well as blood urea (B33335) nitrogen (BUN) and creatinine, are measured at baseline and at weeks 4, 8, and 12.[2]

    • 24-hour urinary sodium and potassium excretion may also be measured at baseline and at the end of the treatment period to assess renal handling of these electrolytes.

Outcome Measures:

  • Primary Outcome: Change in serum potassium concentration from baseline to week 12.

  • Secondary Outcomes: Incidence of hypokalemia (serum K+ < 3.5 mEq/L) and hyperkalemia (serum K+ > 5.5 mEq/L), change in blood pressure, and overall adverse event profile.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of this compound and spironolactone at the cellular level within the nephron, as well as a typical experimental workflow for a comparative clinical trial.

Mechanism of Action: this compound in the Distal Convoluted Tubule cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_interstitium Interstitium (Blood) Lumen Lumen Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC NaK_ATPase Na+/K+ ATPase Na+->NaK_ATPase Cl- Cl- Cl-->NCC Increased_Na_to_Collecting_Duct Increased Na+ delivery to Collecting Duct NCC->Increased_Na_to_Collecting_Duct Reduced Reabsorption K_channel K+ Channel NaK_ATPase->K_channel Na+_out Na+ NaK_ATPase->Na+_out K_channel->Lumen Interstitium Interstitium K+_in K+ K+_in->NaK_ATPase This compound This compound This compound->NCC Inhibits K_excretion Increased K+ Excretion (Hypokalemia) Increased_Na_to_Collecting_Duct->K_excretion

Caption: this compound inhibits the Na+/Cl- cotransporter, leading to increased potassium excretion.

Mechanism of Action: Spironolactone in the Collecting Duct cluster_cell Principal Cell cluster_lumen Tubular Lumen MR Mineralocorticoid Receptor (MR) Nucleus Nucleus MR->Nucleus Translocates Gene_Transcription Gene Transcription (ENaC, ROMK) Nucleus->Gene_Transcription Induces ENaC Epithelial Na+ Channel (ENaC) ROMK Renal Outer Medullary K+ Channel (ROMK) K_lumen K+ ROMK->K_lumen Secretion Na_lumen Na+ Na_lumen->ENaC Reabsorption Aldosterone Aldosterone Aldosterone->MR Binds & Activates Spironolactone Spironolactone Spironolactone->MR Blocks K_retention K+ Retention (Potassium-Sparing Effect) Spironolactone->K_retention Leads to Gene_Transcription->ENaC Upregulates Gene_Transcription->ROMK Upregulates Experimental Workflow: Comparative Clinical Trial Patient_Recruitment Patient Recruitment (Mild-to-Moderate Hypertension) Washout 4-Week Placebo Washout (Baseline Measurements) Patient_Recruitment->Washout Randomization Randomization Washout->Randomization Group_A Group A: This compound Monotherapy Randomization->Group_A Group_C Group C: This compound + Spironolactone Randomization->Group_C Treatment 12-Week Treatment Period Group_A->Treatment Group_C->Treatment Monitoring Monitoring at Weeks 4, 8, 12 (Serum K+, Blood Pressure) Treatment->Monitoring Data_Analysis Data Analysis (Comparison of Potassium Levels) Monitoring->Data_Analysis

References

A Crossover Study Design for the Comparative Analysis of Diuretic Regimens with Altizide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for designing and conducting a crossover study to compare diuretic regimens containing altizide with other diuretic alternatives. It is intended for researchers, scientists, and drug development professionals interested in the clinical pharmacology and efficacy of antihypertensive agents. The guide details experimental protocols, data presentation strategies, and the underlying physiological mechanisms of action.

Mechanism of Action: Thiazide and Thiazide-Like Diuretics

This compound is a thiazide diuretic.[1] Thiazide and thiazide-like diuretics exert their effects primarily by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[2][3][4] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water, sodium, and chloride. The initial antihypertensive effect is due to a reduction in plasma volume and cardiac output.[2] Over time, the antihypertensive effect is maintained through a reduction in peripheral vascular resistance, although the precise mechanism for this is not fully understood.[2]

One of the common side effects of thiazide diuretics is hypokalemia (low potassium levels), which occurs because the increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium, leading to increased potassium excretion.[4]

Below is a diagram illustrating the signaling pathway of thiazide diuretics.

Thiazide_Mechanism cluster_DCT Distal Convoluted Tubule Cell Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Ca_Channel Ca2+ Channel Lumen->Ca_Channel Ca2+ Blood Peritubular Capillary NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ NaCa_Exchanger Na+/Ca2+ Exchanger Blood->NaCa_Exchanger 3 Na+ NCC->NaK_ATPase Na+ NaK_ATPase->Blood 3 Na+ Ca_Channel->NaCa_Exchanger Ca2+ NaCa_Exchanger->Blood Ca2+ This compound This compound (Thiazide Diuretic) This compound->NCC Inhibits

Mechanism of action of thiazide diuretics.

Proposed Crossover Study Protocol

A crossover study design is an efficient method for comparing the effects of different treatments in the same individuals, as each participant serves as their own control.[5][6] This reduces the influence of inter-individual variability and generally requires a smaller sample size compared to parallel-group designs.[6] The following protocol outlines a randomized, double-blind, crossover study to compare an this compound-containing diuretic regimen with another diuretic agent (e.g., hydrochlorothiazide (B1673439) or a non-thiazide diuretic).

1. Study Population:

  • Inclusion criteria: Patients aged 18-70 with a diagnosis of mild to moderate essential hypertension.

  • Exclusion criteria: Secondary hypertension, severe renal impairment, history of hypersensitivity to thiazide diuretics, pregnancy, or breastfeeding.

2. Study Design:

  • A randomized, double-blind, two-period, two-sequence (AB/BA) crossover design.[7]

  • Participants will be randomly assigned to one of two treatment sequences:

    • Sequence AB: Treatment A (this compound regimen) in Period 1, followed by Treatment B (alternative diuretic regimen) in Period 2.

    • Sequence BA: Treatment B in Period 1, followed by Treatment A in Period 2.

  • Each treatment period will last for a pre-specified duration (e.g., 4-6 weeks) to allow for the full antihypertensive effect to manifest.

  • A washout period of sufficient length (e.g., 2-4 weeks) will separate the two treatment periods to minimize carryover effects.[5][8]

3. Interventions:

  • Treatment A: this compound, at a specified daily dose. Often, this compound is combined with a potassium-sparing diuretic like spironolactone (B1682167) to counteract potassium loss.[9]

  • Treatment B: The comparator diuretic (e.g., hydrochlorothiazide) at an equipotent dose.

  • A placebo run-in period may be included at the beginning of the study to establish baseline blood pressure and ensure treatment compliance.

4. Data Collection and Endpoints:

  • Primary Endpoint: Change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure.

  • Secondary Endpoints:

    • Change in office blood pressure measurements.

    • Urinary excretion of sodium, potassium, and chloride over 24 hours.

    • Serum electrolyte levels (sodium, potassium, chloride, calcium).

    • Adverse events.

The following diagram illustrates the proposed experimental workflow.

Crossover_Workflow cluster_screening Screening & Randomization cluster_sequenceAB Sequence AB cluster_sequenceBA Sequence BA Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Period1_A Period 1: Treatment A (this compound) Randomization->Period1_A Period1_B Period 1: Treatment B (Comparator) Randomization->Period1_B Washout_A Washout Period Period1_A->Washout_A Endpoint1_A Endpoint Measurement Period1_A->Endpoint1_A Period2_B Period 2: Treatment B (Comparator) Washout_A->Period2_B Endpoint2_B Endpoint Measurement Period2_B->Endpoint2_B Washout_B Washout Period Period1_B->Washout_B Endpoint1_B Endpoint Measurement Period1_B->Endpoint1_B Period2_A Period 2: Treatment A (this compound) Washout_B->Period2_A Endpoint2_A Endpoint Measurement Period2_A->Endpoint2_A Analysis Statistical Analysis (Crossover Analysis) Endpoint2_B->Analysis Endpoint2_A->Analysis

Experimental workflow for the crossover study.

Comparative Data

While there is a lack of head-to-head crossover trials specifically comparing an this compound regimen with other diuretics, existing studies provide some data on the efficacy and safety of this compound, typically in combination with spironolactone.

A multicenter study evaluated the combination of this compound and spironolactone in patients with hypertension.[10] The results of this and other relevant studies are summarized in the tables below. It is important to note that these are not from crossover studies and direct comparisons should be made with caution.

Table 1: Blood Pressure Reduction with this compound-Containing Regimens

StudyTreatment RegimenDurationBaseline BP (mmHg)Change in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
Multicenter Study[10]This compound + Spironolactone45 daysNot specified-15%-14%
Clinical Update[11]15 mg this compound + 25 mg Spironolactone90 daysNot specifiedNot specifiedDiastolic BP normalized in 83% of patients

Table 2: Effects on Serum Electrolytes and Other Parameters

StudyTreatment RegimenChange in Serum PotassiumChange in Serum Uric AcidOther Notable Effects
Multicenter Study[10]This compound + SpironolactoneNot specifiedNot specifiedFew cases of gastrointestinal disturbances and orthostatic hypotension reported.
Clinical Update[11]15 mg this compound + 25 mg SpironolactoneNo significant changesIncreased in 5.5% of patientsTreatment discontinued (B1498344) in 6 patients due to hypokalemia (n=4) or elevated creatinine (B1669602) (n=2).

Conclusion

A well-designed crossover study is a robust method for comparing the efficacy and safety of different diuretic regimens. While direct comparative data for this compound in a crossover design is limited, the proposed protocol provides a framework for conducting such a study. The available data on this compound, primarily in combination with spironolactone, suggests it is an effective antihypertensive agent. Future crossover trials are needed to definitively establish its comparative efficacy and safety profile against other commonly used diuretics.

References

Safety Operating Guide

Navigating the Safe Disposal of Altizide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Altizide, a thiazide diuretic, requires adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with regulatory standards and best practices in laboratory settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[1] In the event of a spill, the area should be evacuated and ventilated. Minor spills can be carefully swept up to avoid dust generation and placed in a sealed, labeled container for disposal. For major spills, it is imperative to alert emergency responders.[2]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with many pharmaceutical wastes, is governed by a series of regulations aimed at preventing environmental contamination and ensuring safety. Between five and ten percent of all pharmaceutical waste is considered "hazardous waste" by the U.S. Environmental Protection Agency (EPA).[3]

  • Initial Assessment: Determine if the this compound waste is considered hazardous. While this compound itself is not explicitly listed as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is prudent to handle all pharmaceutical waste with care.[1] Regulations may vary by state, with some states regulating more pharmaceuticals as hazardous waste than the EPA.[3]

  • Segregation of Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated and collected in a designated, properly labeled, and sealed container.[4] The container must be in good condition and compatible with the chemical.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its concentration.[4]

  • Disposal Options:

    • Licensed Hazardous Material Disposal Company: The primary and recommended method for disposing of excess and expired this compound is to engage a licensed hazardous material disposal company.[1] This ensures compliance with all federal and local regulations.

    • Incineration: this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained personnel in a facility designed for such purposes.

  • Prohibited Disposal Methods:

    • Do Not Dispose Down the Drain: Flushing pharmaceuticals down the toilet or drain can lead to water contamination as wastewater treatment plants are often not equipped to remove such chemicals.[5][6] The EPA's Subpart P regulations explicitly ban the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]

    • Do Not Dispose in Regular Trash: Improper disposal in the trash can lead to environmental leaching from landfills.[5]

Quantitative Data Summary

Currently, there is no specific quantitative data available from the search results regarding the environmental impact or disposal efficiency of this compound. The focus of the available information is on procedural guidelines for safe handling and disposal.

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Altizide_Disposal_Workflow start This compound Waste Generated assess Assess Waste Status (Hazardous vs. Non-Hazardous) start->assess segregate Segregate in a Labeled, Sealed Container assess->segregate prohibited Prohibited Disposal Methods: - Drain Disposal - Regular Trash assess->prohibited contact_disposal Contact Licensed Hazardous Waste Disposal Company segregate->contact_disposal incinerate Alternatively: On-site Incineration (if equipped and permitted) segregate->incinerate end_disposal Proper Disposal contact_disposal->end_disposal incinerate->end_disposal

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Altizide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Altizide, a thiazide diuretic. Following these procedural steps will help mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes and dust particles.
Hand Protection Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]Prevents skin contact with the chemical.
Body Protection Fire/flame resistant and impervious clothing.[1] A lab coat should be worn.Protects against chemical spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]Prevents inhalation of dust or aerosols.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood is recommended to control exposure to dust and vapors.[2]

  • Dust Control: Minimize the generation and accumulation of dust.[4][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound ensures safety at every stage.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that the ventilation system (e.g., fume hood) is functioning correctly.

  • Handling:

    • Wear the appropriate PPE as specified in Table 1.

    • Avoid the formation of dust and aerosols.[3]

    • If there is a risk of dust generation, use a method that controls dust, such as a damp cloth or a filtered vacuum for cleaning spills.[4][5]

    • Wash hands thoroughly after handling the substance.[1]

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Keep it away from incompatible materials such as strong oxidizing agents.[2]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up well-ventilated workspace prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in solvent handle_weigh->handle_dissolve run_exp Conduct experiment handle_dissolve->run_exp cleanup_decon Decontaminate workspace run_exp->cleanup_decon cleanup_dispose Dispose of waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Contingency Plan for Spills and Exposure

Accidents can happen, and a clear plan is essential for a swift and effective response.

Table 2: Emergency Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Spill Cleanup:

  • Evacuate non-essential personnel from the area.[4]

  • Wear appropriate personal protective equipment.[1]

  • Avoid inhalation of dust from the spilled material.[1]

  • Contain the spill if it is safe to do so.

  • Collect the spilled material using a method that controls dust generation, such as a damp cloth or a filtered vacuum.[4][5]

  • Place the collected waste in a suitable, sealed container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

Disposal of Unused this compound:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Alternatively, the product may be burned in an incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains.[3]

Disposal of Contaminated Materials:

  • Contaminated packaging and PPE should be disposed of in the same manner as the product itself.[1]

  • Follow all federal, state, and local regulations regarding the disposal of this material.[1]

Home Disposal of Unused Medication (for non-laboratory settings):

If a drug take-back program is not available, you can dispose of most medicines in the household trash by following these steps:

  • Remove the medication from its original container.

  • Mix the medicine (do not crush tablets or capsules) with an undesirable substance like dirt, cat litter, or used coffee grounds.[6][7]

  • Place the mixture in a sealed plastic bag.[6][7]

  • Throw the container in your household trash.[6]

  • Scratch out all personal information on the prescription label before recycling the empty bottle or packaging.[6]

By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Altizide
Reactant of Route 2
Reactant of Route 2
Altizide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。